Dimethyl suberate
描述
This compound has been reported in Pueraria montana var. lobata, Astragalus mongholicus, and Astragalus membranaceus with data available.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
dimethyl octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLCRJXCNQABMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061926 | |
| Record name | Dimethyl suberate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-09-8 | |
| Record name | Dimethyl suberate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanedioic acid, 1,8-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanedioic acid, 1,8-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl suberate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl suberate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl Suberate from Suberic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl suberate from suberic acid via Fischer esterification. The document details the chemical principles, experimental protocols, and data analysis relevant to this process, tailored for professionals in research and drug development.
Introduction
This compound, the dimethyl ester of suberic acid, is a valuable chemical intermediate in various fields, including the synthesis of pharmaceuticals, polymers, and as a reagent in the preparation of isotopically labeled compounds for metabolic research.[1] Its synthesis from suberic acid is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] This guide will provide a detailed methodology for this synthesis, including reaction conditions, purification techniques, and characterization of the final product.
Reaction Overview and Mechanism
The synthesis of this compound from suberic acid and methanol is an equilibrium process catalyzed by a strong acid, typically sulfuric acid (H₂SO₄).[2][4] The reaction involves the nucleophilic attack of the methanol oxygen on the protonated carbonyl carbon of each carboxylic acid group in suberic acid. To drive the equilibrium towards the formation of the diester, an excess of methanol is typically used, and the water formed as a byproduct can be removed.[2][4]
The overall reaction is as follows:
HOOC-(CH₂)₆-COOH + 2 CH₃OH ⇌ CH₃OOC-(CH₂)₆-COOCH₃ + 2 H₂O (Suberic Acid) (Methanol) (this compound) (Water)
The mechanism of Fischer esterification proceeds through several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
This process occurs at both carboxylic acid functional groups of the suberic acid molecule to yield this compound.
Experimental Data
Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Suberic Acid | C₈H₁₄O₄ | 174.19 | 141-144 | 230 (15 mmHg) | 1.27 | - |
| Methanol | CH₄O | 32.04 | -97.6 | 64.7 | 0.792 | 1.329 |
| This compound | C₁₀H₁₈O₄ | 202.25 | -1.6[1] | 268[1][5][6] | 1.014[1][5][6] | 1.432[1][5][6] |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | 1.84 | 1.427 |
Typical Reaction Parameters
| Parameter | Value |
| Reactant Ratio (Suberic Acid:Methanol) | 1 : >10 (molar ratio, methanol often used as solvent) |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |
| Temperature | Reflux temperature of methanol (approx. 65°C) |
| Reaction Time | 1 - 10 hours (monitor by TLC)[2] |
| Work-up | Neutralization with aqueous sodium bicarbonate |
| Purification | Extraction and distillation or column chromatography[2] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
Suberic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (5% aqueous solution)
-
Diethyl ether (or ethyl acetate)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve suberic acid in an excess of methanol (e.g., for 10g of suberic acid, use 100-150 mL of methanol).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 1-2 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (or ethyl acetate) and transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted suberic acid. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper). Be cautious as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Visualizations
Fischer Esterification Signaling Pathway
References
- 1. Cas 1732-09-8,this compound | lookchem [lookchem.com]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. This compound 99 1732-09-8 [sigmaaldrich.com]
- 6. 1732-09-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to the Core Chemical Properties and Structure of Dimethyl Suberate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and reactive profile of dimethyl suberate. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and its applications as a chemical intermediate.
Chemical Identity and Structure
This compound, also known by its IUPAC name dimethyl octanedioate, is the diester formed from suberic acid and methanol.[1] It is classified as a fatty acid methyl ester.[2] Its linear aliphatic structure and terminal ester functional groups make it a versatile building block in organic synthesis, particularly in the production of polymers and other complex molecules.[1]
Key Identifiers:
-
IUPAC Name: dimethyl octanedioate[2]
-
Synonyms: Dimethyl octanedioate, Suberic acid dimethyl ester, Octanedioic acid 1,8-dimethyl ester[2]
-
CAS Number: 1732-09-8
-
Molecular Formula: C₁₀H₁₈O₄[2]
-
Molecular Weight: 202.25 g/mol [2]
Structural Representations:
-
SMILES: COC(=O)CCCCCCC(=O)OC[2]
-
InChI: InChI=1S/C10H18O4/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h3-8H2,1-2H3[2]
-
InChIKey: LNLCRJXCNQABMV-UHFFFAOYSA-N[2]
Physicochemical Properties
This compound is a clear, colorless to slightly yellow liquid at room temperature.[3] It is characterized by limited solubility in water but good solubility in common organic solvents such as ethanol and ether.[1]
| Property | Value | Reference(s) |
| Molecular Weight | 202.25 g/mol | [2] |
| Melting Point | -1.6 °C | [3] |
| Boiling Point | 268 °C (at 760 mmHg) | [3] |
| Density | 1.014 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.432 | [3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Appearance | Clear colorless to slightly yellow liquid | [3] |
| Solubility | Soluble in ethanol, ether; limited in water | [1] |
Chemical Reactivity and Profile
The reactivity of this compound is primarily dictated by its two ester functional groups. These sites are susceptible to nucleophilic acyl substitution.
Hydrolysis
Under acidic or basic conditions, this compound undergoes hydrolysis to yield suberic acid and methanol. The reaction is reversible under acidic conditions, following a typical AAC2 mechanism.[4] In the presence of a strong base, such as sodium hydroxide, the hydrolysis is effectively irreversible due to the formation of the disodium salt of suberic acid.
Reduction
Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), will reduce both ester groups of this compound.[5] The reaction proceeds through an aldehyde intermediate which is further reduced to yield 1,8-octanediol as the final product.[6] This transformation is a fundamental method for converting dicarboxylic esters into diols.
Transesterification
In the presence of an acid or base catalyst and another alcohol, this compound can undergo transesterification. This equilibrium-driven process is central to its use in polymer chemistry, where it can react with diols to form polyesters through the repeated formation of new ester linkages and the removal of methanol.
Experimental Protocols
The following sections detail generalized but robust methodologies for the synthesis and characterization of this compound.
Synthesis via Fischer Esterification
This protocol describes a standard acid-catalyzed esterification of suberic acid with methanol.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend suberic acid (1.0 equivalent) in an excess of methanol, which acts as both reactant and solvent (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield pure this compound.[8]
Spectroscopic Characterization
Methodology:
-
Sample Preparation: Prepare a solution by dissolving 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300-600 MHz spectrometer. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a higher number of scans (e.g., 256-1024) and a longer relaxation delay may be necessary.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Expected Spectral Data (in CDCl₃):
| ¹H NMR Data | δ (ppm) | Multiplicity | Integration | Assignment |
| Protons on C4, C5 | ~1.32 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- |
| Protons on C3, C6 | ~1.62 | Multiplet | 4H | -OOC-CH₂-CH₂ - |
| Protons on C2, C7 | ~2.30 | Triplet | 4H | -OOC-CH₂ - |
| Methyl Protons | ~3.67 | Singlet | 6H | -O-CH₃ |
| ¹³C NMR Data | δ (ppm) | Assignment |
| Carbons C4, C5 | ~24.8 | -CH₂-C H₂-C H₂-CH₂- |
| Carbons C3, C6 | ~28.9 | -OOC-CH₂-C H₂- |
| Carbons C2, C7 | ~34.0 | -OOC-C H₂- |
| Methyl Carbons | ~51.4 | -O-C H₃ |
| Carbonyl Carbons (C1, C8) | ~174.2 | C =O |
| (Note: Chemical shifts are approximate and based on typical values for aliphatic esters.[9]) |
Methodology:
-
Sample Preparation: For a neat liquid sample, place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop directly onto the crystal.
-
Data Acquisition: Record a background spectrum of the clean, empty salt plates or ATR crystal. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2950-2850 | Strong | C-H stretching | Aliphatic CH₂, CH₃ |
| ~1740 | Very Strong | C=O stretching | Ester Carbonyl |
| 1465-1435 | Medium | C-H bending | CH₂ / CH₃ |
| 1250-1150 | Strong | C-O stretching (asymm.) | Ester (C-O-C) |
(Note: Wavenumbers are approximate and based on typical values for aliphatic esters.[10][11])
Applications in Research and Drug Development
While not typically a pharmacologically active agent itself, this compound serves as a crucial difunctional monomer and chemical intermediate.
Monomer for Biodegradable Polyesters
In the field of drug delivery, aliphatic polyesters are widely used due to their biocompatibility and biodegradability.[6][12] this compound can be used in polycondensation reactions with diols (e.g., 1,4-butanediol) to synthesize polyesters. These polymers can be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents.[13][14]
Chemical Intermediate
This compound is a precursor for various chemical syntheses. For instance, it has been used in the preparation of isotopically labeled oleates, which are valuable tools in metabolic research and the development of drugs targeting lipid-related pathways.[15] Its symmetrical C8 backbone can be incorporated into larger molecules where a flexible, lipophilic spacer is required.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. 1732-09-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FTIR analysis of dimethyl ether decomposition products following charge transfer ionization with Ar+ under matrix isolation conditions [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Dimethyl Suberate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl suberate, the dimethyl ester of suberic acid, is a chemical compound with applications in various scientific fields, including as a plasticizer, in the synthesis of polymers, and as an intermediate in the production of various chemical compounds.[1][2] A thorough understanding of its physicochemical properties is essential for its effective application in research and development. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its structural and physical properties, and solubility. Detailed experimental protocols for the determination of these properties are also presented to aid in laboratory practice.
Chemical Identity and Structure
-
IUPAC Name: Dimethyl octanedioate[3]
-
Synonyms: Dimethyl 1,6-hexanedicarboxylate, Dimethyl octane-1,8-dioate, Suberic acid dimethyl ester[1][4]
-
CAS Number: 1732-09-8[5]
-
Molecular Formula: C₁₀H₁₈O₄[5]
-
Chemical Structure:
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₄ | [5][7] |
| Molecular Weight | 202.25 g/mol | [6][7] |
| Appearance | Clear, colorless to slightly yellow liquid | [2][5][8] |
| Melting Point | -1.6 °C to -3.1 °C | [5][7] |
| Boiling Point | 268 °C (at 760 mmHg) | [5][6] |
| 120-121 °C (at 8 Torr) | [7] | |
| Density | 1.014 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.432 | [5][6] |
| Vapor Pressure | 0.00789 mmHg at 25 °C | [5] |
| Flash Point | >230 °F (>110 °C) | [5] |
| LogP (o/w) | 1.882 (estimated) | [4][8] |
Solubility
This compound exhibits limited solubility in water due to its hydrophobic alkyl chain.[1] It is, however, soluble in many common organic solvents.[1]
| Solvent | Solubility | Reference |
| Water | 403.8 mg/L at 25 °C (estimated) | [4] |
| Ethanol | Soluble | [1] |
| Ether | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |
| Dimethylformamide (DMF) | Soluble | [9] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals for the different types of protons in the molecule.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum shows absorption bands corresponding to the functional groups present, notably the C=O stretching of the ester groups.[11]
-
Mass Spectrometry: The mass spectrum of this compound can be used to determine its molecular weight and fragmentation pattern.[3]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are generalized and may require optimization based on available equipment and specific experimental goals.
Determination of Melting Point
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[12] For substances like this compound, which has a melting point below room temperature, a cooling method would be employed.
Principle: A sample is cooled at a controlled rate, and the temperature at which crystallization begins (freezing point) is observed. For a pure compound, the melting point and freezing point are the same.
Apparatus:
-
Melting point apparatus with cooling capability or a suitable cooling bath (e.g., dry ice/acetone)
-
Capillary tubes
-
Thermometer or digital temperature probe
Procedure:
-
Introduce a small amount of liquid this compound into a capillary tube.
-
Place the capillary tube into the melting point apparatus or cooling bath.
-
Cool the sample at a slow, controlled rate (e.g., 1-2 °C per minute) while observing the sample.
-
Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. This range represents the freezing/melting point.[13][14]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15]
Principle: A small amount of the liquid is heated, and the temperature at which it boils and its vapor is in equilibrium with the liquid is measured. The capillary method is a common micro-technique.[16]
Apparatus:
-
Thiele tube or a melting point apparatus equipped for boiling point determination
-
Small test tube
-
Capillary tube, sealed at one end
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Heat transfer fluid (e.g., mineral oil)
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube or heating block.[15][17]
-
Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
-
When a rapid and continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn up into the capillary tube.[15][16]
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[18]
Principle: A surplus of the solute is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.
Apparatus:
-
Vials or flasks with secure caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Analytical instrument for quantification (e.g., GC-MS, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a vial.
-
Seal the vial and place it in a constant temperature shaker (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[18][19]
-
After agitation, allow the solution to stand to let undissolved material settle.
-
Centrifuge the sample to further separate the undissolved solute.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any remaining solid particles.[20]
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Logical Relationship for Property Determination
This diagram outlines the logical flow for characterizing the fundamental physicochemical properties of a chemical substance like this compound.
Caption: Logical flow for the physicochemical characterization of this compound.
References
- 1. CAS 1732-09-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H18O4 | CID 15611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 1732-09-8 [thegoodscentscompany.com]
- 5. This compound [chembk.com]
- 6. This compound 99% | 1732-09-8 [sigmaaldrich.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound | 1732-09-8 [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound(1732-09-8) 1H NMR spectrum [chemicalbook.com]
- 11. This compound(1732-09-8) IR Spectrum [chemicalbook.com]
- 12. westlab.com [westlab.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. jove.com [jove.com]
- 17. uomus.edu.iq [uomus.edu.iq]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. materialneutral.info [materialneutral.info]
- 20. benchchem.com [benchchem.com]
A Technical Guide to Dimethyl Suberate for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Dimethyl Suberate, a chemical compound with significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Core Compound Specifications
This compound, also known as dimethyl octanedioate, is a dicarboxylic acid ester. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| CAS Number | 1732-09-8 | [1][2][3] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₈O₄ | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Synonyms | Octanedioic acid dimethyl ester, Suberic acid dimethyl ester | [1][3] |
Applications in Cross-Linking Methodologies
While this compound itself is primarily used as a chemical intermediate, its derivatives, such as disuccinimidyl suberate (DSS) and dimethyl suberimidate (DMS), are extensively used as cross-linking agents in proteomics and molecular biology.[4] These reagents are invaluable for studying protein-protein interactions.
Experimental Protocol: Protein Cross-Linking with Disuccinimidyl Suberate (DSS)
This protocol provides a general framework for cross-linking proteins using DSS, a common derivative of this compound.
Materials:
-
DSS (Disuccinimidyl suberate)
-
Dry, amine-free solvent (e.g., DMSO or DMF)
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve DSS in DMSO or DMF to create a stock solution.
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer to prevent unwanted reactions.
-
Cross-Linking Reaction:
-
Add the DSS stock solution to the protein sample. The final concentration of DSS should be empirically determined but typically ranges from 0.25 to 5 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Analysis: The cross-linked products can now be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify interacting proteins.
Experimental Protocol: Cross-Linking of Yeast Nucleosomes with Dimethyl Suberimidate (DMS)
This protocol details the use of DMS for analyzing the interactions within yeast nucleosomes.[3]
Materials:
-
Yeast nucleosome preparation
-
DMS (Dimethyl suberimidate)
-
E buffer (composition not specified in the provided context)
-
1 M Tris-HCl, pH 7.5
-
100% Trichloroacetic acid (TCA)
-
Acetone
Procedure:
-
DMS Stock Solution: Prepare a fresh 11 mg/ml solution of DMS in E buffer at room temperature.[3]
-
Reaction Initiation: Add 1/10 volume of the DMS stock solution to the nucleosome sample for a final concentration of 1 mg/ml.[3]
-
Incubation: Incubate the mixture at room temperature with rotation for 60 minutes.[3]
-
Quenching: Add 1/20 volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM to quench the reaction. Continue rotation for an additional 15 minutes at room temperature.[3]
-
Sample Preparation for Analysis:
-
Take a 100 μl aliquot for SDS-PAGE analysis.
-
Add 1/10 volume of 100% TCA to the aliquot and incubate at room temperature for 10 minutes.
-
Centrifuge at maximum speed for 10 minutes at room temperature.
-
Remove the supernatant and wash the pellet with 1 ml of acetone at room temperature.
-
Air-dry the pellet for 30 minutes and resuspend in 50 μl of 2x sample buffer.[3]
-
Visualizing Experimental Workflows
To further elucidate the practical application of suberate-based cross-linkers, the following diagrams illustrate the logical workflow of a typical cross-linking experiment.
Caption: General workflow for protein cross-linking using DSS.
Caption: Logical flow of a protein interaction study.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interpretation of the Dimethyl Suberate Mass Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of dimethyl suberate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation of organic molecules. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and includes a detailed experimental protocol for acquiring similar spectra.
Introduction to this compound and Mass Spectrometry
This compound, the dimethyl ester of octanedioic acid, possesses the chemical formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol .[1] In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint that provides valuable information about the molecule's structure.
Experimental Protocol: Acquiring the Electron Ionization Mass Spectrum
The mass spectrum of this compound is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
Instrumentation:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization Source: Electron Ionization (EI).
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
Procedure:
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization.
-
Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the GC column. The column temperature is programmed to increase over time (e.g., starting at 50 °C and ramping to 250 °C at 10 °C/min) to separate the analyte from any impurities.
-
Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged ions (fragment ions) and neutral radicals.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Analysis of the this compound Mass Spectrum
The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern. The key peaks and their proposed structures are detailed below.
Data Presentation
The prominent ions observed in the mass spectrum of this compound are summarized in the following table. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and PubChem.[1][2]
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Identity of Neutral Loss |
| 202 | ~5 | [C₁₀H₁₈O₄]⁺• | - |
| 171 | ~20 | [M - •OCH₃]⁺ | •OCH₃ (Methoxide radical) |
| 169 | ~10 | [M - •CH₃O - H₂]⁺ | •CH₃O + H₂ |
| 143 | ~30 | [M - •COOCH₃]⁺ | •COOCH₃ (Methoxycarbonyl radical) |
| 138 | ~15 | [C₇H₁₀O₃]⁺• | C₃H₈O |
| 129 | ~40 | [M - •OCH₃ - CH₂O]⁺ | •OCH₃ + CH₂O |
| 111 | ~35 | [C₇H₁₁O]⁺ | C₃H₇O₃ |
| 98 | ~60 | [C₅H₆O₂]⁺• | C₅H₁₂O₂ |
| 87 | ~70 | [CH₃OCO(CH₂)₂]⁺ | C₅H₁₁O₂ |
| 83 | ~50 | [C₆H₁₁]⁺ | C₄H₇O₄ |
| 74 | 100 | [CH₃OCOHCH₂]⁺• | C₆H₁₂O₂ |
| 59 | ~65 | [•COOCH₃]⁺ | C₉H₁₈O₂ |
| 55 | ~90 | [C₄H₇]⁺ | C₆H₁₁O₄ |
Interpretation of Key Fragmentations
The fragmentation of this compound is primarily driven by cleavages at and near the two ester functional groups. The principal fragmentation pathways are alpha-cleavage and McLafferty rearrangement.
-
Molecular Ion (m/z 202): The peak at m/z 202 corresponds to the intact molecular ion ([C₁₀H₁₈O₄]⁺•). Its relatively low abundance is typical for long-chain esters under EI conditions, as the molecular ion readily undergoes fragmentation.
-
Loss of a Methoxide Radical (m/z 171): Alpha-cleavage adjacent to the carbonyl group results in the loss of a methoxide radical (•OCH₃, 31 Da), leading to the formation of a stable acylium ion at m/z 171.
-
Loss of a Methoxycarbonyl Radical (m/z 143): Cleavage of the bond between the α- and β-carbons to one of the ester groups results in the loss of a methoxycarbonyl radical (•COOCH₃, 59 Da), yielding an ion at m/z 143. This is a common fragmentation pathway for methyl esters.
-
McLafferty Rearrangement (m/z 74): The base peak at m/z 74 is a hallmark of methyl esters of long-chain carboxylic acids. It arises from a McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This results in the formation of a stable enol radical cation and the elimination of a neutral alkene.
-
Other Significant Fragments:
-
m/z 129: This ion is likely formed by the loss of a methoxide radical followed by the loss of formaldehyde (CH₂O).
-
m/z 98: This fragment likely arises from a more complex rearrangement and cleavage of the hydrocarbon chain.
-
m/z 87: This ion can be attributed to the cleavage of the C-C bond at the γ-position relative to one of the carbonyl groups.
-
m/z 59: This peak corresponds to the methoxycarbonyl cation ([•COOCH₃]⁺).
-
m/z 55: This is a common hydrocarbon fragment, likely the butyl cation ([C₄H₇]⁺), formed from the cleavage of the aliphatic chain.
-
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.
Conclusion
The electron ionization mass spectrum of this compound provides a wealth of structural information through its distinct fragmentation pattern. The key fragmentation pathways, including alpha-cleavage and McLafferty rearrangement, are characteristic of long-chain dimethyl esters. By understanding these fragmentation mechanisms and utilizing the provided data and experimental protocol, researchers can confidently identify this compound and interpret the mass spectra of related compounds. This guide serves as a valuable technical resource for professionals engaged in chemical analysis and drug development.
References
Solubility Profile of Dimethyl Suberate in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dimethyl suberate in various common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in drug development in designing experiments, formulating solutions, and understanding the physicochemical properties of this compound.
Core Data: Solubility of this compound
The solubility of a compound is a critical parameter in a wide range of scientific applications, from reaction chemistry to drug delivery. Below is a summary of the available data on the solubility of this compound. It is important to note that while qualitative data is readily available, precise quantitative solubility data in organic solvents is limited in publicly accessible literature.
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Water | Protic | 403.8 mg/L (estimated)[1][2] | 25 |
| Ethanol | Protic, Polar | Soluble[3] | Not Specified |
| Diethyl Ether | Ethereal, Non-polar | Soluble[3] | Not Specified |
| Acetone | Ketone, Polar Aprotic | Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide, Polar Aprotic | Soluble | Not Specified |
| Dimethylformamide (DMF) | Amide, Polar Aprotic | Soluble | Not Specified |
Note: The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the cited sources. Researchers should determine the quantitative solubility for their specific experimental conditions if a precise concentration is required.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for many research and development activities. The following section outlines a standard experimental protocol for determining the solubility of a compound like this compound.
The Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solution is at its maximum and constant over time. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus and Reagents:
-
This compound (solid)
-
Solvent of interest
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Vials for sample collection
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials or flasks containing a precise volume of the chosen solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Sample Collection and Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility readings.
-
Dilution: If necessary, dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or GC. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The result is typically expressed in units such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
References
A Technical Guide to Research-Grade Dimethyl Suberate: Purity, Quality, and Analytical Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Dimethyl suberate. It is intended to assist researchers, scientists, and professionals in drug development in understanding and verifying the quality of this important chemical intermediate. This document outlines typical specifications, detailed analytical methodologies for quality control, and a practical experimental workflow.
Introduction to this compound
This compound, also known as dimethyl octanedioate, is the diester of suberic acid and methanol.[1][2] Its chemical structure is characterized by an eight-carbon aliphatic chain with methyl ester groups at both ends.[1] This bifunctional molecule serves as a valuable building block in organic synthesis. In research settings, it is frequently utilized as a starting material for the synthesis of more complex molecules, including isotopically labeled compounds for metabolic studies and various pharmaceutical intermediates.[2] Given its role as a precursor, the purity and quality of this compound are of paramount importance to ensure the integrity and success of subsequent reactions and experiments.
Quality and Purity Specifications
Research-grade this compound is typically supplied as a colorless to pale yellow liquid.[1] The quality of the reagent is defined by a set of physical and chemical parameters, with purity being the most critical. The specifications provided by various suppliers are summarized below.
Physical Properties
A summary of the typical physical properties of research-grade this compound is presented in Table 1. These properties are intrinsic to the molecule and can be used as preliminary identification markers.
Table 1: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Molecular Formula | C10H18O4 |
| Molecular Weight | 202.25 g/mol |
| Boiling Point | 268 °C (lit.) |
| Density | 1.014 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.432 (lit.) |
Chemical Purity and Impurity Profile
The purity of research-grade this compound is most commonly determined by Gas Chromatography (GC). High-quality reagents typically have a purity of 98% or greater.
Table 2: Purity Specifications for Research-Grade this compound
| Parameter | Specification | Typical Analytical Method |
| Purity | ≥ 98.0% or ≥ 99% | Gas Chromatography (GC) |
Potential Impurities:
The most common method for synthesizing this compound is the Fischer esterification of suberic acid with methanol in the presence of an acid catalyst. Based on this synthesis route, potential impurities may include:
-
Suberic Acid: Unreacted starting material.
-
Monomethyl suberate: The mono-esterified intermediate.
-
Methanol: Residual solvent from the esterification process.
-
Water: A byproduct of the esterification reaction.
-
Catalyst Residues: Traces of the acid catalyst used.
A thorough quality control process will quantify these potential impurities to ensure they are below acceptable limits for research applications.
Analytical Methodologies for Quality Control
To ensure the quality and purity of this compound, a combination of analytical techniques is employed. These methods provide both qualitative and quantitative data on the compound's identity and purity.
Gas Chromatography (GC)
Gas Chromatography is the primary method for determining the purity of this compound. It separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.
Experimental Protocol for GC Analysis:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.
-
Column: A common choice is a nonpolar or mid-polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., HP-5MS) or a polyethylene glycol (e.g., DB-Wax) column (30 m x 0.25 mm ID, 0.25 µm film thickness).[3][4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.[4]
-
Detector Temperature: 280 °C.[4]
-
Oven Temperature Program:
-
Sample Preparation: The sample is typically diluted in a suitable solvent like dichloromethane or ethyl acetate before injection.
-
Data Analysis: The purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
While GC is more common for purity assessment of this volatile compound, HPLC can also be used, particularly for detecting less volatile impurities like residual suberic acid.
Experimental Protocol for HPLC Analysis (adapted from a method for Dimethyl Fumarate):
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Inertsil ODS, 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate buffer, pH 6.8) in a 50:50 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Detection: UV detection at 210 nm.[6]
-
Sample Preparation: The sample is dissolved in the mobile phase.
-
Data Analysis: The retention time and peak area are used to identify and quantify this compound and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the identity of this compound. Both ¹H NMR and ¹³C NMR are used.
-
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key expected signals include those for the methyl ester protons and the methylene protons of the aliphatic chain.
-
¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically distinct carbon atoms in the molecule. Expected signals include those for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the aliphatic backbone.
Spectral data for this compound can be found in public databases such as PubChem and ChemicalBook for comparison.[7][8]
Mass Spectrometry (MS)
Coupled with Gas Chromatography (GC-MS), Mass Spectrometry provides structural information by analyzing the mass-to-charge ratio of ionized fragments of the molecule. This technique is invaluable for confirming the identity of this compound and identifying unknown impurities. The fragmentation pattern of this compound will show a characteristic molecular ion peak and other fragment ions corresponding to the loss of methoxy groups and cleavage of the aliphatic chain.
Application Workflow: Synthesis of a Target Molecule
As this compound is primarily used as a chemical intermediate, a relevant experimental workflow involves its use in the synthesis of a more complex target molecule. The following diagram illustrates a general workflow for such a synthesis, including quality control steps for the starting material.
Caption: Workflow for the use of this compound in chemical synthesis.
Conclusion
The quality of research-grade this compound is crucial for the reliability and reproducibility of experimental results. This guide has provided an overview of the key quality specifications, including purity levels and physical properties. Detailed protocols for essential analytical techniques such as GC, HPLC, NMR, and MS have been outlined to assist researchers in verifying the quality of this reagent. By adhering to these quality control measures, scientists and drug development professionals can ensure the integrity of their synthetic pathways and the validity of their research outcomes.
References
- 1. CAS 1732-09-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Cas 1732-09-8,this compound | lookchem [lookchem.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. agilent.com [agilent.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound(1732-09-8) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | C10H18O4 | CID 15611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for High-Purity Dimethyl Suberate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity dimethyl suberate, a versatile diester increasingly utilized in pharmaceutical research and drug development. This document outlines commercial suppliers, key chemical and physical properties, synthesis and purification methodologies, and significant applications, with a focus on its role as a crosslinking agent and a component in the synthesis of advanced drug delivery systems.
Commercial Availability of High-Purity this compound
High-purity this compound is readily available from several reputable chemical suppliers who cater to the research and pharmaceutical industries. These suppliers typically offer various grades and quantities, accompanied by certificates of analysis detailing the purity and key physical properties.
Table 1: Prominent Commercial Suppliers of High-Purity this compound
| Supplier | Purity Specification | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥99% | 25 g, 100 g, Bulk | Offers detailed product information and access to Certificates of Analysis.[1] |
| TCI America | >98.0% (GC) | 25 mL, 500 mL, Bulk | Provides specifications and safety data sheets.[2] |
| Thermo Scientific (Alfa Aesar) | 99% | 25 g, 100 g | |
| BOC Sciences | Custom Synthesis Available | Research and Bulk Quantities | Specializes in providing a wide range of services to the pharmaceutical industry, including custom synthesis.[3] |
| Penta International | Not specified | Bulk | A supplier for various chemical applications, including flavor and fragrance.[3] |
| Santa Cruz Biotechnology | Not specified | Research Quantities | Provides biochemicals for research purposes.[4] |
Physicochemical Properties and Specifications
This compound, also known as dimethyl octanedioate, is the dimethyl ester of suberic acid. Its chemical structure and properties make it a valuable intermediate in various chemical syntheses.[5]
Table 2: Key Physicochemical Data of High-Purity this compound
| Property | Value | Reference |
| CAS Number | 1732-09-8 | [5] |
| Molecular Formula | C₁₀H₁₈O₄ | [6] |
| Molecular Weight | 202.25 g/mol | [6] |
| Appearance | Clear, colorless to slightly yellow liquid | [2] |
| Purity (Typical) | ≥98% to 99% (by GC) | [1][2] |
| Boiling Point | 268 °C (lit.) | [1] |
| Density | 1.014 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.432 (lit.) | [1] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[5] | |
| Storage Temperature | 2-8°C | [1] |
Analytical Methods for Purity Determination: The purity of this compound is typically determined by gas chromatography (GC), often coupled with mass spectrometry (GC-MS) for impurity identification.[] Other analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are also employed for structural confirmation and quantification.[]
Synthesis and Purification Protocols
High-purity this compound is typically synthesized through the esterification of suberic acid with methanol.
Experimental Protocol: Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from suberic acid and methanol using an acid catalyst.
Materials:
-
Suberic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable acid catalyst
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve suberic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain crude this compound.
Purification of this compound
For applications requiring high purity, the crude this compound can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent at low temperatures.[8]
Applications in Drug Development
This compound and its derivatives are valuable tools in drug development, primarily utilized as crosslinking agents and as linkers in the synthesis of complex drug delivery systems.
Role in Antibody-Drug Conjugates (ADCs)
Dicarboxylic acid esters are key components in the design of linkers for antibody-drug conjugates (ADCs).[9] ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker connects the antibody to the drug and is designed to be stable in circulation but to release the drug upon internalization into the target cell. Dicarboxylic acid esters can be incorporated into these linkers to provide a stable, defined-length spacer between the antibody and the cytotoxic payload.[10]
Caption: Workflow of ADC synthesis and its mechanism of action.
Protein Crosslinking Studies
Homobifunctional crosslinking agents are essential for studying protein-protein interactions and protein quaternary structure. While this compound itself is not a crosslinker, it is a precursor to the widely used crosslinking agent disuccinimidyl suberate (DSS). DSS contains a suberate backbone and reacts with primary amines (such as the side chains of lysine residues) on proteins to form stable amide bonds.[11][12] The fixed distance of the suberate spacer arm (11.4 Å) provides spatial information about the proximity of the crosslinked amino acid residues.
Caption: A typical experimental workflow for protein crosslinking using DSS.
Biomedical Polymers and Drug Delivery
This compound can be used as a monomer or a plasticizer in the synthesis of biodegradable and biocompatible polymers for biomedical applications.[13] These polymers can be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents.[14][15] The ester linkages in the polymer backbone derived from this compound are susceptible to hydrolysis, leading to the degradation of the polymer and the gradual release of the encapsulated drug. The biocompatibility of such polymers is a critical factor and needs to be thoroughly evaluated.[16][17][18][19]
Experimental Protocol: Protein Crosslinking with a this compound-Derived Crosslinker (DSS)
This protocol is adapted from standard procedures for using disuccinimidyl suberate (DSS) to crosslink proteins.[1][20]
Objective: To covalently crosslink interacting proteins in a sample using DSS.
Materials:
-
Disuccinimidyl suberate (DSS)
-
Dry dimethyl sulfoxide (DMSO)
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, bicarbonate/carbonate buffer) at pH 7-9
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (optional)
Procedure:
-
Preparation of DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25-50 mM. DSS is moisture-sensitive and should be handled accordingly.
-
Protein Sample Preparation: Ensure the protein sample is in an amine-free buffer at a concentration suitable for crosslinking (typically 0.1-5 mg/mL).
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final DSS concentration in the range of 0.25-5 mM. The optimal concentration will depend on the specific proteins and their concentrations and should be determined empirically. A 20- to 50-fold molar excess of crosslinker to protein is often a good starting point.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DSS.
-
Analysis: Analyze the crosslinked products by SDS-PAGE. Crosslinked proteins will appear as higher molecular weight bands. For identification of crosslinked peptides and interaction sites, the sample can be further processed for analysis by mass spectrometry.
Conclusion
High-purity this compound is a readily accessible and versatile chemical building block with significant applications in the fields of pharmaceutical research and drug development. Its utility as a precursor for crosslinking agents and as a component in the synthesis of linkers for antibody-drug conjugates underscores its importance for scientists and researchers working on novel therapeutic strategies. The information and protocols provided in this guide are intended to serve as a valuable resource for the effective utilization of this compound in a laboratory setting.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound | 1732-09-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound, 1732-09-8 [thegoodscentscompany.com]
- 4. scbt.com [scbt.com]
- 5. CAS 1732-09-8: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C10H18O4 | CID 15611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 9. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 11. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukm.my [ukm.my]
- 14. ajchem-a.com [ajchem-a.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. Biocompatibility studies on plasma polymerized interface materials encompassing both hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. saliterman.umn.edu [saliterman.umn.edu]
- 18. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 19. Biocompatibility study of polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Dimethyl Suberate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Dimethyl suberate (CAS No. 1732-09-8), a diester commonly utilized as an intermediate in organic synthesis and in the formulation of various materials.[1][2][3] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a clear, colorless to light yellow liquid.[1][4][5] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₄ | [1][6] |
| Molecular Weight | 202.25 g/mol | [1][7] |
| Appearance | Clear, colorless to very light yellow liquid | [1][4][5] |
| Odor | Odorless to mild, pleasant odor | [2][8][9] |
| Boiling Point | 268 °C (514.4 °F) at 760 mmHg | [1][5][8] |
| Melting Point | -1.6°C | [3] |
| Flash Point | > 110 °C (> 230 °F) | [3][4] |
| Density | 1.014 g/mL at 25 °C | [1] |
| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol and ether. | [2][10] |
| Vapor Pressure | 0.00789 mmHg at 25°C | [3] |
| Refractive Index | n20/D 1.432 | [1] |
Hazard Identification and Toxicology
While not classified as a hazardous substance under GHS standards, this compound may cause mild irritation to the skin, eyes, and respiratory tract.[6][11] The toxicological properties of this chemical have not been fully investigated.[4] Therefore, caution is advised, and exposure should be minimized.
Potential Health Effects: [4]
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation. Repeated contact may lead to dryness or cracking.[6]
-
Inhalation: Inhalation of high concentrations of vapor or mist may cause respiratory tract irritation.[4][6]
-
Ingestion: May cause irritation of the digestive tract.[4]
Toxicological Data Summary:
| Test | Result | Reference(s) |
| LD50/LC50 | Not available | [4] |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65 | [4] |
Safe Handling and Storage Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.
Caption: Recommended Personal Protective Equipment for handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[6]
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[4]
Handling Procedures
-
Preparation:
-
Ensure all necessary PPE is donned correctly.
-
Verify that the work area is clean and free of incompatible materials.
-
Confirm the location and functionality of the nearest eyewash station and safety shower.
-
-
Dispensing and Use:
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4] The recommended storage temperature is between 2-8°C.[11]
-
Keep containers tightly closed to prevent contamination and evaporation.[6]
-
Incompatible materials include strong oxidizing agents, acids, and bases.[4][6][11]
Emergency Procedures
The following flowchart details the appropriate first aid and emergency response measures.
Caption: First aid procedures for exposure to this compound.
Accidental Release Measures
-
Small Spills:
-
Large Spills:
Fire-Fighting Measures
-
This compound is combustible.[11]
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][8][9]
-
Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][8]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[4][8]
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[4][8]
-
Conditions to Avoid: Excess heat and incompatible materials.[4]
-
Incompatible Materials: Strong oxidizing agents, acids, and bases.[4][8][11]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide may be formed during combustion.[4][8]
-
Hazardous Polymerization: Has not been reported to occur.[4][8]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[6][11] Do not allow the product to enter drains.[11]
This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is imperative that all personnel are thoroughly trained on these procedures before working with this chemical. Always refer to the most current Safety Data Sheet (SDS) for the most up-to-date information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 1732-09-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Cas 1732-09-8,this compound | lookchem [lookchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 1732-09-8 [chemicalbook.com]
- 6. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 7. This compound | C10H18O4 | CID 15611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound, 1732-09-8 [thegoodscentscompany.com]
- 11. scribd.com [scribd.com]
Methodological & Application
Application Notes: Dimethyl Suberate Derivatives for Protein Cross-Linking
Introduction
Chemical cross-linking is a powerful technique used to study protein-protein interactions, analyze protein complex topology, and stabilize protein structures for analysis. Homobifunctional cross-linking agents, which possess two identical reactive groups, are widely used to covalently link interacting proteins. This document provides detailed application notes and protocols for the use of suberate-based cross-linking agents, specifically focusing on Dimethyl Suberimidate (DMS) and Disuccinimidyl Suberate (DSS), two common reagents for targeting primary amines.
It is important to clarify the nomenclature. While "Dimethyl suberate" is chemically Dimethyl octanedioate, a simple diester not typically used for protein cross-linking, the term is often colloquially confused with amine-reactive cross-linkers derived from suberic acid. This guide will focus on two such reagents:
-
Dimethyl Suberimidate (DMS): An imidoester-based cross-linker that reacts with primary amines to form amidine bonds. This reaction preserves the positive charge of the original amine group.
-
Disuccinimidyl Suberate (DSS): An N-hydroxysuccinimide (NHS) ester-based cross-linker that also reacts with primary amines but forms stable amide bonds, neutralizing the original positive charge.
These agents are invaluable for capturing both stable and transient protein interactions, making them essential tools in proteomics, structural biology, and drug development.
Properties of Amine-Reactive Suberate Cross-linkers
The selection of a cross-linker depends on the specific application, considering factors like solubility, membrane permeability, and the desired chemical properties of the resulting linkage. The properties of DMS, DSS, and its water-soluble analog BS³ are summarized below.
| Property | Dimethyl Suberimidate (DMS) | Disuccinimidyl Suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS³) |
| Alternative Names | Dimethyl suberimidate dihydrochloride | Suberic acid bis(N-hydroxysuccinimide ester) | Sulfo-DSS |
| Molecular Formula | C₁₀H₂₂N₂O₂·2HCl | C₁₆H₂₀N₂O₈ | C₁₆H₁₈N₂O₁₄S₂Na₂ |
| Molecular Weight | 275.21 g/mol | 368.35 g/mol | 572.43 g/mol |
| Spacer Arm Length | ~11 Å | 11.4 Å | 11.4 Å |
| Reactive Groups | Imidoester | NHS ester | Sulfo-NHS ester |
| Target Specificity | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Resulting Bond | Amidine | Amide | Amide |
| Charge Preservation | Preserves positive charge | Neutralizes positive charge | Neutralizes positive charge |
| Solubility | Water-soluble | Water-insoluble (dissolve in DMSO or DMF) | Water-soluble |
| Membrane Permeability | Permeable (less than DSS) | Permeable | Impermeable |
| Optimal pH Range | 8.0 - 10.0 | 7.0 - 9.0 | 7.0 - 9.0 |
Mechanism of Action
DMS and DSS react with primary amines found on the side chains of lysine residues and the N-terminus of proteins. However, the chemistry of the reaction and the resulting covalent bond differ significantly.
-
Dimethyl Suberimidate (DMS): The imidoester groups of DMS react with primary amines in a process called amidination. This reaction forms a stable amidine bond and importantly, preserves the net positive charge of the lysine residue, which can be crucial for maintaining protein structure and function.
Caption: Reaction of DMS with primary amines to form an amidine bond.
-
Disuccinimidyl Suberate (DSS): The N-hydroxysuccinimide (NHS) ester groups of DSS undergo nucleophilic substitution with primary amines, resulting in a stable amide bond. This reaction releases an N-hydroxysuccinimide leaving group and neutralizes the positive charge of the amine.[1]
Caption: Reaction of DSS with primary amines to form an amide bond.
Applications
DMS and DSS are versatile tools for a wide range of applications in research and drug development.
-
Studying Protein Quaternary Structure: Cross-linking can be used to determine the number and arrangement of subunits in an oligomeric protein.[2][3] When the cross-linked complex is analyzed by SDS-PAGE, a ladder of bands corresponding to monomers, dimers, trimers, etc., can be observed, revealing the stoichiometry of the complex.[3]
-
Mapping Protein-Protein Interactions (PPIs): By covalently linking interacting proteins, weak or transient interactions can be captured and subsequently identified using techniques like immunoprecipitation and mass spectrometry.[4]
-
Cross-Linking Mass Spectrometry (XL-MS): This powerful technique uses cross-linkers to create distance constraints between amino acid residues.[5] After cross-linking and proteolytic digestion, the linked peptides are identified by mass spectrometry. This information provides valuable insights into protein structure, conformation, and interaction interfaces.[5]
-
Stabilizing Proteins and Complexes: Cross-linking can be used to "fix" a protein or protein complex in a specific conformational state for structural analysis by techniques like cryo-electron microscopy.
-
Bioconjugation and Drug Development: NHS esters like DSS are used to create stable bioconjugates, such as antibody-drug conjugates (ADCs).[6][7] They facilitate the linking of cytotoxic drugs to antibodies for targeted cancer therapy.[6]
-
Immobilization: These reagents can be used to immobilize proteins onto amine-coated surfaces for applications like biosensors or affinity chromatography.[4]
Experimental Protocols
Successful cross-linking requires careful optimization of reaction conditions. Buffers must be free of primary amines (e.g., Tris, glycine), as these will compete with the target protein.[8] Phosphate, HEPES, or bicarbonate buffers are commonly used.
Protocol 1: General In Vitro Cross-Linking with Dimethyl Suberimidate (DMS)
This protocol is suitable for studying the subunit structure of a purified oligomeric protein.
1. Materials:
- Purified protein (1-2 mg/mL) in amine-free buffer (e.g., 200 mM triethanolamine, pH 8.5).
- Dimethyl Suberimidate (DMS) powder.
- Reaction Buffer: 200 mM triethanolamine, pH 8.5.
- Quenching Solution: 1 M Tris-HCl, pH 7.5.
- SDS-PAGE loading buffer (e.g., Laemmli sample buffer).
2. Reagent Preparation:
- Immediately before use, prepare a 10 mg/mL DMS stock solution by dissolving DMS powder in the Reaction Buffer.
3. Cross-Linking Reaction:
- Combine the purified protein solution with the DMS stock solution. The final DMS concentration should be optimized, but a starting point of 1-2 mg/mL is recommended for a 1 mg/mL protein solution.[8]
- Incubate the reaction mixture for 3 hours at room temperature with gentle mixing.[8]
4. Quenching:
- Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature.
5. Analysis:
- Add an equal volume of 2X SDS-PAGE loading buffer to the quenched reaction mixture.
- Boil the sample for 5 minutes.
- Analyze the products by SDS-PAGE. Visualize the protein bands by Coomassie staining or Western blotting. A successful reaction will show bands corresponding to dimers, trimers, and higher-order oligomers in addition to the monomer band.[8]
Protocol 2: Intracellular Cross-Linking with Disuccinimidyl Suberate (DSS)
This protocol is designed to capture protein interactions within living cells, leveraging the membrane permeability of DSS.[4]
1. Materials:
- Cultured cells.
- Phosphate-Buffered Saline (PBS), pH 7.4.
- Disuccinimidyl Suberate (DSS) powder.
- Anhydrous Dimethyl sulfoxide (DMSO).
- Quenching Buffer: 1 M Tris-HCl, pH 7.5.
- Cell Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors.
2. Reagent Preparation:
- Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.[9]
- Prepare a fresh 50 mM DSS stock solution in anhydrous DMSO.[9]
3. Cross-Linking Reaction:
- Wash cultured cells twice with ice-cold PBS to remove any amine-containing media.
- Resuspend the cell pellet in PBS.
- Add the DSS stock solution to the cell suspension to a final concentration of 0.5 - 2 mM. The optimal concentration must be determined empirically.
- Incubate for 30-60 minutes at room temperature or 2-3 hours on ice.[9]
4. Quenching:
- Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris.[9]
- Incubate for 15 minutes at room temperature.[9]
- Pellet the cells by centrifugation and wash once with PBS to remove excess reagent.
5. Analysis:
- Lyse the cells using an appropriate lysis buffer.
- Clarify the lysate by centrifugation.
- The cross-linked proteins in the supernatant can now be analyzed by SDS-PAGE and Western blotting, or used for downstream applications like immunoprecipitation followed by mass spectrometry.
Recommended Starting Conditions
| Parameter | Dimethyl Suberimidate (DMS) | Disuccinimidyl Suberate (DSS) |
| Protein Concentration | 1 - 5 mg/mL | 0.25 - 5 mg/mL |
| Cross-linker Concentration | 1 - 2 mg/mL | 0.25 - 5 mM (10-50 fold molar excess) |
| Buffer System | Triethanolamine, HEPES, Borate (pH 8-10) | PBS, HEPES, Bicarbonate (pH 7-9) |
| Reaction Time | 1 - 3 hours | 30 - 120 minutes |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Quenching Reagent | Tris or Glycine (50-100 mM) | Tris or Glycine (20-50 mM) |
Experimental Workflows and Visualization
Visualizing the experimental workflow can help in planning and execution. The following diagrams illustrate common workflows using suberate-based cross-linkers.
General Protein Cross-Linking Workflow
This workflow outlines the fundamental steps from sample preparation to final analysis, applicable to both DMS and DSS for in vitro studies.
Caption: A generalized workflow for in vitro protein cross-linking experiments.
Cross-Linking Mass Spectrometry (XL-MS) Workflow
The XL-MS workflow is more complex, involving additional steps of protein digestion and specialized data analysis to identify the cross-linked peptides.
Caption: Key steps in a Cross-Linking Mass Spectrometry (XL-MS) experiment.
References
- 1. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 2. Use of dimethyl suberimidate, a cross-linking reagent, in studying the subunit structure of oligomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 5. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fgsc.net [fgsc.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Situ Protein Cross-Linking with Dimethyl Suberimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate cellular environment, proteins dynamically interact to orchestrate a vast array of biological processes. Understanding these protein-protein interactions (PPIs) is paramount for elucidating cellular function and for the development of novel therapeutics. In-situ protein cross-linking is a powerful technique to capture these transient and stable interactions within their native cellular context. Dimethyl suberimidate (DMS) is a homo-bifunctional imidoester cross-linking agent that provides a robust method for covalently linking interacting proteins.[1][2]
DMS is a water-soluble and membrane-permeable reagent, allowing for efficient cross-linking within intact cells.[1][2] Its two reactive imidoester groups target primary amines (the ε-amino group of lysine residues and the N-terminus of polypeptides), forming stable amidine bonds.[1][3] The 11.0 Å spacer arm of DMS is suitable for capturing proteins that are in close proximity, providing valuable spatial information about protein complexes.[2] A key advantage of using imidoester cross-linkers like DMS is that the amidination reaction preserves the native charge of the protein, minimizing conformational changes.[1][2]
These application notes provide a detailed protocol for in-situ protein cross-linking using Dimethyl suberimidate, followed by analysis of the cross-linked products.
Chemical Reaction and Mechanism
Dimethyl suberimidate reacts with primary amines in a two-step process to form a stable amidine bond. This reaction is most efficient at alkaline pH (8.0-9.0).
Caption: Chemical reaction of DMS with protein primary amines.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful in-situ protein cross-linking with DMS, compiled from various sources.
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Parameter | Recommended Range | Notes |
| DMS Concentration | 1 - 10 mM | Optimal concentration should be determined empirically.[4] |
| DMS to Protein Molar Excess (for purified proteins) | 10-fold to 30-fold | Use higher excess for protein concentrations below 5 mg/mL.[1][2] |
| Quenching Reagent (Tris or Glycine) | 20 - 50 mM (final concentration) | Sufficient to stop the cross-linking reaction.[1][2] |
Table 2: Reaction Conditions
| Parameter | Recommended Condition | Notes |
| pH | 7.5 - 9.0 | Optimal efficiency is typically between pH 8.0 and 9.0.[1][2][5] |
| Temperature | Room Temperature (20-25°C) or on Ice (4°C) | Incubation on ice may reduce non-specific cross-linking.[5] |
| Incubation Time | 30 - 120 minutes | Time should be optimized for the specific protein complex.[1][3][5] |
Experimental Protocols
This protocol outlines the steps for in-situ cross-linking of proteins in cultured mammalian cells, followed by lysis and analysis.
Materials and Reagents
-
Cell Culture: Adherent or suspension cells expressing the protein(s) of interest.
-
Cross-linking Buffer: Phosphate-Buffered Saline (PBS), pH 8.0. Buffers containing primary amines (e.g., Tris) must be avoided during the cross-linking step as they will compete with the reaction.[2][5]
-
DMS Stock Solution: Freshly prepare a 100 mM stock solution of Dimethyl suberimidate dihydrochloride (DMS) in cross-linking buffer immediately before use. DMS is susceptible to hydrolysis in aqueous solutions.[1][2][3]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[1][5]
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors.
-
Sample Buffer for SDS-PAGE: Laemmli sample buffer.[5]
In-Situ Cross-Linking Workflow
Caption: Experimental workflow for in-situ DMS cross-linking.
Detailed Protocol
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. For suspension cells, harvest approximately 1-5 x 10^7 cells.
-
Wash the cells twice with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
-
Cross-Linking Reaction:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS (pH 8.0).
-
Add the freshly prepared DMS stock solution to the cell suspension to achieve the desired final concentration (e.g., 1-10 mM).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle agitation.[1][2] Optimal time and temperature may need to be determined empirically.
-
-
Quenching the Reaction:
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS to remove residual quenching reagent and unreacted cross-linker.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Analysis of Cross-Linked Proteins:
-
Determine the protein concentration of the cell lysate.
-
Analyze the cross-linked products by SDS-PAGE followed by Western blotting with antibodies specific to the proteins of interest. Cross-linked complexes will appear as higher molecular weight bands.[5]
-
For identification of unknown interaction partners and mapping of cross-linked sites, further analysis by mass spectrometry can be performed.[6][7]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low cross-linking efficiency | Inactive DMS (hydrolyzed) | Always prepare DMS stock solution fresh.[1][2] |
| Suboptimal pH | Ensure the pH of the cross-linking buffer is between 7.5 and 9.0.[1][2][5] | |
| Presence of primary amines in buffer | Use buffers free of amines like PBS, HEPES, or borate.[2][5] | |
| Insufficient DMS concentration | Optimize the DMS concentration by performing a titration. | |
| Excessive cross-linking / aggregation | DMS concentration is too high | Reduce the DMS concentration or incubation time. |
| Incubation time is too long | Perform a time-course experiment to find the optimal incubation time. |
Conclusion
In-situ protein cross-linking with Dimethyl suberimidate is a valuable technique for studying protein-protein interactions in their native cellular environment. The protocol provided, along with the quantitative data and troubleshooting guide, offers a solid foundation for researchers to successfully apply this method. Optimization of reaction conditions is crucial for achieving specific and efficient cross-linking of the target protein complexes. The insights gained from DMS cross-linking studies can significantly contribute to our understanding of cellular signaling pathways and provide a basis for the development of targeted therapeutics.
References
- 1. store.sangon.com [store.sangon.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fgsc.net [fgsc.net]
- 6. Structural Analysis of Protein Complexes by Cross-Linking and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Optimal Concentration of Dimethyl Suberimidate for Cross-Linking Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dimethyl Suberimidate (DMS) in protein cross-linking experiments. The information is intended to guide researchers in optimizing experimental conditions to effectively study protein-protein interactions, protein complex composition, and protein structure.
Introduction to Dimethyl Suberimidate (DMS)
Dimethyl suberimidate (DMS) is a homobifunctional imidoester cross-linking agent. It possesses two reactive imidoester functional groups at each end of an 8-atom (11.4 Å) spacer arm. These groups react specifically with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amidine bonds. A key advantage of using di-imidates like DMS is that the reaction preserves the positive charge of the original amine at physiological pH, which helps in maintaining the native isoelectric point and conformation of the protein.[1] DMS is membrane-permeable, allowing for intracellular cross-linking.[2][3]
Key Experimental Parameters and Optimization
Successful protein cross-linking with DMS depends on several critical parameters. The optimal conditions often require empirical determination for each specific protein system.
Reagent Preparation and Handling
-
Moisture Sensitivity : Imidoester cross-linkers like DMS are highly sensitive to moisture and will hydrolyze readily.[2][3] It is crucial to allow the vial of DMS to equilibrate to room temperature before opening to prevent condensation.[1][2][3]
-
Fresh Solutions : DMS solutions should always be prepared immediately before use.[1][4] Do not store DMS in solution as it is unstable and will degrade.[1][2][3]
Buffer Composition and pH
-
Amine-Free Buffers : The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with DMS and should be avoided for the cross-linking reaction itself.[1][2][3]
-
Recommended Buffers : Suitable amine-free buffers include Phosphate, Borate, Carbonate, and HEPES.[2][3] A commonly used buffer is 0.2 M triethanolamine, pH 8.0.[1][2][3]
-
Optimal pH : The reaction of imidoesters with primary amines is most efficient in the pH range of 7.0 to 10.0, with the optimal efficiency typically observed between pH 8.0 and 9.0.[1][2][3]
DMS Concentration
The optimal concentration of DMS is dependent on the concentration of the protein sample. High concentrations of the cross-linker can lead to artifacts, including intramolecular cross-linking and the formation of large, insoluble aggregates.[5] It is recommended to perform a concentration titration to determine the ideal amount of DMS for your specific application.
| Protein Concentration | Recommended Molar Excess of DMS | Final DMS Concentration (Example) |
| > 5 mg/mL | 10-fold | Varies based on protein MW |
| < 5 mg/mL | 20- to 30-fold | Varies based on protein MW |
| Yeast Nucleosomes | Not specified by molar excess | 1 mg/mL |
Data compiled from multiple sources.[2][3][4]
Reaction Time and Temperature
-
Incubation Time : A typical incubation time for the cross-linking reaction is 30 to 60 minutes at room temperature.[1][2][3] However, for some systems, incubation on ice for 2 hours may be preferred.[6]
-
Temperature : The reaction is commonly carried out at room temperature.
Quenching the Reaction
After the desired incubation period, the cross-linking reaction must be stopped to prevent further, non-specific cross-linking. This is achieved by adding a quenching reagent that contains primary amines to react with the excess DMS.
| Quenching Reagent | Final Concentration | Incubation Time |
| Tris or Glycine | 20-50 mM | 15 minutes at room temperature |
| Glacial Acetic Acid | 1:4 ratio (reagent:sample) | Not specified |
Data compiled from multiple sources.[1][2][3]
Detailed Experimental Protocol
This protocol provides a general procedure for protein cross-linking using DMS. Optimization for specific protein systems is highly recommended.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate)
-
Dimethyl suberimidate (DMS)
-
Cross-linking Buffer (e.g., 0.2 M triethanolamine, pH 8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
SDS-PAGE reagents and equipment
-
Microcentrifuge tubes
Procedure:
-
Protein Sample Preparation :
-
Ensure the protein sample is in an appropriate amine-free buffer.
-
Adjust the protein concentration as required for the experiment.
-
-
DMS Stock Solution Preparation :
-
Allow the vial of DMS to equilibrate to room temperature for at least 30 minutes before opening.[2][3]
-
Immediately before use, dissolve the required amount of DMS in the Cross-linking Buffer to create a fresh stock solution. For example, to prepare an 11 mg/mL stock solution, dissolve 11 mg of DMS in 1 mL of buffer.[4]
-
-
Cross-linking Reaction :
-
Add the appropriate volume of the DMS stock solution to the protein sample. The final concentration should be optimized based on the protein concentration (see Table 1).
-
For example, to achieve a final concentration of 1 mg/mL in a 100 µL reaction, add 10 µL of an 11 mg/mL DMS stock solution.
-
Incubate the reaction mixture at room temperature for 30 to 60 minutes with gentle mixing.[1][2][3]
-
-
Quenching the Reaction :
-
Analysis of Cross-linked Products :
-
The cross-linked protein mixture is now ready for analysis.
-
A common method for analysis is SDS-PAGE, which will separate the cross-linked products based on their molecular weight.[7][8] This allows for the visualization of monomers, dimers, and higher-order oligomers.
-
Other analytical techniques such as mass spectrometry can be used for more detailed characterization of the cross-linked species.
-
Visualizing Experimental Concepts
DMS Cross-Linking Reaction
Caption: Reaction of DMS with primary amines on two proteins to form a stable amidine bond.
Experimental Workflow
Caption: General workflow for a protein cross-linking experiment using DMS.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low cross-linking efficiency | - Inactive DMS (hydrolyzed) | - Use a fresh vial of DMS. - Ensure DMS is equilibrated to room temperature before opening. - Prepare DMS solution immediately before use. |
| - Buffer contains primary amines | - Use an amine-free buffer (e.g., PBS, HEPES, Borate). | |
| - Incorrect pH | - Ensure the reaction pH is between 7.0 and 10.0 (optimally 8.0-9.0). | |
| - Insufficient DMS concentration | - Increase the molar excess of DMS. Perform a concentration titration. | |
| Excessive precipitation or aggregation | - DMS concentration is too high | - Decrease the molar excess of DMS. |
| - Protein concentration is too high | - Reduce the protein concentration. | |
| Non-specific cross-linking | - Reaction time is too long | - Reduce the incubation time. |
| - Inefficient quenching | - Ensure the quenching reagent is added at the correct final concentration and allowed to react for a sufficient time. |
By carefully considering these factors and optimizing the experimental conditions, researchers can effectively utilize Dimethyl Suberimidate to gain valuable insights into protein interactions and structures.
References
- 1. benchchem.com [benchchem.com]
- 2. store.sangon.com [store.sangon.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of dimethyl suberimidate, a cross-linking reagent, in studying the subunit structure of oligomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl Suberate (DMS) Cross-linking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the optimal reaction buffers and pH conditions for using dimethyl suberate (DMS) as a cross-linking agent for studying protein-protein interactions.
Introduction
This compound (DMS) is a homobifunctional imidoester cross-linker that is widely used to covalently link proteins that are in close proximity. DMS is cell membrane-permeable and reacts specifically with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amidine bonds.[1][2] This process helps in stabilizing protein complexes, allowing for the identification of both stable and transient interactions.[3][4] The efficiency of the cross-linking reaction is highly dependent on the reaction buffer composition and, most critically, the pH.
Reaction Mechanism and pH Dependence
The reactive groups of DMS are imidoesters. These groups react with the primary amino groups of proteins in a nucleophilic substitution reaction. For the primary amine to be reactive, it must be in its deprotonated, nucleophilic state. The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, the cross-linking reaction is most efficient at alkaline pH values, typically between 8.0 and 9.0, where a sufficient concentration of deprotonated primary amines is present.[1][2] While the reaction can proceed at a neutral pH of 7.0, the rate is significantly slower. Below pH 7.0, the efficiency of the reaction decreases sharply as the primary amines become protonated and thus non-nucleophilic.[5]
It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target proteins for reaction with the DMS, thereby quenching the cross-linking reaction.[1][2][3]
Recommended Reaction Buffers and Conditions
The selection of an appropriate buffer and pH is paramount for successful DMS cross-linking. Below is a summary of recommended buffers and a table detailing the reaction conditions.
Compatible Buffers:
Incompatible Buffers:
Summary of Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 9.0 (Optimal: 8.0 - 9.0) | Reaction efficiency increases with pH. Some protocols extend the range to pH 10 for imidoesters.[1][2][6] |
| Buffer Concentration | 20 - 200 mM | Common concentrations include 20 mM HEPES or 20 mM Sodium Phosphate.[3] A 0.2 M triethanolamine buffer has also been cited.[1][2] |
| DMS Concentration | 1 - 2 mg/mL or 10- to 30-fold molar excess over protein | The optimal concentration depends on the protein concentration.[1][2][3] |
| Protein Concentration | > 5 mg/mL < 5 mg/mL | Use a 10-fold molar excess of DMS. Use a 20- to 30-fold molar excess of DMS.[1][2] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is common for shorter incubation times.[1][2][3] 4°C can be used to slow the reaction and hydrolysis of DMS.[6] |
| Reaction Time | 30 - 180 minutes | A common incubation time is 30-60 minutes at room temperature or up to 3 hours.[1][2][3] |
| Quenching Reagent | Tris buffer or Glycine | Add to a final concentration of 20-50 mM to stop the reaction.[1][2][3][9] |
Experimental Protocols
Protocol 1: Cross-linking of Purified Proteins
This protocol is a general guideline for the cross-linking of purified proteins in solution.
Materials:
-
Purified protein sample
-
This compound (DMS)
-
Amine-free buffer (e.g., 20 mM HEPES, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Anhydrous DMSO or DMF (if DMS is not water-soluble)
Procedure:
-
Buffer Exchange: Ensure the purified protein sample is in an amine-free buffer (e.g., 20 mM HEPES, pH 8.0). If necessary, perform buffer exchange using dialysis or a desalting column.
-
Prepare DMS Solution: Immediately before use, dissolve DMS in the reaction buffer to the desired concentration (e.g., 6 mg/mL) and adjust the pH to 8.5 with NaOH if needed.[3] Alternatively, for water-insoluble DMS, dissolve it in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[10]
-
Cross-linking Reaction: Add the DMS solution to the protein sample to achieve a final DMS concentration of 1-2 mg/mL.[3] Gently mix the reaction.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1][2] Alternatively, the reaction can be carried out for 3 hours at room temperature.[3]
-
Quenching: Stop the reaction by adding the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[1][2][9] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DMS is quenched.
-
Analysis: The cross-linked protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or Western blotting.
Protocol 2: In-situ Cross-linking in Cells
This protocol provides a general workflow for cross-linking proteins within intact cells.
Materials:
-
Cell culture
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
This compound (DMS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS, pH 8.0, to remove any amine-containing culture media.[8] Resuspend the cells in PBS at a concentration of approximately 25 x 10^6 cells/mL.[8]
-
Prepare DMS Solution: Immediately before use, prepare a fresh solution of DMS in PBS, pH 8.0.
-
Cross-linking Reaction: Add the DMS solution to the cell suspension to a final concentration of 1-5 mM.[8]
-
Incubation: Incubate the cells for 30 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis and Analysis: Pellet the cells by centrifugation and proceed with your standard cell lysis protocol. The resulting protein lysate can then be used for downstream applications such as immunoprecipitation or mass spectrometry.
Visualizations
Experimental Workflow for DMS Cross-linking
Caption: A generalized workflow for protein cross-linking using this compound (DMS).
Reaction Mechanism of DMS with a Primary Amine
Caption: The reaction of DMS with a primary amine on a protein to form a stable amidine bond.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. fgsc.net [fgsc.net]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Efficient Dimethyl Suberate (DMS) Cross-linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl suberate (DMS) is a homobifunctional imidoester cross-linker used to covalently link proteins and other macromolecules. It is a valuable tool in studying protein-protein interactions, protein complex topology, and for stabilizing protein structures. DMS reacts primarily with the primary amino groups of lysine residues and the N-terminus of proteins, forming stable amidine bonds. The efficiency of this cross-linking reaction is critically dependent on several factors, most notably incubation time and temperature, as well as pH and reagent concentration.
These application notes provide a comprehensive guide to optimizing the incubation time and temperature for efficient cross-linking using this compound. The provided protocols are intended as a starting point and may require further optimization for specific applications.
Factors Influencing this compound Cross-linking Efficiency
Several factors can influence the outcome of a DMS cross-linking experiment:
-
Temperature: Temperature affects the rate of the cross-linking reaction. Higher temperatures generally increase the reaction rate but can also lead to increased protein denaturation and aggregation. Conversely, lower temperatures slow down the reaction but can help to preserve the native structure of proteins. For DMS, reactions are commonly performed at room temperature or on ice (4°C).
-
Incubation Time: The duration of the cross-linking reaction is crucial for achieving the desired level of modification. Insufficient incubation time will result in low cross-linking efficiency, while excessive incubation can lead to the formation of large, insoluble aggregates. The optimal incubation time is interdependent with the reaction temperature.
-
pH: The reaction of imidoesters with primary amines is highly pH-dependent. The optimal pH range for DMS cross-linking is typically between 7.0 and 9.0.[1] Higher pH favors the deprotonated state of the amino group, which is more nucleophilic and reactive. However, the stability of the imidoester also decreases at higher pH due to hydrolysis.
-
Concentration of Cross-linker and Protein: The molar ratio of DMS to the protein is a critical parameter. A higher concentration of the cross-linker will generally lead to a higher degree of cross-linking. However, excessive concentrations can result in intramolecular cross-linking and protein modification that may obscure protein-protein interactions. The concentration of the protein itself is also important; higher protein concentrations favor intermolecular cross-linking.
Data Presentation: Recommended Incubation Conditions
While precise quantitative data on cross-linking efficiency under varying time and temperature conditions is application-specific, the following table summarizes generally recommended starting conditions for DMS and its analog, disuccinimidyl suberate (DSS), based on established protocols. Researchers should use these as a baseline for their own optimization experiments.
| Parameter | Condition 1: Rapid Cross-linking | Condition 2: Gentle Cross-linking |
| Temperature | Room Temperature (20-25°C) | On Ice (4°C) |
| Incubation Time | 30 - 60 minutes | 2 - 4 hours |
| Expected Outcome | Faster reaction kinetics, suitable for stable protein complexes. | Slower reaction, helps to preserve the native conformation of sensitive proteins and transient interactions. |
| Considerations | Potential for increased non-specific cross-linking and protein aggregation. | Longer incubation time required to achieve sufficient cross-linking. Reduced rate of hydrolysis of the cross-linker. |
Experimental Protocols
The following are detailed protocols for protein cross-linking in solution and for cross-linking of cell surface proteins.
Protocol 1: Cross-linking of Proteins in Solution
This protocol is suitable for studying interactions between purified proteins or proteins in a complex mixture.
Materials:
-
This compound (DMS)
-
Dry, amine-free solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)
-
Cross-linking Buffer: Amine-free buffer, pH 7.0-9.0 (e.g., 20 mM HEPES, 100 mM sodium phosphate, or 100 mM sodium bicarbonate)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Protein sample in an appropriate amine-free buffer
Procedure:
-
Sample Preparation: Prepare the protein sample in the chosen cross-linking buffer. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the cross-linking reaction.
-
DMS Preparation: Immediately before use, prepare a stock solution of DMS in a dry, amine-free solvent like DMSO. For example, dissolve DMS to a final concentration of 10-25 mM. DMS is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Cross-linking Reaction:
-
Add the freshly prepared DMS stock solution to the protein sample. The final concentration of DMS should be optimized, but a starting point is a 10- to 50-fold molar excess of DMS to protein.
-
Incubate the reaction mixture under one of the following conditions:
-
Room Temperature: 30-60 minutes.
-
On Ice (4°C): 2-4 hours.
-
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess DMS.
-
Analysis: The cross-linked sample is now ready for analysis by methods such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: Cross-linking of Cell Surface Proteins
This protocol is designed for identifying interactions between proteins on the surface of living cells. It is important to use a membrane-impermeable cross-linker if only cell surface interactions are of interest. While DMS is membrane-permeable, this protocol can be adapted for its use, though care must be taken in interpreting the results. For exclusively cell-surface cross-linking, the water-soluble and membrane-impermeable analog BS3 (Bis(sulfosuccinimidyl) suberate) is recommended.
Materials:
-
This compound (DMS)
-
Dry, amine-free solvent (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Cell suspension
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them three times with ice-cold PBS to remove any amine-containing culture medium.
-
Resuspend the cells in ice-cold PBS at a concentration of approximately 1-25 x 10^6 cells/mL.
-
-
DMS Preparation: Immediately before use, prepare a stock solution of DMS in a dry, amine-free solvent like DMSO.
-
Cross-linking Reaction:
-
Add the DMS stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate the reaction mixture with gentle mixing under one of the following conditions:
-
Room Temperature: 30 minutes.
-
On Ice (4°C): 2 hours. Performing the incubation on ice is recommended to reduce the internalization of the cross-linker.
-
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis and Analysis:
-
Wash the cells with ice-cold PBS to remove excess cross-linker and quenching reagent.
-
Lyse the cells using an appropriate lysis buffer.
-
The cell lysate containing the cross-linked proteins is now ready for further analysis, such as immunoprecipitation followed by western blotting or mass spectrometry.
-
Visualizations
The following diagrams illustrate the experimental workflow for DMS cross-linking and the chemical reaction involved.
Caption: Experimental workflow for this compound (DMS) cross-linking.
References
Application Notes and Protocols for Quenching Dimethyl Suberate (DMS) Cross-Linking Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl suberate (DMS) is a homobifunctional imidoester cross-linking agent used to covalently link primary amine groups in proteins and other macromolecules. This process is crucial for studying protein-protein interactions, stabilizing protein complexes, and elucidating the quaternary structure of proteins. After the desired cross-linking has occurred, it is imperative to quench the reaction to stop further, non-specific cross-linking that could lead to unwanted protein aggregation and artifacts in downstream analyses such as SDS-PAGE, Western blotting, and mass spectrometry. This document provides detailed protocols and application notes on effective quenching procedures for DMS cross-linking reactions.
The quenching process involves the addition of a reagent that reacts with the remaining, unreacted DMS, rendering it inert. The most common and effective quenching reagents are those containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and Glycine. An alternative method involves rapidly lowering the pH of the reaction mixture with an acid, such as glacial acetic acid.
Quenching Mechanisms
Quenching with Primary Amines (Tris or Glycine)
The primary quenching strategy for DMS involves the addition of a high concentration of a small molecule containing a primary amine. The primary amine groups of the quenching reagent compete with the primary amines on the protein for the reactive imidoester groups of DMS. Due to the high molar excess of the quenching reagent, the unreacted DMS is consumed, effectively terminating the cross-linking reaction. The reaction between the imidoester group of DMS and the primary amine of the quenching reagent results in the formation of a stable, unreactive amidine bond.[1][2]
Caption: Mechanism of quenching DMS with a primary amine-containing reagent.
Quenching with Acetic Acid
Adding glacial acetic acid to the reaction mixture rapidly lowers the pH. Imidoester cross-linking reactions are most efficient at alkaline pH (typically pH 8-10).[2] By lowering the pH, the primary amine groups on the protein surface become protonated (R-NH3+). These protonated amines are no longer nucleophilic and are therefore unable to react with the imidoester groups of DMS, effectively halting the cross-linking reaction.[3]
Caption: Mechanism of quenching by pH reduction with acetic acid.
Comparison of Quenching Reagents
The choice of quenching reagent can impact the efficiency of quenching and the integrity of the cross-linked sample. While both Tris and glycine are effective, there are important considerations for their use.
| Quenching Reagent | Typical Final Concentration | Incubation Time | Incubation Temperature | Advantages | Disadvantages |
| Tris | 20-50 mM | 15 minutes | Room Temperature | Highly efficient quenching, potentially more so than glycine.[4][5] | May cause reversal of formaldehyde cross-links over time; this could be a concern for imidoester cross-links as well.[6] |
| Glycine | 20-50 mM | 15 minutes | Room Temperature | Effective quenching without the risk of reversing the cross-linking reaction.[6] | May be slightly less efficient than Tris in some contexts.[4] |
| Glacial Acetic Acid | 1:4 ratio (acid:sample) | Immediate | Room Temperature | Rapidly stops the reaction by changing the pH.[1] | Does not consume unreacted DMS, which may still be present and could potentially react if the pH is raised again. |
Experimental Protocols
Protocol 1: Quenching DMS Cross-Linking with Tris or Glycine
This is the most common and recommended method for quenching DMS cross-linking reactions.
Materials:
-
Cross-linked protein sample
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0
-
Reaction Buffer (e.g., HEPES, phosphate, or borate buffer, pH 8.0)
Procedure:
-
Perform the DMS cross-linking reaction according to your experimental protocol (e.g., incubate protein with DMS at room temperature for 30-60 minutes).
-
To quench the reaction, add the Quenching Buffer (1 M Tris-HCl or 1 M Glycine) to the cross-linked sample to achieve a final concentration of 20-50 mM. For example, add 20 µL of 1 M Tris-HCl to a 980 µL reaction volume for a final concentration of 20 mM.[1][7]
-
Mix gently by vortexing or inverting the tube.
-
Incubate the mixture for 15 minutes at room temperature with gentle rotation.[8]
-
The quenched sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry) or purification to remove the excess quenching reagent and cross-linker byproducts (e.g., dialysis or gel filtration).[9]
Caption: Workflow for quenching DMS cross-linking with Tris or Glycine.
Protocol 2: Quenching DMS Cross-Linking with Glacial Acetic Acid
This method provides a rapid stop to the reaction but should be used with the understanding that the unreacted cross-linker is not consumed.
Materials:
-
Cross-linked protein sample
-
Glacial Acetic Acid
Procedure:
-
Perform the DMS cross-linking reaction as required.
-
To stop the reaction, add glacial acetic acid at a 1:4 ratio to the sample volume. For example, add 250 µL of glacial acetic acid to a 1 mL reaction mixture.[1]
-
Mix immediately and thoroughly. The reaction is stopped upon the decrease in pH.
-
Proceed with subsequent steps, keeping in mind that the pH of the sample is now acidic. This may require buffer exchange for downstream applications that are pH-sensitive.
Considerations for Downstream Applications
-
Mass Spectrometry: For mass spectrometry analysis, it is crucial to remove the excess quenching reagent and cross-linker byproducts, as they can interfere with ionization and spectral analysis. Methods such as dialysis, gel filtration, or spin desalting columns are recommended after quenching.
-
SDS-PAGE and Western Blotting: For these applications, the quenched sample can often be directly mixed with Laemmli sample buffer. The high concentration of Tris in the sample buffer will ensure that any residual cross-linking activity is fully quenched.
-
Choice of Quencher: For most applications, glycine is a safe and effective choice. If the highest possible quenching efficiency is required and the stability of the cross-links in the presence of Tris has been validated for the specific system, Tris may be used. Given the potential for Tris to reverse cross-links, it is advisable to proceed to the next step promptly after quenching with Tris.[6]
Conclusion
Effective quenching is a critical step in DMS cross-linking workflows to ensure reproducible and artifact-free results. The choice of quenching reagent and protocol depends on the specific requirements of the experiment and downstream applications. For most purposes, quenching with Tris or glycine provides a reliable method to terminate the cross-linking reaction. By following the detailed protocols and considering the advantages and disadvantages of each method, researchers can confidently analyze their cross-linked samples.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Dimethyl Suberate for Protein-Protein Interaction Studies
Introduction
Dimethyl suberate (DMS) is a homobifunctional imidoester cross-linking agent used to study protein-protein interactions (PPIs). It contains a primary amine-reactive imidoester group at each end of an 8-atom (11 Å) spacer arm.[1] DMS covalently links proteins that are in close proximity, effectively "freezing" transient or weak interactions for subsequent analysis. This reagent is particularly useful for determining the subunit structure of oligomeric proteins, identifying components of protein complexes, and providing distance constraints for structural modeling.[2][3]
The primary advantage of imidoesters like DMS is that the resulting amidine bond preserves the positive charge of the modified amine groups, which helps maintain the native conformation and activity of the protein.[4][5] DMS is membrane-permeable, allowing for intracellular cross-linking.[4]
Mechanism of Action
DMS reacts specifically with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) at a pH range of 7 to 10.[5] The reaction involves the nucleophilic attack of the amine on the imidoester group, forming a stable amidine bond and releasing methanol.[1] Because DMS has two reactive groups, it can form intramolecular cross-links within a single polypeptide or intermolecular cross-links between different protein subunits.
Quantitative Data and Reaction Parameters
The efficiency of DMS cross-linking is dependent on several factors, including concentration, pH, temperature, and incubation time. The following table summarizes key parameters for DMS and the structurally related N-hydroxysuccinimide (NHS) ester, Disuccinimidyl suberate (DSS).
| Parameter | This compound (DMS) | Disuccinimidyl Suberate (DSS) | References |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester | [1][6] |
| Target | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | [1][6] |
| Spacer Arm Length | ~11.0 Å (8-atom spacer) | 11.4 Å | [1][7] |
| Reaction Product | Amidine Bond (Charge Preserved) | Amide Bond (Charge Neutralized) | [1][4][5] |
| Optimal pH Range | 7.0 - 10.0 (Optimal: 8.0 - 9.0) | 7.0 - 9.0 | [4][5] |
| Typical Concentration | 1-2 mg/mL; 0.25-5 mM | 0.5-5 mM | [1][8][9] |
| Molar Excess | 10 to 50-fold molar excess over protein | 20 to 50-fold molar excess over protein | [4][8] |
| Reaction Time | 30-60 min at room temperature | 30-45 min at room temp; 2-3 hrs on ice | [1][4][7] |
| Quenching Reagent | Tris, Glycine, Acetic Acid | Tris, Glycine, Lysine | [1][4][8] |
| Quenching Conditions | 20-50 mM final concentration, 15 min | 20-200 mM final concentration, 10-15 min | [1][7][8] |
| Solubility | Water-soluble; prepare fresh | Water-insoluble; dissolve in DMSO/DMF | [4][6][7] |
| Reported Efficiency | ~10% for histone H3 dimers | Varies with system | [1] |
Experimental Protocols
Protocol 1: General Cross-linking of Purified Proteins
This protocol is a general guideline for cross-linking purified proteins in solution to identify or confirm interactions.
A. Materials Required
-
Cross-linking Buffer : A non-amine-containing buffer such as 20 mM HEPES, 100 mM sodium phosphate, or 0.2 M triethanolamine, pH 8.0-8.5.[5][8][9] Avoid buffers like Tris or glycine.
-
Protein Sample : Purified protein or protein complex at a concentration of 0.25-5 mg/mL in Cross-linking Buffer.
-
DMS Solution : Freshly prepared this compound solution (e.g., 6-11 mg/mL) in Cross-linking Buffer.[1][9] Note: Imidoesters hydrolyze in aqueous solution, so the stock solution must be made immediately before use.[5]
-
Quenching Buffer : 1 M Tris-HCl or 1 M Glycine, pH 7.5.[8]
-
SDS-PAGE Sample Buffer (e.g., Laemmli buffer).
B. Procedure
-
Prepare the protein sample in an appropriate volume of ice-cold Cross-linking Buffer.
-
Prepare the DMS solution immediately before use. For example, dissolve DMS powder to a final concentration of 6 mg/ml and adjust the pH to 8.5 with NaOH if necessary.[9]
-
Add the DMS solution to the protein sample. The final concentration of DMS should be between 1 and 2 mg/mL.[9] For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess of the cross-linker is recommended.[4][8]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for up to 3 hours on ice.[4][7][9] Incubation time may require optimization.
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[1][8]
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted DMS is quenched.[1]
-
The cross-linked sample is now ready for analysis. Add SDS-PAGE sample buffer, boil for 5-10 minutes, and analyze by SDS-PAGE to observe higher molecular weight bands corresponding to cross-linked species.[1][9]
Protocol 2: In Situ Cross-linking of Yeast Nucleosomes
This protocol is adapted from a study on histone H3 interactions within yeast nucleosomes and is suitable for in situ cross-linking in cell lysates.[1]
A. Materials Required
-
Yeast Cell Pellet
-
Buffer E : 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM EDTA, 10% glycerol, 0.05% NP-40, plus protease inhibitors.
-
DMS Stock Solution : 11 mg/mL DMS freshly prepared in Buffer E.[1]
-
Quenching Solution : 1 M Tris-HCl, pH 7.5.[1]
-
TCA (Trichloroacetic acid) : 100% solution.
-
Acetone
B. Procedure
-
Prepare a cell lysate from fresh yeast cells using a method like bead beating in Buffer E.[1] Keep the lysate on ice.
-
Make the 11 mg/mL DMS stock solution in Buffer E immediately before use.[1]
-
Add 1/10th volume of the DMS stock solution to the cell lysate for a final concentration of approximately 1 mg/mL.[1]
-
Incubate at room temperature with rotation for 60 minutes. This time can be optimized based on the specific protein interactions being studied.[1]
-
Stop the reaction by adding 1/20th volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM.[1]
-
Continue rotating for 15 minutes at room temperature to quench the reaction.[1]
-
To precipitate the proteins for analysis, take a 100 μL aliquot and add 1/10th volume of 100% TCA. Incubate at room temperature for 10 minutes.
-
Centrifuge at maximum speed for 10 minutes, remove the supernatant, and wash the pellet with 1 mL of acetone.[1]
-
Air-dry the pellet and resuspend it in 2x SDS-PAGE sample buffer. The sample is now ready for analysis by SDS-PAGE and Western blotting.[1]
Protocol 3: Analysis by Mass Spectrometry
Cross-linking combined with mass spectrometry (CLMS) can identify the specific residues involved in an interaction.[10]
A. Procedure
-
Perform the cross-linking reaction as described in Protocol 1.
-
After quenching, separate the cross-linked proteins from unreacted cross-linker and quenching reagents, typically by dialysis or gel filtration.[7]
-
Run the sample on an SDS-PAGE gel and excise the band corresponding to the cross-linked complex of interest.
-
Perform in-gel digestion of the protein band using a protease like trypsin.[10]
-
Extract the resulting peptides from the gel matrix.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Use specialized software (e.g., xQuest, pLink) to identify the cross-linked peptides from the complex MS/MS spectra.[11] The software searches for pairs of peptides linked by a mass corresponding to the DMS cross-linker.
Visualizations
Chemical Reaction and Experimental Workflow
The following diagrams illustrate the chemical principles and experimental steps involved in using this compound.
Caption: Chemical reaction of this compound with primary amines on two proteins.
Caption: General experimental workflow for protein cross-linking with DMS.
Caption: Using DMS to determine the subunit structure of an oligomeric protein.
References
- 1. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of dimethyl suberimidate, a cross-linking reagent, in studying the subunit structure of oligomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.sangon.com [store.sangon.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fgsc.net [fgsc.net]
- 10. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Results for "Chemical Cross-linking" | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Dimethyl Suberate for Analyzing Subunit Composition of Oligomeric Proteins
Introduction
Dimethyl suberate (DMS) is a homobifunctional imidoester cross-linking agent used to study the subunit structure of oligomeric proteins.[1][2][3] It possesses two reactive imidoester groups at either end of an 8-atom (11.4 Å) spacer arm. These groups react primarily with the primary amino groups (ε-amino group of lysine residues and the N-terminal α-amino group) of proteins to form stable amidine bonds.[4] When applied to an oligomeric protein, DMS can covalently link adjacent subunits. Subsequent analysis of the cross-linked products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can reveal the subunit stoichiometry of the protein complex.[1][5] For an oligomer composed of identical protomers, the number of protein bands observed on the gel after cross-linking corresponds to the number of subunits in the oligomer.[1][5]
Principle of the Method
The fundamental principle involves covalently "freezing" the protein complex in its oligomeric state. In the absence of a cross-linker, SDS-PAGE denatures the protein, causing it to dissociate into its individual subunits, which typically results in a single band corresponding to the monomer molecular weight. After treatment with DMS, covalent cross-links are formed between neighboring subunits. When this cross-linked mixture is subjected to SDS-PAGE, a ladder of bands is observed. These bands represent the monomer, dimer, trimer, and so on, up to the full oligomeric state of the protein. The highest molecular weight band corresponds to the intact, fully cross-linked oligomer.
Applications
-
Determination of the number of subunits in an oligomeric protein.[1][5]
-
Analysis of the spatial arrangement and neighborhood of subunits.
-
Stabilization of protein complexes for further analysis, such as mass spectrometry or electron microscopy.[6][7]
-
Investigation of protein-protein interactions.
Experimental Protocols
Materials and Reagents
-
This compound (DMS)
-
Protein of interest in a suitable buffer
-
Cross-linking buffer: Amine-free buffers such as 20 mM HEPES (pH 7.5-8.5) or 20 mM sodium phosphate (pH 8.0).[8][9] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with DMS.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE reagents (acrylamide/bis-acrylamide solution, SDS, TEMED, APS)
-
4x SDS-PAGE sample buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Preparation of Reagents
-
DMS Stock Solution: DMS is not readily soluble in water and is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or in a buffer such as 0.5 M triethanolamine, pH 8.5.[10] A fresh solution should be prepared immediately before use. For example, dissolve DMS in the buffer to a concentration of 6 mg/ml and adjust the pH to 8.5 with NaOH if necessary.[9]
-
Protein Sample: The protein of interest should be in an amine-free buffer at a suitable concentration (e.g., 0.2-1 mg/ml).[8][9]
Cross-linking Reaction Protocol
-
In a microcentrifuge tube, combine the protein solution with the cross-linking buffer.
-
Add the freshly prepared DMS stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a final DMS concentration of 1 to 2 mg/ml.[9] It is often necessary to optimize the DMS concentration for each specific protein.
-
Incubate the reaction mixture for 1 to 3 hours at room temperature (e.g., 25-27 °C) with continuous stirring or gentle agitation.[6][8][9]
-
Terminate the cross-linking reaction by adding the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[6] This will consume any unreacted DMS.
-
Incubate for an additional 15-30 minutes at room temperature to ensure complete quenching.
SDS-PAGE Analysis
-
To an aliquot of the quenched reaction mixture, add 4x SDS-PAGE sample buffer.
-
Heat the samples at 70-95°C for 5-10 minutes.
-
Load the samples, along with a non-cross-linked control and protein molecular weight standards, onto a suitable percentage polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands.
Data Presentation
The efficiency of cross-linking can vary depending on the protein and reaction conditions. Below is a summary of quantitative data found in the literature for DMS and similar cross-linkers.
| Protein/Complex | Cross-linker | Cross-linking Efficiency | Reference |
| H3-H3 interactions in nucleosomes | DMS | ~10% for X-Y heterodimeric pairs | [4] |
| General Protein Labeling Efficiency | Dimethylation | >95% | [11] |
Visualizations
Experimental Workflow
Caption: Workflow for analyzing protein subunit composition using DMS.
Logical Relationship of Cross-linking Analysis
Caption: Principle of subunit determination via DMS cross-linking.
References
- 1. Use of dimethyl suberimidate, a cross-linking reagent, in studying the subunit structure of oligomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Dimethyl suberimidate cross-linking of oligo(dT) to DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies [jove.com]
- 7. A Cross-linking Mass Spectrometry Approach Defines Protein Interactions in Yeast Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fgsc.net [fgsc.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantification of protein isoforms in mesenchymal stem cells by reductive dimethylation of lysines in intact proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-linking Mass Spectrometry (XL-MS) using Dimethyl Suberate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for the structural and functional characterization of proteins and protein complexes. By covalently linking spatially proximal amino acid residues, XL-MS provides distance constraints that are invaluable for elucidating protein-protein interactions (PPIs), mapping interaction interfaces, and defining the topology of multi-protein complexes. Dimethyl suberate (DMS) is a homobifunctional, amine-reactive cross-linking agent that has been effectively utilized in XL-MS workflows. Its 11.0 Å spacer arm makes it suitable for capturing interactions between lysine residues and N-termini within a defined spatial range.[1] This application note provides a detailed workflow for XL-MS studies using this compound, from sample preparation to data analysis, with a focus on providing actionable protocols and clear data presentation.
Principle of this compound Cross-linking
This compound is an imidoester-based cross-linker that reacts with primary amines (the ε-amino group of lysine residues and the N-terminus of proteins) to form stable amidine bonds.[2][3] This reaction is most efficient at alkaline pH (typically 8.0-9.0) and results in the retention of the positive charge of the modified amine, which can be advantageous for mass spectrometry analysis by minimizing changes to the protein's overall charge state.[3] The fixed length of the DMS spacer arm provides a defined distance constraint between the Cα atoms of the cross-linked residues.
Experimental Workflow
The overall experimental workflow for a typical XL-MS experiment using this compound is depicted below. It involves several key stages: sample preparation, cross-linking reaction, protein digestion, enrichment of cross-linked peptides (optional), and LC-MS/MS analysis, followed by computational data analysis to identify the cross-linked peptides.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Dimethyl Suberate (DMS) Cross-Linked Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable technique for the structural and functional characterization of proteins and protein complexes. Dimethyl suberate (DMS) is a homobifunctional, amine-reactive cross-linker that covalently links primary amines (N-termini of proteins and lysine side chains) in close proximity. The resulting distance constraints provide valuable insights into protein-protein interactions (PPIs), protein topology, and the architecture of multi-protein assemblies. This document provides detailed protocols for the preparation of DMS cross-linked protein samples for mass spectrometry analysis, including in-solution, in-gel, and on-bead digestion methods, followed by enrichment of cross-linked peptides.
General Workflow
The overall workflow for a typical XL-MS experiment involves several critical steps, from sample preparation to data analysis. A generalized workflow is depicted below.[1][2][3]
Key Considerations for DMS Cross-linking
-
Purity of Protein Sample: It is crucial to start with a highly pure protein sample to avoid a complex mixture of cross-linked products that can complicate data analysis.[1]
-
Buffer Composition: The cross-linking reaction should be performed in an amine-free buffer, such as HEPES, sodium phosphate, or bicarbonate, at a pH between 7 and 9.[1] Amine-containing buffers like Tris will quench the reaction.[1]
-
DMS Concentration: The optimal concentration of DMS needs to be empirically determined for each protein system. A common starting point is a 10- to 50-fold molar excess of the cross-linker to the protein for concentrations below 5 mg/mL.[1]
Experimental Protocols
Here we provide detailed protocols for three common sample preparation workflows: in-solution, in-gel, and on-bead digestion.
Protocol 1: In-Solution Digestion of DMS Cross-Linked Proteins
This method is suitable for purified proteins or protein complexes in solution.
Materials:
-
Cross-linking Buffer: e.g., 20 mM HEPES, 20 mM NaCl, 5 mM MgCl₂, pH 7.8[4]
-
DMS stock solution (freshly prepared): e.g., 25 mM in anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5[1]
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5[1]
-
Reducing Agent: 10 mM Dithiothreitol (DTT)[1]
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)[1]
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃)[1]
-
Formic Acid (FA)
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer. The protein concentration should ideally be in the range of 10-20 µM.[1]
-
Cross-linking: Add the freshly prepared DMS stock solution to the protein sample to achieve the desired final concentration. Incubate for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1]
-
Denaturation, Reduction, and Alkylation:
-
Add Denaturation Buffer to the quenched sample.[1]
-
Add DTT to a final concentration of 10 mM and incubate for 30-60 minutes at 37°C to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate for 30-45 minutes in the dark to alkylate free cysteines.
-
-
Digestion:
-
Dilute the sample with Digestion Buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:20 to 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[3]
-
-
Sample Cleanup: Acidify the digest with formic acid to a pH of ~2-3 to stop the digestion. Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 2: In-Gel Digestion of DMS Cross-Linked Proteins
This protocol is ideal for separating cross-linked protein complexes by SDS-PAGE before digestion.
Materials:
-
Same as Protocol 1, plus:
-
Acrylamide gel solutions
-
SDS-PAGE running buffer
-
Coomassie stain or mass spectrometry compatible silver stain
-
Destaining solution
-
Acetonitrile (ACN)
-
Extraction Solution: e.g., 60% acetonitrile, 1% TFA
Procedure:
-
SDS-PAGE: Separate the DMS cross-linked and quenched protein sample on an SDS-PAGE gel.[5]
-
Band Excision: Stain the gel and excise the protein bands of interest.[5] Cut the gel pieces into small cubes (~1x1 mm).[6]
-
Destaining and Dehydration:
-
In-Gel Reduction and Alkylation:
-
Rehydrate the gel pieces in a solution of 10 mM DTT in 50 mM NH₄HCO₃ and incubate for 30-45 minutes at 55°C.
-
Remove the DTT solution and add 55 mM IAA in 50 mM NH₄HCO₃. Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the gel pieces with 50 mM NH₄HCO₃ and dehydrate with 100% ACN. Dry the gel pieces.
-
-
In-Gel Digestion:
-
Peptide Extraction:
-
Resuspension: Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.[1]
Protocol 3: On-Bead Digestion of DMS Cross-Linked Proteins
This approach is beneficial for immunoprecipitated protein complexes, as it minimizes sample loss and contamination from antibodies.[8][9]
Materials:
-
Same as Protocol 1, plus:
-
Immunoprecipitation (IP) buffer
-
Beads with immobilized antibody or affinity tag (e.g., Protein A/G magnetic beads)
-
Wash Buffer: e.g., Phosphate Buffered Saline (PBS)
Procedure:
-
Immunoprecipitation and Cross-linking:
-
Perform immunoprecipitation to capture the protein of interest and its interacting partners.
-
Wash the beads extensively with IP buffer to remove non-specific binders.
-
Resuspend the beads in an amine-free cross-linking buffer.
-
Add DMS and incubate as described in Protocol 1.
-
Quench the reaction with Quenching Buffer.
-
-
Bead Washing: Wash the beads three times with Wash Buffer (e.g., PBS) to remove detergents and other contaminants from the IP buffer.[10]
-
On-Bead Reduction, Alkylation, and Digestion:
-
Resuspend the beads in a buffer containing 2 M urea, 50 mM Tris-HCl pH 7.5.[11]
-
Add DTT to 10 mM and incubate at 95°C for 5 minutes, then cool to room temperature.[10]
-
Add IAA to 55 mM and incubate for 20-30 minutes in the dark.[10][11]
-
Add trypsin (e.g., 0.5 µg) and incubate overnight at 37°C with shaking.[10][12]
-
-
Peptide Collection:
-
Centrifuge the tubes and collect the supernatant containing the digested peptides.
-
To further extract remaining peptides, add a solution of 10% formic acid to the beads, incubate for 15 minutes, centrifuge, and pool this supernatant with the first one.[12]
-
-
Sample Cleanup: Desalt the collected peptides using a C18 StageTip before LC-MS/MS analysis.
Enrichment of Cross-Linked Peptides
The abundance of cross-linked peptides is typically very low compared to linear peptides.[13][14] Therefore, an enrichment step is often necessary to increase the number of identified cross-links.
Size-Exclusion Chromatography (SEC)
SEC separates peptides based on their size. Since cross-linked peptides are larger than most linear peptides, they tend to elute in the earlier fractions.[13][15]
-
Procedure:
-
Reconstitute the dried peptide digest in an SEC buffer (e.g., 30% ACN/0.1% FA).[16]
-
Load the sample onto an appropriate SEC column (e.g., Superdex Peptide).[13][17]
-
Collect fractions corresponding to the high molecular weight range.[13]
-
Dry the collected fractions and resuspend them for LC-MS/MS analysis.
-
Strong Cation Exchange (SCX) Chromatography
SCX separates peptides based on charge. Cross-linked peptides generally have a higher charge state than linear peptides and will bind more tightly to the SCX resin. They can then be eluted with a high-salt buffer.[13][18]
-
Procedure:
-
Acidify the peptide digest and load it onto an SCX column or spin tip.
-
Wash the column to remove unbound peptides.
-
Elute the cross-linked peptides using a step gradient of increasing salt concentration (e.g., NaCl or ammonium acetate).[13]
-
Desalt the eluted fractions before LC-MS/MS analysis.
-
Data Presentation
Quantitative data from XL-MS experiments should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Summary of Cross-linking and Digestion Efficiency
| Sample ID | Protein Concentration (µM) | DMS:Protein Molar Ratio | Digestion Method | Number of Identified Peptides | Number of Identified Cross-linked Peptides | Cross-link Identification Rate (%) |
| Sample A | 10 | 25:1 | In-solution | 15,000 | 150 | 1.0 |
| Sample B | 10 | 50:1 | In-solution | 14,500 | 250 | 1.7 |
| Sample C | 20 | 25:1 | In-gel | 12,000 | 120 | 1.0 |
| Sample D | - | 50:1 | On-bead | 10,000 | 200 | 2.0 |
Table 2: Comparison of Enrichment Strategies
| Sample ID | Enrichment Method | Number of Fractions | Total Identified Cross-linked Peptides | Unique Cross-links |
| Sample B (un-enriched) | None | 1 | 250 | 180 |
| Sample B (SEC) | SEC | 3 | 450 | 320 |
| Sample B (SCX) | SCX | 2 | 420 | 300 |
Conclusion
The choice of sample preparation protocol for the mass spectrometry analysis of DMS cross-linked proteins depends on the nature of the sample and the specific research question. In-solution digestion is straightforward for purified proteins, while in-gel digestion allows for the separation of complex mixtures. On-bead digestion is particularly advantageous for affinity-purified samples. The enrichment of cross-linked peptides using techniques such as SEC or SCX is highly recommended to increase the depth of analysis. Careful optimization of cross-linker concentration and reaction conditions is paramount for a successful XL-MS experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 5. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 6. Virtual Labs [pe-iitb.vlabs.ac.in]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 8. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 9. On-bead Digestion for Interactome Profiling [thermofisher.com]
- 10. uib.no [uib.no]
- 11. On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotechsupportgroup.com [biotechsupportgroup.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 16. Two-Dimensional Fractionation Method for Proteome-Wide Cross-Linking Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dimethyl Suberimidate (DMS) Cross-Linking
This guide provides troubleshooting advice and frequently asked questions for researchers using Dimethyl suberimidate (DMS) for cross-linking proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl suberimidate (DMS) and how does it work?
Dimethyl suberimidate (DMS) is a homobifunctional cross-linking agent. It contains two imidoester functional groups that specifically react with primary amines (such as the side chain of lysine residues and the N-terminus of proteins) to form stable amidine bonds.[1][2][3] This reaction is most efficient in alkaline conditions (pH 8-10).[1][2][4] Because DMS is membrane-permeable, it is suitable for cross-linking proteins within cells.[1][2] The resulting amidine bond preserves the positive charge of the original amine group at physiological pH, which can help maintain the native conformation and activity of the protein.[1][2][4]
Q2: What are the optimal buffer conditions for DMS cross-linking?
For optimal cross-linking efficiency with DMS, it is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecules for reaction with the crosslinker. The recommended pH range is between 8 and 10, with pH 8-9 often providing the best results.[1][2][4]
-
Recommended Buffers: Phosphate, Borate, Carbonate, HEPES, and Triethanolamine buffers are all suitable choices.[1][2][5]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and Glycine, should not be used during the cross-linking reaction itself.[1][2] However, they are ideal for quenching the reaction.[1][2]
Q3: How should I prepare and store DMS?
DMS is sensitive to moisture and will hydrolyze in aqueous solutions.[1][2] Therefore, it is critical to handle the reagent properly to ensure its activity.
-
Preparation: Always allow the vial of DMS to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.[1][2] DMS should be dissolved in an appropriate amine-free buffer immediately before use.[1][6]
-
Storage: DMS powder should be stored desiccated at 4°C.[1][2] Do not store DMS in solution, as the imidoester groups will readily hydrolyze, rendering the crosslinker inactive.[1][2]
Q4: How do I stop (quench) the DMS cross-linking reaction?
To terminate the cross-linking reaction, you can either add a buffer containing primary amines to consume the excess DMS or lower the pH of the reaction mixture.
-
Amine Quenching: Add Tris or glycine buffer to a final concentration of 20-50 mM and incubate for about 15 minutes at room temperature.[1][2][6]
-
pH Quenching: Add glacial acetic acid.[1]
Troubleshooting Guide
Issue: Low or No Cross-Linking Efficiency
This is one of the most common problems encountered during cross-linking experiments. The following sections outline potential causes and their solutions.
Symptom: No observable cross-linked products on an SDS-PAGE gel.
Potential Cause 1: Inactive DMS Reagent
DMS is highly susceptible to hydrolysis. If the reagent has been improperly stored or handled, it may no longer be active.
Solution:
-
Ensure the DMS vial is warmed to room temperature before opening to prevent moisture condensation.[1][2]
-
Prepare the DMS solution immediately before use.[1][6] Do not use pre-made stock solutions that have been stored.
-
Use a fresh vial of DMS if you suspect the current one has been compromised by moisture.
Potential Cause 2: Incorrect Buffer Composition
The presence of primary amines in the reaction buffer will compete with the target protein for reaction with DMS, significantly reducing cross-linking efficiency.
Solution:
-
Use an amine-free buffer such as phosphate, borate, carbonate, or HEPES.[1][2][5]
-
Ensure that no components of your protein sample preparation, such as purification buffers, contain primary amines. Dialyze your sample into an appropriate cross-linking buffer if necessary.
Potential Cause 3: Suboptimal pH of the Reaction Buffer
The reaction between the imidoester groups of DMS and primary amines is pH-dependent. If the pH is too low, the reaction will be inefficient.
Solution:
-
The optimal pH range for DMS cross-linking is 8-10, with pH 8-9 being ideal for efficiency.[1][2][4]
-
Verify the pH of your reaction buffer before initiating the cross-linking reaction.
Potential Cause 4: Insufficient DMS Concentration
The molar ratio of DMS to your target protein is a critical parameter. Too little crosslinker will result in a low yield of cross-linked products.
Solution:
-
The optimal molar excess of DMS can vary depending on the protein concentration and the number of available primary amines.
-
A common starting point is a 10- to 30-fold molar excess of DMS over the protein.[1][2]
-
If your protein concentration is low (below 5 mg/mL), a higher molar excess (20- to 30-fold) may be required.[1][2]
-
It is often necessary to perform a titration experiment to determine the optimal DMS concentration for your specific system.
Potential Cause 5: Low Protein Concentration
At low protein concentrations, the competing hydrolysis of DMS becomes more pronounced, leading to lower cross-linking efficiency.
Solution:
-
If possible, increase the concentration of your protein sample.
-
For protein concentrations above 5 mg/mL, a 10-fold molar excess of DMS is a good starting point.[1][2] For concentrations below this, a higher excess is recommended.[1][2]
Potential Cause 6: Lack of Accessible Primary Amines
For cross-linking to occur, there must be primary amines (lysine residues or N-termini) on the interacting proteins that are within the spacer arm distance of DMS (11.0 Å).[2]
Solution:
-
If your proteins of interest have few or sterically hindered primary amines, DMS may not be the appropriate crosslinker.
-
Consider using a crosslinker with a different spacer arm length or one that targets different functional groups.
Data Summary
| Parameter | Recommended Range/Value | Notes |
| pH | 8.0 - 10.0 | Optimal efficiency is typically observed between pH 8 and 9.[1][2][4] |
| Buffer Type | Amine-free (e.g., Phosphate, Borate, HEPES) | Avoid buffers containing primary amines like Tris or Glycine.[1][2][5] |
| DMS Molar Excess | 10x - 30x over protein | Higher excess may be needed for low protein concentrations.[1][2] |
| Protein Concentration | > 1 mg/mL | Higher concentrations favor cross-linking over hydrolysis. |
| Incubation Time | 30 - 60 minutes | Can be optimized for specific applications.[1][2] |
| Incubation Temperature | Room Temperature or 4°C | Lower temperatures can help preserve protein structure.[7] |
| Quenching Agent | 20-50 mM Tris or Glycine | Alternatively, lower the pH with acetic acid.[1][2] |
Experimental Protocols
General Protocol for Protein Cross-Linking with DMS
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
DMS Solution Preparation:
-
Cross-Linking Reaction:
-
Quenching the Reaction:
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for protein cross-linking with DMS.
Caption: Chemical reaction of DMS with primary amines.
References
- 1. store.sangon.com [store.sangon.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Dimethyl suberimidate cross-linking of oligo(dT) to DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. fgsc.net [fgsc.net]
- 6. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
Technical Support Center: Dimethyl Suberimidate (DMS) Cross-linking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid non-specific cross-linking with Dimethyl suberimidate (DMS).
Troubleshooting Guide: Minimizing Non-Specific Cross-linking
Non-specific cross-linking can lead to the formation of unintended protein conjugates, complicating data analysis. This guide addresses common issues and provides solutions to enhance the specificity of your DMS cross-linking experiments.
| Problem | Potential Cause | Recommended Solution |
| High Molecular Weight Smearing on Gel | Excessive cross-linker concentration | Optimize the molar excess of DMS. Start with a 10-fold molar excess for protein concentrations above 5 mg/mL and a 20- to 30-fold molar excess for concentrations below 5 mg/mL, then titrate down.[1] |
| Prolonged reaction time | Reduce the incubation time. Typical reactions run for 30-60 minutes at room temperature.[1] Shorter incubation times can minimize random collisions leading to non-specific cross-links. | |
| Loss of Protein Function | Cross-linking of critical functional residues | If your protein has critical lysine residues in its active site, consider using a different cross-linker with alternative reactive groups. DMS specifically targets primary amines.[1] |
| Protein denaturation due to incorrect pH | Ensure the reaction buffer pH is within the optimal range of 7-10, with a recommended optimum of 8-9 for efficiency.[1] Using buffers outside this range can affect protein conformation. | |
| Inconsistent Results | Hydrolysis of DMS | DMS is moisture-sensitive and hydrolyzes easily in solution.[1] Always prepare DMS solutions fresh for each experiment. Equilibrate the reagent vial to room temperature for at least 30 minutes before opening to prevent condensation.[1] |
| Use of amine-containing buffers | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target proteins for reaction with DMS.[1][2] Use non-amine buffers such as phosphate, borate, carbonate, or HEPES.[1][2] | |
| No or Low Cross-linking Efficiency | Suboptimal pH | The reaction of imidoesters with amines is most efficient at a pH of 8-9.[1] Adjust the pH of your reaction buffer accordingly. |
| Ineffective quenching | Ensure the quenching agent is added at a sufficient concentration to stop the reaction effectively. Use Tris or glycine at a final concentration of 20-50mM.[1] |
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl suberimidate (DMS) and how does it work?
A1: Dimethyl suberimidate (DMS) is a homobifunctional imidoester cross-linker.[1] It contains two reactive imidoester groups at either end of an 11.0 Å spacer arm.[1] These groups react specifically with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amidine bonds.[3] This reaction does not alter the overall charge of the protein, which helps in preserving its native conformation.[1]
Q2: What are the critical parameters to control for specific cross-linking with DMS?
A2: The key parameters to control are:
-
pH: The optimal pH range for the reaction is 8-9.[1]
-
Buffer Composition: Use buffers that do not contain primary amines, such as phosphate, borate, or HEPES.[1][2]
-
DMS Concentration: The concentration of DMS should be optimized to favor intra- and inter-molecular cross-links of interest over random, non-specific cross-linking.
-
Reaction Time and Temperature: A typical reaction is carried out for 30-60 minutes at room temperature.[1] Optimization of both time and temperature may be necessary for specific protein systems.
Q3: How should I prepare and handle DMS?
A3: DMS is moisture-sensitive. To prevent hydrolysis, it is crucial to equilibrate the vial to room temperature for at least 30 minutes before opening.[1] DMS solutions should always be prepared fresh before use as the imidate moiety is easily hydrolyzed.[1]
Q4: How do I stop the cross-linking reaction?
A4: The reaction can be quenched by adding a reagent containing primary amines. Commonly used quenching agents are Tris or glycine at a final concentration of 20-50mM.[1] Alternatively, glacial acetic acid can be used to lower the pH and stop the reaction.[1]
Q5: Can DMS be used for in-vivo cross-linking?
A5: Yes, DMS is membrane-permeable, making it suitable for in-vivo cross-linking studies to investigate protein-protein interactions within a cellular context.[1]
Experimental Protocols and Data
General Protein Cross-linking Protocol
This protocol is a starting point and should be optimized for your specific application.
-
Prepare the Protein Sample: Dissolve the protein in a suitable cross-linking buffer (e.g., 0.2 M triethanolamine, pH 8.0; or 20 mM HEPES, pH 7.5).[1][2] Ensure the buffer is free of primary amines.
-
Prepare DMS Solution: Immediately before use, dissolve DMS in the cross-linking buffer to the desired concentration (e.g., 11 mg/mL).[3]
-
Initiate Cross-linking: Add the freshly prepared DMS solution to the protein sample. The final concentration of DMS will need to be optimized. For a protein concentration of 1 mg/mL, a final DMS concentration of 1-2 mg/mL can be a starting point.[2]
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes.[1]
-
Quench the Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM, and incubate for an additional 15 minutes.[1][3]
-
Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE and Western blotting.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Reference |
| pH | 7 - 10 (Optimal: 8 - 9) | [1] |
| Buffer | Phosphate, Borate, Carbonate, HEPES, Triethanolamine | [1][2] |
| DMS Molar Excess | 10-fold (for >5mg/mL protein), 20- to 30-fold (for <5mg/mL protein) | [1] |
| Reaction Time | 30 - 60 minutes | [1] |
| Reaction Temperature | Room Temperature | [1][2] |
| Quenching Agent | Tris or Glycine (20-50mM final concentration) | [1] |
Visualizations
References
Technical Support Center: Optimizing Dimethyl Suberate (DMS) Cross-Linking
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dimethyl suberate (DMS) to protein molar ratio for effective cross-linking. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound (DMS) to protein for cross-linking?
The optimal molar ratio of DMS to protein is highly dependent on the specific protein, its concentration, and the buffer conditions. A good starting point is to perform a titration experiment with a range of molar ratios. For initial experiments, a 20- to 50-fold molar excess of the crosslinker is recommended for protein samples with a concentration of less than 5 mg/mL.[1] For protein concentrations greater than 5 mg/mL, a 10-fold molar excess can be used as a starting point.[1] It is crucial to test a wide range of concentrations to find the optimal ratio for your specific system, as high concentrations can lead to protein aggregation and precipitation.[2][3]
Q2: Which buffer conditions are recommended for DMS cross-linking?
For optimal results, it is essential to use a non-amine-containing buffer with a pH between 7 and 9.[2][4][5] Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium phosphate, carbonate/bicarbonate, and borate buffers.[2][4] Buffers containing primary amines, such as Tris or glycine, should be avoided during the cross-linking reaction as they will compete with the target protein for reaction with the DMS.[2][4] These amine-containing buffers are, however, ideal for quenching the reaction.[4]
Q3: How should I prepare and store the DMS solution?
DMS is moisture-sensitive and should be stored in a desiccator at -20°C.[5] Before use, the vial of DMS should be allowed to equilibrate to room temperature to prevent condensation.[4][5] DMS is not soluble in water and must be dissolved in a dry organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][4] Stock solutions of DMS should not be stored as the NHS ester moiety readily hydrolyzes in the presence of moisture.[4]
Q4: How can I quench the DMS cross-linking reaction?
To stop the cross-linking reaction, a quenching buffer containing a high concentration of primary amines should be added.[4] A common and effective quenching solution is 1 M Tris-HCl, pH 7.5, or 1 M glycine.[4] This should be added to a final concentration of 20-50 mM and incubated for about 15 minutes at room temperature to ensure all unreacted DMS is neutralized.[1][4]
Troubleshooting Guide
This guide addresses common problems encountered during DMS cross-linking experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Cross-linking Efficiency | Hydrolysis of DMS | Ensure DMS is stored properly and warmed to room temperature before opening. Use anhydrous DMSO or DMF to prepare the DMS solution immediately before adding it to the reaction.[2] |
| Incorrect Buffer | Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer within a pH range of 7-9.[2][4] | |
| Low Protein Concentration | Increase the concentration of your protein sample. In concentrated protein solutions, the acylation reaction is favored over hydrolysis.[1][4] | |
| Lack of Accessible Primary Amines | The target protein may not have accessible lysine residues or N-termini within the 11.4 Å spacer arm length of DMS. Consider using a cross-linker with a different spacer arm length or one that targets different functional groups.[4] | |
| Protein Precipitation/Aggregation | Over-crosslinking | The concentration of DMS is too high, leading to extensive intermolecular cross-linking and precipitation.[2] Reduce the molar excess of DMS to protein. Perform a titration experiment with varying DMS concentrations to find the optimal ratio for your specific system.[2][3] |
| Difficulty Detecting Cross-linked Products | Antibody Epitope Masking | The cross-linking reaction may have modified lysine residues within the epitope recognized by your antibody. Try using a polyclonal antibody that recognizes multiple epitopes or a different detection method that is not dependent on a specific epitope.[2] |
| Smearing on SDS-PAGE | This can be an indication of excessive cross-linking.[3] Reduce the DMS concentration. |
Experimental Protocols
Protocol 1: Optimizing DMS to Protein Molar Ratio
This protocol provides a framework for determining the optimal DMS concentration for your specific protein of interest.
-
Prepare Protein Sample: Prepare your protein in a suitable non-amine-containing buffer (e.g., PBS, HEPES) at a known concentration.
-
Prepare DMS Stock Solution: Immediately before use, dissolve DMS in anhydrous DMSO to a concentration of 10-25 mM.[2][4] For example, to make a 25 mM solution, dissolve 2 mg of DMS in 216 µL of anhydrous DMSO.[2]
-
Set up Titration Reactions: In separate microcentrifuge tubes, set up a series of reactions with varying molar ratios of DMS to protein. A good starting range is from 10:1 to 500:1 (DMS:protein). Include a no-crosslinker control.
-
Initiate Cross-linking: Add the appropriate volume of the DMS stock solution to each protein sample to achieve the desired molar ratio.
-
Incubate: Incubate the reactions for 30-60 minutes at room temperature or for 2 hours on ice.[1][5]
-
Quench Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to each reaction.[1][4] Incubate for 15 minutes at room temperature.[1][4]
-
Analyze Results: Analyze the cross-linking efficiency by SDS-PAGE followed by Coomassie staining or Western blotting. The optimal DMS concentration will show a clear shift in the protein band corresponding to the cross-linked species with minimal aggregation or smearing.
Protocol 2: In-situ Cross-linking in Cultured Cells
This protocol is for cross-linking proteins within intact cells.
-
Cell Preparation: Wash cultured cells (approximately 25 x 10^6 cells/mL) three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[1][4]
-
Prepare DMS Solution: Allow the vial of DMS to equilibrate to room temperature. Immediately before use, dissolve DMS in dry DMSO to a concentration of 10-25 mM.[4]
-
Cross-linking Reaction: Add the DMS solution to the cell suspension to a final concentration of 1-5 mM.[1][4]
-
Incubation: Incubate the cells for 30 minutes at room temperature.[1][4]
-
Quench Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[4]
-
Cell Lysis and Analysis: Proceed with your standard cell lysis protocol. The cross-linked protein complexes can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Caption: Workflow for optimizing DMS to protein molar ratio.
Caption: Troubleshooting logic for common DMS cross-linking issues.
References
Preventing hydrolysis of Dimethyl suberate during experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl Suberate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the hydrolysis of this compound during your experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a homobifunctional crosslinking agent. It is commonly used to study protein-protein interactions, protein subunit structures, and to stabilize protein complexes.[1][2] Its two reactive imidoester groups at each end of an 8-atom spacer arm react with primary amines (like the side chains of lysine residues) on proteins to form stable amidine bonds.[3]
Q2: What is hydrolysis in the context of this compound experiments and why is it a concern?
Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by reacting with water. In the case of this compound, the imidoester groups are susceptible to hydrolysis. This reaction renders the crosslinker inactive, preventing it from forming the desired covalent bonds between proteins.[4] Significant hydrolysis can lead to low or no crosslinking, yielding inconclusive or misleading results.
Q3: What are the primary factors that influence the rate of this compound hydrolysis?
The rate of this compound hydrolysis is significantly influenced by several factors:
-
pH: The stability of the imidoester groups is highly pH-dependent. The rate of hydrolysis increases significantly at higher pH values. The optimal pH range for the crosslinking reaction with primary amines is typically between 8 and 9.[4]
-
Moisture: this compound is sensitive to moisture. The presence of water, even in small amounts in solvents or on glassware, can lead to rapid hydrolysis of the reagent.
-
Temperature: While not as critical as pH, higher temperatures can accelerate the rate of hydrolysis.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the this compound, effectively quenching the crosslinking reaction.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on preventing its hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or no crosslinking observed | Hydrolysis of this compound: The reagent was likely hydrolyzed before it could effectively crosslink the target proteins. | - Ensure this compound is stored in a desiccated environment. - Allow the reagent vial to warm to room temperature before opening to prevent condensation. - Use a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare the stock solution immediately before use.[4] - Minimize the time the this compound is in an aqueous buffer before the reaction is complete. |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | - Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 8 and 9.[4] | |
| Suboptimal pH: The pH of the reaction buffer is too low for efficient reaction with primary amines. | - Adjust the pH of your reaction buffer to the optimal range of 8-9 to favor the aminolysis reaction over hydrolysis. | |
| Inconsistent crosslinking results | Variable Hydrolysis: The extent of this compound hydrolysis is varying between experiments. | - Standardize the entire experimental procedure, paying close attention to the timing of reagent addition and incubation periods. - Always prepare fresh this compound stock solutions for each experiment. Do not store stock solutions in aqueous buffers. |
| Protein precipitation or aggregation | Over-crosslinking: The concentration of this compound is too high, leading to excessive intermolecular crosslinking. | - Perform a titration experiment with varying concentrations of this compound to determine the optimal concentration for your specific protein. - Reduce the molar excess of this compound to the protein. |
Experimental Protocols
Detailed Protocol for Crosslinking of Yeast Nucleosomes with Dimethyl Suberimidate (DMS)
This protocol is adapted from a study on the biochemical analysis of Dimethyl Suberimidate-crosslinked yeast nucleosomes and provides a detailed workflow.[3][5]
Materials:
-
Yeast cell pellet
-
DMS solution (11 mg/ml in a suitable buffer)
-
Quenching solution (1 M Tris-HCl, pH 7.5)
-
2x SB (Sample Buffer)
Procedure:
-
Preparation of Cell Lysate: Prepare the yeast cell lysate according to your standard protocol.
-
DMS Stock Solution: Immediately before use, prepare an 11 mg/ml solution of Dimethyl Suberimidate in an appropriate buffer.
-
Crosslinking Reaction:
-
To your cell lysate, add 1/10 volume of the 11 mg/ml DMS solution to achieve a final concentration of 1 mg/ml.
-
Incubate at room temperature with rotation for 60 minutes.
-
-
Quenching the Reaction:
-
Add 1/20 volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM to quench the unreacted DMS.
-
Continue to rotate at room temperature for an additional 15 minutes.
-
-
Sample Analysis:
-
Take an aliquot of the reaction mixture for analysis by SDS-PAGE to confirm crosslinking.
-
Proceed with downstream applications such as Micrococcal Nuclease (MNase) digestion for chromatin analysis.
-
Visualizations
Experimental Workflow for Protein Crosslinking
The following diagram illustrates a typical experimental workflow for protein cross-linking using this compound, highlighting the critical steps for minimizing hydrolysis.
Caption: Experimental workflow for protein cross-linking with this compound.
Logical Relationship for Preventing Hydrolysis
This diagram illustrates the key decision-making process to minimize the hydrolysis of this compound during experimental setup.
Caption: Decision tree for minimizing this compound hydrolysis.
References
- 1. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Use of dimethyl suberimidate, a cross-linking reagent, in studying the subunit structure of oligomeric proteins. | Semantic Scholar [semanticscholar.org]
- 3. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl Suberimidate (DMS) Cross-Linked Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of dimethyl suberimidate (DMS) cross-linked peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during DMS cross-linking experiments, offering potential causes and actionable solutions.
Issue 1: Low Yield of Cross-Linked Peptides
A common challenge in cross-linking experiments is a low yield of the desired cross-linked product. This can be attributed to several factors, from suboptimal reaction conditions to reagent degradation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH | The reaction of imidoesters with primary amines is highly pH-dependent. The optimal pH range for DMS is typically 8.0-10.0. Below pH 8.0, the reaction rate decreases significantly, while above pH 10.0, the hydrolysis of the imidoester becomes more prominent. Prepare your reaction buffer, such as HEPES or borate buffer, and carefully adjust the pH to be within the 8.0-8.5 range for optimal results.[1] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the peptide's primary amines for reaction with DMS, thereby reducing the cross-linking efficiency. Use amine-free buffers like HEPES, borate, or phosphate buffers. |
| Suboptimal DMS Concentration | An inappropriate concentration of DMS can lead to either incomplete cross-linking or excessive modification and aggregation. For initial experiments, a 10- to 50-fold molar excess of DMS over the peptide is a good starting point. Titrate the DMS concentration to find the optimal ratio for your specific peptide. |
| Incorrect Reaction Temperature or Time | Cross-linking reactions with DMS are typically carried out at room temperature for 1-4 hours. Lower temperatures will slow down the reaction rate, requiring longer incubation times. Conversely, higher temperatures can increase the rate of hydrolysis of the DMS reagent. Optimize both the temperature and incubation time for your specific system.[2][3][4][5] |
| Hydrolysis of DMS | Dimethyl suberimidate is susceptible to hydrolysis, especially at high pH. Prepare the DMS solution immediately before use in an anhydrous organic solvent like DMSO or DMF, and then add it to the aqueous reaction buffer. Avoid storing DMS in aqueous solutions. |
| Peptide Aggregation | High concentrations of peptides can lead to aggregation, which can hinder the accessibility of reactive sites for the cross-linker. If aggregation is suspected, consider reducing the peptide concentration or adding detergents or denaturants (if compatible with the experimental goals). |
Experimental Protocol: Standard DMS Cross-Linking of Peptides
-
Peptide Preparation: Dissolve the peptide in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.5) to the desired concentration (e.g., 1 mg/mL).[6]
-
DMS Preparation: Immediately before use, dissolve DMS in the reaction buffer to a concentration of 6 mg/mL and adjust the pH to 8.5 with NaOH.[6]
-
Cross-Linking Reaction: Add the DMS solution to the peptide solution to achieve the desired final concentration (e.g., 1-2 mg/mL of DMS).[6]
-
Incubation: Incubate the reaction mixture for 3 hours at room temperature with gentle mixing.[6]
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM.[7] Incubate for an additional 15 minutes at room temperature.[7]
Logical Workflow for Troubleshooting Low Yield:
Issue 2: Presence of Unwanted Side Products
The appearance of unexpected peaks in your analytical data (e.g., HPLC, mass spectrometry) indicates the formation of side products.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of DMS | One or both of the imidoester groups on DMS can react with water, resulting in a "dead-end" modification of the peptide where the cross-linker is attached at only one end. To minimize this, ensure that the DMS is dissolved in an anhydrous solvent immediately before addition to the reaction and avoid prolonged reaction times at high pH. |
| Intra-peptide Cross-linking | If a peptide contains multiple primary amines (e.g., N-terminus and a lysine residue) that are spatially close, DMS can react with two sites on the same peptide molecule. This can be confirmed by mass spectrometry. If this is undesirable, consider using peptides with single reactive sites or protecting one of the sites. |
| Polymerization | At high peptide and/or DMS concentrations, intermolecular cross-linking can lead to the formation of large polymers, which may precipitate out of solution. To avoid this, optimize the stoichiometry of the reactants and consider working at lower concentrations. |
| Reaction with Other Nucleophiles | Although DMS is highly specific for primary amines, at very high pH, it can potentially react with other nucleophilic side chains, such as the hydroxyl groups of serine, threonine, or tyrosine, though this is less common. Maintaining the pH in the optimal range of 8.0-10.0 will favor the reaction with primary amines. |
Issue 3: Difficulty in Purifying Cross-Linked Peptides
Separating the desired cross-linked peptides from unreacted peptides, dead-end products, and other side products can be challenging.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Similar Physicochemical Properties | The cross-linked product may have similar retention times in chromatography to the starting materials or side products. |
| Low Abundance of Cross-Linked Product | The desired cross-linked peptide is often a minor component of the reaction mixture, making its isolation difficult. |
Enrichment Strategies:
-
Size Exclusion Chromatography (SEC): Cross-linked peptides are larger than their un-cross-linked counterparts and will therefore elute earlier from an SEC column. This can be an effective first step in purification.
-
Ion-Exchange Chromatography (IEX): The amidine bond formed by the reaction of DMS with a primary amine is more basic than the original amine. This increase in positive charge can be exploited for separation using cation-exchange chromatography.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging due to potential co-elution, optimizing the gradient and using a high-resolution column can often resolve the cross-linked product from other species.
Experimental Protocol: Enrichment of Cross-Linked Peptides by SEC
-
Column Equilibration: Equilibrate a suitable size-exclusion chromatography column (e.g., Superdex Peptide) with a compatible buffer (e.g., 0.1% TFA in 30% acetonitrile).
-
Sample Loading: Load the quenched cross-linking reaction mixture onto the column.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions by mass spectrometry to identify those containing the highest concentration of the desired cross-linked peptide. These fractions will typically elute before the un-cross-linked and dead-end modified peptides.
Issue 4: Challenges in Mass Spectrometry Analysis
Identifying and characterizing cross-linked peptides by mass spectrometry can be complex.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Complex Fragmentation Spectra | The fragmentation of a cross-linked peptide in the mass spectrometer results in a complex mixture of fragment ions from both peptide chains, making manual and automated analysis difficult. |
| Low Ionization Efficiency | The cross-linked peptide may have poor ionization efficiency, leading to a weak signal in the mass spectrum. |
Strategies for Improved MS Analysis:
-
Specialized Software: Utilize specialized software designed for the analysis of cross-linked peptide data, such as pLink, xQuest, or Kojak. These programs can handle the complexity of the fragmentation spectra and aid in the identification of the cross-linked species.
-
Fragmentation Methods: The amidine bond formed by DMS can influence peptide fragmentation. Electron-transfer dissociation (ETD) and electron-capture dissociation (ECD) can be advantageous for fragmenting cross-linked peptides as they tend to preserve the cross-link while cleaving the peptide backbone.[8] Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are also commonly used.[9]
-
Charge State: The formation of an amidine bond increases the basicity of the modified residue, which can lead to higher charge states in electrospray ionization. This can be beneficial for fragmentation analysis.
Signaling Pathway Diagram: General Workflow for DMS Cross-Linking and Analysis
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DMS cross-linking?
The optimal pH for the reaction of dimethyl suberimidate with primary amines is in the range of 8.0 to 10.0. A pH of around 8.5 is often a good starting point as it provides a good balance between reaction efficiency and minimizing the hydrolysis of the imidoester groups.[1]
Q2: Can I use Tris buffer for my DMS cross-linking reaction?
No, you should not use Tris buffer or any other buffer containing primary amines. The primary amine in the Tris buffer will react with the DMS, competing with your peptide of interest and significantly reducing the yield of your desired cross-linked product.
Q3: How should I prepare and store my DMS solution?
DMS is moisture-sensitive and should be stored in a desiccator. It is best to prepare the DMS solution immediately before use. Dissolve the required amount of DMS in an anhydrous organic solvent such as DMSO or DMF before adding it to your aqueous reaction buffer. Do not store DMS in aqueous solutions for extended periods, as it will hydrolyze.
Q4: What are the main side products of a DMS cross-linking reaction?
The most common side product is a "dead-end" or monolinked peptide, where only one of the imidoester groups of DMS has reacted with a peptide, and the other has been hydrolyzed by water. Other potential side products include intra-molecularly cross-linked peptides and larger polymers formed from multiple intermolecular cross-linking events.
Q5: How can I confirm that my cross-linking reaction was successful?
The most definitive way to confirm successful cross-linking is by mass spectrometry. The mass of the cross-linked peptide will be the sum of the masses of the two individual peptides plus the mass of the suberate linker, minus the mass of two molecules of methanol which are lost during the reaction. SDS-PAGE can also be used to visualize the formation of higher molecular weight species, which is indicative of intermolecular cross-linking.
Q6: What is the difference between Dimethyl suberate and Dimethyl suberimidate?
This compound is a diester and is not reactive towards primary amines. Dimethyl suberimidate (DMS) is a diimidoester and is the reactive species used for cross-linking primary amines. It is important to use the correct chemical name to ensure you are using the appropriate reagent. The term "this compound" is sometimes used incorrectly in the literature when referring to the cross-linking reagent.
References
- 1. Thermo Scientific DMS (dimethyl suberimidate) 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 2. Effect of Crosslinking Temperature on the Insulation Performance of XLPE Secondary Crosslinking Insulation Interface Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The increase in denaturation temperature following cross-linking of collagen is caused by dehydration of the fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of cross-linking on the time–temperature superposition of creep rupture in epoxy resins - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. PXD006131 - Optimizing the parameters governing the fragmentation of cross-linked peptides in a tribrid mass spectrometer - OmicsDI [omicsdi.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Identifying and minimizing side reactions of Dimethyl suberate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize side reactions when working with dimethyl suberate.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during common reactions involving this compound.
Hydrolysis Reactions
Q1: I am trying to hydrolyze this compound to suberic acid, but I am getting incomplete conversion and a mixture of products. What is going wrong?
A1: Incomplete hydrolysis is a common issue. The formation of the monoester, methyl suberate, is a significant side reaction. To drive the reaction to completion and obtain suberic acid, consider the following:
-
Reaction Conditions: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in a water/alcohol co-solvent system. Refluxing for an extended period is typically necessary to ensure complete saponification of both ester groups.
-
Monitoring the Reaction: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of both this compound and the intermediate monoester.
-
Work-up Procedure: After the reaction is complete, acidification with a strong acid (e.g., HCl) to a low pH (typically pH 1-2) is crucial to protonate the carboxylate salt and precipitate the suberic acid. Ensure thorough mixing during acidification.
Q2: How can I selectively hydrolyze only one of the ester groups to synthesize suberic acid monomethyl ester?
A2: Selective mono-hydrolysis can be achieved by carefully controlling the reaction conditions. A common method involves using a stoichiometric amount of base at a lower temperature.
-
Stoichiometry: Use slightly more than one equivalent of a base like potassium hydroxide (KOH) in a solvent such as methanol.[1]
-
Temperature Control: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to slow down the rate of the second hydrolysis step.[1]
-
Purification: The product will be a mixture of the desired monoester, unreacted diester, and the diacid. This mixture can be separated by column chromatography on silica gel.[1] The work-up typically involves removing the solvent, extracting with a non-polar solvent to remove the unreacted diester, followed by acidification of the aqueous layer and extraction of the monoester.[1]
Transesterification Reactions
Q3: When performing a transesterification with a higher boiling point alcohol, I am observing low conversion of this compound.
A3: Transesterification is an equilibrium-driven process. To favor the formation of the desired product, the methanol byproduct needs to be removed.[2][3]
-
Methanol Removal: Use a distillation setup (e.g., a Dean-Stark trap for azeotropic removal if applicable, or simple distillation) to remove the methanol as it is formed. This will shift the equilibrium towards the product side.
-
Excess Reactant: Using a large excess of the reactant alcohol can also help drive the reaction to completion.[2]
-
Catalyst: Ensure you are using an appropriate catalyst, such as an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium methoxide, potassium carbonate).[2][4] The choice of catalyst can influence the reaction rate and potential side reactions.
Q4: I am seeing the formation of colored impurities during my transesterification reaction, especially at high temperatures. What causes this and how can I prevent it?
A4: The formation of colored byproducts can occur at elevated temperatures, potentially due to catalyst-induced side reactions or degradation of the starting materials or products.[5]
-
Catalyst Concentration: Using a high concentration of catalyst can lead to unwanted side reactions.[5] It is advisable to use the minimum effective amount of catalyst.
-
Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time, to minimize the formation of colored impurities.
-
Purification: If colored impurities are formed, they can often be removed by distillation or column chromatography.
Amidation Reactions
Q5: My amidation reaction of this compound with a primary amine is slow and gives a low yield of the desired diamide.
A5: Direct amidation of esters with amines is often a slow process and can result in a mixture of the mono-amide and the diamide.
-
Reaction Temperature: Heating is typically required to drive the reaction. Solvent-free conditions or high-boiling point solvents like DMSO can be effective.
-
Catalyst: While some amidations can proceed without a catalyst, the use of a catalyst, such as sodium tert-butoxide or certain metal salts, can significantly improve the reaction rate and yield.
-
Water Removal: The reaction produces methanol, which can in some cases interfere with the reaction. While not as critical as in hydrolysis, ensuring anhydrous conditions can be beneficial.
Q6: I am trying to synthesize the mono-amide of suberic acid, but I am getting a significant amount of the diamide as a byproduct.
A6: To favor the formation of the mono-amide, you can manipulate the stoichiometry of the reactants.
-
Stoichiometry: Use an excess of this compound relative to the amine. This will increase the probability that an amine molecule reacts with a molecule of the diester that has not yet been functionalized.
-
Controlled Addition: Slowly adding the amine to a solution of the excess this compound at a controlled temperature can also help to minimize the formation of the diamide.
-
Purification: The resulting mixture of unreacted diester, mono-amide, and diamide will require purification, typically by column chromatography.
Reduction Reactions
Q7: I am attempting to reduce this compound to 1,8-octanediol with sodium borohydride (NaBH₄), but the reaction is not proceeding.
A7: Sodium borohydride is generally not a strong enough reducing agent to reduce esters.[6] While some activated esters or specific reaction conditions might show some reactivity, it is often inefficient.
-
Alternative Reducing Agent: For the reduction of esters to alcohols, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required.[7]
-
Enhanced NaBH₄ Reactivity: In some cases, the reactivity of NaBH₄ can be enhanced by using it in combination with certain additives or in specific solvent systems. For example, the addition of salts like CaCl₂ or using a mixture of THF and methanol at reflux has been reported to facilitate the reduction of some esters.[8] However, the success of these methods can be substrate-dependent.
Q8: My reduction of this compound with lithium aluminum hydride (LiAlH₄) resulted in a difficult work-up with the formation of emulsions.
A8: The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts that can create emulsions.[7]
-
Fieser Workup: A common and effective procedure to manage the work-up is the Fieser method. This involves the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, all at 0 °C. This procedure is designed to produce granular aluminum salts that are easily filtered off.[9]
-
Anhydrous Conditions: It is critical to perform the LiAlH₄ reduction under strictly anhydrous conditions, as the reagent reacts violently with water.[7]
Condensation Reactions (Claisen/Dieckmann)
Q9: I am performing a Dieckmann condensation on this compound to form a cyclic β-keto ester, but I am getting low yields and polymeric material.
A9: The Dieckmann condensation is an intramolecular reaction that forms a cyclic product. For long-chain diesters like this compound, intermolecular Claisen condensation, leading to polymers, can be a significant competing side reaction.
-
High Dilution: To favor the intramolecular Dieckmann condensation, the reaction should be carried out under high dilution conditions. This is achieved by slowly adding the this compound to a solution of the base, which keeps the concentration of the diester low and minimizes intermolecular reactions.
-
Choice of Base: The choice of base is important. Sterically hindered bases like potassium tert-butoxide or sodium hydride in an aprotic solvent like THF or toluene are often preferred over sodium ethoxide in ethanol to minimize side reactions.[10]
-
Ring Size: The Dieckmann condensation is most effective for forming 5- and 6-membered rings.[11] this compound will form a 7-membered ring, which is generally feasible but can be lower yielding than 5- or 6-membered rings.
Q10: In my Claisen condensation using this compound, I am not observing the formation of the desired β-keto ester product.
A10: The Claisen condensation requires at least two α-hydrogens on one of the ester molecules for the reaction to proceed to completion. The final, irreversible step is the deprotonation of the acidic proton between the two carbonyl groups of the β-keto ester product.
-
Stoichiometry of Base: A full equivalent of a strong base (relative to the ester that will be deprotonated) is necessary to drive the reaction to completion by deprotonating the product.[12] Using a catalytic amount of base will result in an unfavorable equilibrium.
-
Acidic Work-up: The final product is the enolate of the β-keto ester. An acidic work-up is required to protonate this enolate and isolate the neutral β-keto ester.[13]
Quantitative Data Summary
The following table summarizes quantitative data related to reactions involving this compound and analogous compounds.
| Reaction | Substrate | Product | Reagents/Conditions | Yield | Side Products/Comments | Reference |
| Reduction | Diethyl Suberate | 1,8-Octanediol | Copper-chromium oxide catalyst, high temperature, high pressure hydrogenation | 94.8% | High yield under specific catalytic hydrogenation conditions. | [14] |
| Hydrolysis | Dimethyl Heptanedioate | 7-methoxy-7-oxoheptanoic acid (Monoester) | 1.16 eq. KOH in Methanol, 0 °C to RT, 4h | 38% | 30% of unreacted diester was recovered. The diacid is also a potential byproduct. | [1] |
| Hydrolysis | Dimethyl Heptanedioate | Heptanedioic Acid (Diacid) | Excess strong base, reflux | - | The monoester is an intermediate. Reaction must be driven to completion. | General Knowledge |
| Dieckmann Condensation | 1,6-Diesters | 5-membered cyclic β-keto ester | Base (e.g., NaOEt) | Generally Good | Highly effective for 5- and 6-membered rings. | [11] |
| Dieckmann Condensation | 1,7-Diesters | 6-membered cyclic β-keto ester | Base (e.g., NaOEt) | Generally Good | Highly effective for 5- and 6-membered rings. | [11] |
| Dieckmann Condensation | Diesters forming >7-membered rings | Cyclic β-keto ester | Base (e.g., NaOEt) | Poor | Dimerization and polymerization are common side reactions. | [10] |
Experimental Protocols & Visualizations
Experimental Workflow: Selective Mono-hydrolysis of this compound
This protocol is adapted from the selective hydrolysis of dimethyl heptanedioate and can be applied to this compound with potential optimization.[1]
Signaling Pathway: Minimizing Intermolecular Reactions in Dieckmann Condensation
This diagram illustrates the logical relationship for favoring the desired intramolecular reaction over the intermolecular side reaction.
Logical Relationship: Choice of Reducing Agent for this compound
This diagram outlines the decision-making process for selecting a reducing agent for this compound based on the desired product.
References
- 1. SUBERIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. US5710316A - Transesterification process for making allyl esters of aromatic carboxylic acids - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Workup [chem.rochester.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. 1,8-Octanediol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Dimethyl Suberate (DMS) Cross-linking
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Dimethyl suberate (DMS) and other amine-reactive cross-linkers. It is intended for researchers, scientists, and drug development professionals to help optimize their cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer composition for DMS cross-linking?
For efficient cross-linking, it is crucial to use a buffer that does not contain primary amines. Recommended buffers include phosphate, HEPES, carbonate-bicarbonate, or borate buffers.[1][2][3][4][5] The ideal pH range for the reaction is between 7.0 and 9.0.[2][5][6] Imidoester cross-linkers like DMS react rapidly with amines at alkaline pH; as the pH increases, so does the reactivity and efficiency of the cross-linking.[4] For optimal results, a pH range of 8-10 is favored for amidine formation, with some protocols suggesting adjusting the DMS solution to pH 8.5 before starting the reaction.[3][4]
Q2: Which buffers and reagents should I absolutely avoid during the cross-linking reaction?
You must avoid buffers containing primary amines, such as Tris (Tris-HCl) or glycine.[2][3][7][8][9] These molecules will compete with the primary amines on your target protein for reaction with the DMS, significantly reducing or completely inhibiting your cross-linking efficiency.[1][2] While these reagents inhibit the reaction, they are excellent for quenching it, which is why Tris is often added at the end of an experiment to stop the cross-linking process.[1][2][8]
Q3: How does pH affect DMS stability and reactivity?
The reactivity of DMS with primary amines is highly pH-dependent. The reaction is favored at an alkaline pH (typically 8-10) where primary amines are deprotonated and more nucleophilic.[4] However, the stability of the cross-linker is also affected by pH. Competing with the main reaction is the hydrolysis of the imidoester groups, a process that also accelerates with increasing pH.[4] Therefore, a balance must be struck. Reactions are often performed efficiently between pH 8 and 9 to maximize amine reactivity while managing the rate of hydrolysis.[9]
Q4: Can I store DMS solution for later use?
No, you should not store stock solutions of DMS.[2][7] DMS is sensitive to moisture and will readily hydrolyze in aqueous solutions or in organic solvents like DMSO if any moisture is present.[2][9][10] It is critical to prepare the DMS solution fresh immediately before each experiment to ensure maximum reactivity.[8][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cross-linking Yield | Interfering Buffer Components: Your buffer contains primary amines (e.g., Tris, glycine).[2][7][8] | Dialyze your protein sample against a recommended amine-free buffer like PBS, HEPES, or Borate buffer (pH 7.2-8.5).[8][10] |
| Suboptimal pH: The reaction pH is too low, resulting in protonated and less reactive amine groups. | Increase the buffer pH to the optimal range of 8.0-9.0 to enhance the nucleophilicity of the primary amines.[4][9] | |
| Inactive Cross-linker: The DMS has hydrolyzed due to improper storage or being prepared too far in advance.[2][8] | Always prepare DMS solution fresh in an anhydrous organic solvent (e.g., DMSO) immediately before use.[2][5][10] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[2][9] | |
| Low Protein Concentration: The cross-linking reaction is inefficient at low protein concentrations due to the competing hydrolysis of DMS.[2][5] | If possible, increase the concentration of your protein sample.[2] For protein concentrations <5 mg/mL, use a higher molar excess of the cross-linker (e.g., 20- to 50-fold).[5][8][9] | |
| Inaccessible Target Sites: The primary amines (lysine residues, N-terminus) on the target proteins are not spatially close enough for the DMS (11 Å spacer arm) to bridge.[2][3] | Consider using a cross-linker with a different spacer arm length or one that targets different functional groups.[2][7] | |
| Protein Aggregation or Precipitation | Cross-linker Concentration is Too High: Excessive cross-linking can lead to large, insoluble protein polymers.[8] | Perform a titration experiment to optimize the DMS concentration. Start with a lower molar excess (e.g., 10- to 20-fold) and gradually increase it.[8] |
| Incorrect Buffer Conditions: The buffer composition or pH may be causing protein instability. | Ensure the buffer is suitable for your specific protein's stability. While optimizing for the cross-linker, do not neglect the requirements of the protein itself. |
Experimental Protocols & Data
General Protocol for In-Vitro Protein Cross-linking with DMS
This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for each experimental system.
-
Protein Preparation:
-
DMS Solution Preparation:
-
Allow the vial of DMS powder to equilibrate to room temperature before opening to prevent condensation.[9]
-
Immediately before use, dissolve the DMS in the reaction buffer to a concentration of ~6 mg/mL and adjust the pH to 8.5 with NaOH.[3] Alternatively, dissolve in a dry organic solvent like DMSO.
-
-
Cross-linking Reaction:
-
Quenching the Reaction:
-
Analysis:
Buffer Reactivity and pH Effects
The choice of buffer and pH are the most critical parameters for a successful DMS cross-linking experiment. The following table summarizes the key considerations.
| Parameter | Recommendation | Rationale |
| Optimal pH Range | 8.0 - 10.0 | Maximizes reactivity of primary amines which are deprotonated and nucleophilic in this range.[4] Reaction efficiency increases with pH.[4] |
| Recommended Buffers | Phosphate, HEPES, Borate, Carbonate/Bicarbonate | These buffers are free of primary amines and do not interfere with the cross-linking reaction.[1][2][3][4] |
| Buffers to Avoid | Tris, Glycine, Citrate | These contain primary amines or other reactive groups that compete with the target protein, inhibiting the reaction.[3][7][8] |
| Quenching Reagents | 1 M Tris or Glycine (pH ~7.5-8.0) | The high concentration of primary amines rapidly consumes any remaining active DMS, effectively stopping the reaction.[1][2][8] |
Visual Guides
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. fgsc.net [fgsc.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometric Identification of Dimethyl Suberate (DMS) Cross-links
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the mass spectrometric identification of dimethyl suberate (DMS) cross-links.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl Suberimidate (DMS) and how does it work?
Dimethyl suberimidate (DMS) is a homobifunctional cross-linking agent. It contains two reactive imidoester groups at each end of an 8-atom (11.4 Å) spacer arm. DMS reacts with primary amines (such as the side chain of lysine residues and the N-terminus of proteins) to form stable amidine bonds.[1] This reaction is most efficient at a pH between 7.0 and 9.0.[2] Because it is membrane-permeable, DMS is suitable for intracellular cross-linking.[3]
Q2: What are the optimal buffer conditions for DMS cross-linking?
For optimal results, use a non-amine-containing buffer with a pH between 7.0 and 9.0.[2][3] Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium phosphate, carbonate/bicarbonate, and borate buffers.[3] Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with DMS and should be avoided during the cross-linking step.[3] Tris or glycine can, however, be used to quench the reaction.[3][4]
Q3: How should I prepare and store DMS solutions?
DMS is sensitive to moisture and should be stored at -20°C in a desiccated environment.[4] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation. DMS is not readily soluble in water and should be dissolved in a dry organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3] Stock solutions of DMS should not be stored for long periods as the imidoester moiety readily hydrolyzes.[3]
Q4: How do I quench the DMS cross-linking reaction?
To stop the cross-linking reaction, add a quenching buffer containing a high concentration of primary amines. A common quenching solution is 1 M Tris-HCl, pH 7.5, added to a final concentration of 20-50 mM.[3][4] The quenching reaction should be incubated for about 15 minutes at room temperature.[3][4]
Troubleshooting Guides
Issue 1: Low or No Cross-linking Efficiency
Symptoms:
-
No shift in protein bands on SDS-PAGE or Western blot.
-
Low number of identified cross-linked peptides in mass spectrometry analysis.
| Potential Cause | Recommended Solution |
| Inactive Reagent | DMS is moisture-sensitive and can hydrolyze. Ensure it is stored correctly and always use freshly prepared solutions.[4] |
| Incompatible Buffer | The reaction buffer contains primary amines (e.g., Tris, glycine). Use a non-amine-containing buffer such as PBS or HEPES at pH 7.0-9.0.[3] |
| Low Protein Concentration | Cross-linking is less efficient at low protein concentrations due to competition from hydrolysis. If possible, increase the protein concentration.[3] |
| Lack of Accessible Primary Amines | The target proteins may not have accessible lysine residues or N-termini within the 11.4 Å cross-linking distance of DMS. Consider a cross-linker with a different spacer arm length or one that targets different functional groups.[3] |
| Suboptimal DMS Concentration | The concentration of DMS may be too low. Perform a titration experiment with varying DMS concentrations to find the optimal ratio for your specific system. |
| Incorrect Incubation Time/Temperature | Incubation times can range from 30 minutes to a few hours at room temperature.[1] Optimize the incubation time for your specific protein system. |
Issue 2: High Molecular Weight Aggregates or Protein Precipitation
Symptoms:
-
Smearing or high molecular weight bands at the top of an SDS-PAGE gel.
-
Visible protein precipitation after the cross-linking reaction.
| Potential Cause | Recommended Solution |
| Over-cross-linking | The concentration of DMS is too high, leading to extensive intermolecular cross-linking and precipitation. Reduce the molar excess of DMS to protein. Perform a titration experiment to find the optimal concentration. |
| High Protein Concentration | Very high protein concentrations can promote the formation of non-specific aggregates. Try diluting the protein sample. |
| Inappropriate Reaction Conditions | Ensure the cross-linking is performed under conditions that maintain the native protein structure. The pH should ideally be between 7.0 and 9.0.[3] |
Issue 3: Difficulty in Mass Spectrometric Identification of Cross-links
Symptoms:
-
Few or no cross-linked peptides identified by the database search software.
-
Poor quality MS/MS spectra of potential cross-linked peptides.
| Potential Cause | Recommended Solution |
| Low Abundance of Cross-linked Peptides | Cross-linked peptides are often present in low abundance.[5] Consider using an enrichment strategy, such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, to enrich for cross-linked peptides before LC-MS/MS analysis. |
| Complex MS/MS Spectra | Cross-linked peptides consist of two peptide chains, leading to complex fragmentation patterns.[5] Use a mass spectrometer with high resolution and accuracy. Employing different fragmentation techniques (e.g., CID, HCD, ETD) can provide complementary information.[5] |
| Incorrect Database Search Parameters | The search parameters in your software (e.g., MeroX, xQuest, Xlink-Identifier) may not be appropriate for DMS cross-links. Ensure you have specified the correct cross-linker mass, reactive residues (Lysine, N-terminus), and potential modifications. The mass of a DMS cross-link is 138.068 Da. |
| Suboptimal Fragmentation Energy | The collision energy used for fragmentation may not be optimal for DMS-linked peptides. It is recommended to perform a systematic evaluation of different normalized collision energies (NCEs) to determine the optimal setting for your instrument and sample. |
| Amidine Bond Fragmentation | The amidine bond formed by DMS may have different fragmentation behavior compared to the amide bond formed by DSS. Be aware of potential specific fragmentation patterns and consider if your search algorithm accounts for them. |
Experimental Protocols
General Protocol for In-Vitro DMS Cross-linking
-
Protein Preparation: Prepare the protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7.0-9.0.
-
DMS Solution Preparation: Allow the vial of DMS to equilibrate to room temperature. Immediately before use, dissolve DMS in dry DMSO to a concentration of 10-25 mM.
-
Cross-linking Reaction: Add the DMS solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 500-fold molar excess of cross-linker to protein.[6] Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[3][4]
-
Analysis: The cross-linked sample can be analyzed by SDS-PAGE and Western blot, or processed for mass spectrometry analysis.[3]
Protocol for Mass Spectrometry Analysis of DMS Cross-linked Proteins
-
Sample Preparation: After quenching, the cross-linked protein mixture is typically denatured, reduced, and alkylated.
-
Enzymatic Digestion: The protein sample is digested with a protease, most commonly trypsin.
-
Enrichment of Cross-linked Peptides (Optional but Recommended): To increase the chances of identification, the peptide mixture can be fractionated using size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to enrich for the larger, more highly charged cross-linked peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is advisable to use a mass spectrometer with high mass accuracy and resolution.
-
Database Searching: The acquired MS/MS data is searched against a protein sequence database using specialized cross-linking software such as MeroX, xQuest, or Xlink-Identifier. Key search parameters include the mass of the cross-linker (138.068 Da for DMS), the specificity of the reaction (e.g., Lysine and protein N-termini), and a defined false discovery rate (FDR), typically 1-5%.
Visualizations
Caption: General experimental workflow for DMS cross-linking.
Caption: Troubleshooting logic for low or no cross-linking.
Caption: Mass spectrometry data analysis workflow for DMS cross-links.
References
- 1. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Fragmentation of Dimethyl Suberate (DSS) Cross-Linked Peptides in MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl suberate (DSS) cross-linked peptides. Our goal is to help you optimize your mass spectrometry (MS/MS) experiments to achieve high-quality fragmentation and confident identification of cross-linked species.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or Low-Quality Fragmentation Spectra
Q: Why am I observing weak fragmentation or spectra dominated by the precursor ion for my DSS-cross-linked peptides?
A: Several factors can contribute to poor fragmentation of DSS-cross-linked peptides. One common reason is the use of suboptimal collision energy. Insufficient energy will result in a high abundance of the unfragmented precursor ion. Conversely, excessive energy can lead to over-fragmentation, producing mainly small, uninformative ions. The charge state and mass-to-charge ratio (m/z) of the precursor ion also significantly influence fragmentation efficiency.[1]
To address this, it is crucial to optimize the normalized collision energy (NCE). For Higher-Energy Collisional Dissociation (HCD), a common starting point is an NCE of around 27-30%.[2] However, the optimal NCE can vary depending on the instrument and the specific characteristics of the cross-linked peptides. Consider performing a collision energy ramp or using stepped-HCD, which applies a range of collision energies to a single precursor, to improve the chances of obtaining informative fragment ions for a wider range of peptides.[2][3]
Additionally, the complexity of cross-linked peptide fragmentation, which can produce ions from both peptide chains, sometimes makes spectra appear noisy or of low quality.[4] Utilizing specialized software designed for cross-linked peptide analysis can aid in interpreting these complex spectra.[5]
Issue 2: Low Identification Rate of Cross-Linked Peptides
Q: I'm not identifying a significant number of cross-linked peptides. What could be the cause and how can I improve the identification rate?
A: A low identification rate for cross-linked peptides is a common challenge that can stem from several stages of the experimental workflow, from sample preparation to data analysis.
-
Inefficient Cross-Linking: The initial cross-linking reaction itself may be inefficient. This can be due to suboptimal buffer conditions (buffers containing primary amines like Tris or glycine will quench the reaction), low protein concentration, or the absence of accessible primary amine groups (lysine residues or N-termini) within the cross-linker's spacer arm distance (11.4 Å for DSS).[6] Ensure you are using a non-amine-containing buffer with a pH between 7 and 9, such as PBS, HEPES, or bicarbonate buffer.[6][7]
-
Sample Complexity: Cross-linked peptides are often present in low stoichiometry compared to linear (un-cross-linked) peptides, making their detection challenging in complex samples.[8] Enrichment strategies, such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, can be employed to selectively enrich for the larger, more highly charged cross-linked peptides.[9][10]
-
Suboptimal Fragmentation Strategy: The choice of fragmentation method significantly impacts identification rates. While Collision-Induced Dissociation (CID) and HCD are widely used, they may not be optimal for all cross-linked peptides. For peptides with a high charge density, Electron Transfer Dissociation (ETD) combined with supplemental activation (EThcD) can provide better sequence coverage.[11][12] A data-dependent decision tree that selects the fragmentation method based on the precursor's charge and m/z can significantly increase the number of identified cross-linked peptide pairs in complex samples.[11][12]
-
Inappropriate Data Analysis Parameters: The software and parameters used for data analysis are critical. Specialized search algorithms are required to handle the complexity of cross-linked peptide spectra.[13] Ensure that your search parameters account for the mass of the DSS cross-linker and any potential modifications. Using software like MaxLynx, MeroX, or XiSEARCH can improve identification.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended fragmentation method for DSS-cross-linked peptides?
A: Higher-Energy Collisional Dissociation (HCD) is often the method of choice for the majority of DSS-cross-linked peptides due to its speed and effectiveness.[1][11] However, for cross-linked peptides with high charge density, a combination of Electron Transfer Dissociation with HCD (EThcD) has been shown to provide superior sequence coverage.[11][12] Collision-Induced Dissociation (CID) and ETD alone generally show inferior performance for this application.[1] For complex samples, a data-dependent approach that uses both HCD and EThcD based on the precursor's properties can yield the highest number of identifications.[11][12]
Q2: How do I determine the optimal collision energy for fragmenting my DSS-cross-linked peptides?
A: The optimal normalized collision energy (NCE) is crucial for effective fragmentation and is dependent on the instrument and the specific peptide. A good starting point for HCD is typically in the range of 27-30%.[2] To systematically determine the best NCE for your experimental setup, it is recommended to analyze a cross-linked standard (e.g., cross-linked bovine serum albumin) using a range of NCEs and evaluating the number and quality of cross-link identifications. Stepped-HCD, which applies a range of collision energies to each precursor, is a powerful technique to improve fragment ion generation across a diverse population of cross-linked peptides.[2][3]
Q3: What are the characteristic fragmentation patterns of DSS-cross-linked peptides?
A: DSS is a non-cleavable cross-linker. In MS/MS, fragmentation of DSS-cross-linked peptides primarily occurs at the peptide backbone, generating b- and y-type ions from each of the two constituent peptides.[4] Additionally, fragmentation can occur at the amide bond between the lysine side chain and the cross-linker.[4][13] This complex fragmentation pattern, with fragment ions originating from two different peptide sequences, necessitates the use of specialized software for accurate identification.[13]
Q4: Are there alternatives to DSS that might simplify fragmentation analysis?
A: Yes, MS-cleavable cross-linkers, such as Disuccinimidyl sulfoxide (DSSO), are excellent alternatives to non-cleavable cross-linkers like DSS.[14] DSSO contains bonds that are labile under CID conditions.[14] This allows for a multi-stage fragmentation approach (MSn). In an initial MS/MS event, the cross-linker is cleaved, releasing the individual peptides with characteristic mass modifications. Subsequent MS3 fragmentation of these individual peptide ions results in simpler spectra that are easier to interpret with standard proteomics software.[14][15] This can significantly increase the confidence of cross-link identification, especially in complex samples.[15]
Q5: What are the key steps in a typical DSS cross-linking experiment?
A: A standard DSS cross-linking workflow involves several key stages:
-
Sample Preparation: The protein or protein complex of interest is prepared in a non-amine-containing buffer (e.g., PBS or HEPES) at a pH between 7 and 9.[6]
-
Cross-linking Reaction: A fresh solution of DSS in an organic solvent like DMSO is added to the protein sample and incubated.[6][16]
-
Quenching: The reaction is stopped by adding a quenching buffer containing primary amines, such as Tris or glycine.[6]
-
Proteolytic Digestion: The cross-linked protein mixture is then denatured, reduced, alkylated, and digested with a protease, most commonly trypsin.[5]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[5]
-
Data Analysis: The acquired MS/MS data is processed using specialized software to identify the cross-linked peptides.[5]
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Fragmentation Methods for DSS/BS3 Cross-Linked Peptides
| Fragmentation Method | Recommended For | Advantages | Disadvantages |
| HCD (Higher-Energy Collisional Dissociation) | Majority of cross-linked peptides[1][11] | Fast acquisition speed, good fragmentation efficiency for a wide range of precursors.[1] | May not be optimal for high charge-density peptides.[11] |
| EThcD (Electron Transfer Dissociation with HCD) | High charge-density peptides[11][12] | Provides superior sequence coverage for highly charged precursors.[11][12] | Slower acquisition times compared to HCD.[1] |
| CID (Collision-Induced Dissociation) | General peptide fragmentation | Well-established method. | Generally inferior performance for cross-linked peptides compared to HCD and EThcD.[1] |
| ETD (Electron Transfer Dissociation) | Peptides with high charge states and PTMs | Complementary fragmentation to CID/HCD. | Often results in incomplete fragmentation and lower sequence coverage for cross-linked peptides.[11] |
Table 2: Recommended Normalized Collision Energies (NCE) for HCD
| Cross-linker Type | Recommended NCE Range | Notes |
| DSS/BS3 (Non-cleavable) | 25-35% | Optimal value is instrument and peptide dependent.[11] |
| DSSO (MS-cleavable) | 27 ± 6% (Stepped HCD) | For MS2-based identification of the cross-linked moiety.[2] Lower NCEs (15-24%) can be used for reporter ion formation.[2] |
Experimental Protocols
Protocol 1: General DSS Cross-Linking of Purified Proteins
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[7]
-
Protein Sample Preparation: Prepare your protein of interest in the conjugation buffer. The protein concentration should ideally be above 1 mg/mL to favor the cross-linking reaction over hydrolysis.[6]
-
DSS Solution Preparation: Immediately before use, allow the vial of DSS to equilibrate to room temperature. Dissolve DSS in dry DMSO to a concentration of 25 mM (e.g., 2 mg of DSS in 216 µL of DMSO).[6]
-
Cross-linking Reaction: Add the DSS solution to the protein sample to achieve a final concentration typically between 0.25 and 5 mM. A 20- to 50-fold molar excess of cross-linker to protein is often used for samples with protein concentrations below 5 mg/mL.[7] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][16]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[6][7]
-
Sample Preparation for MS: Proceed with denaturation, reduction, alkylation, and tryptic digestion of the cross-linked sample for subsequent LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for DSS cross-linking mass spectrometry.
Caption: A decision tree for troubleshooting poor fragmentation of DSS cross-linked peptides.
References
- 1. Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njms.rutgers.edu [njms.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchportal.lih.lu [researchportal.lih.lu]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to Negative Control Experiments for Dimethyl Suberate Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Understanding Dimethyl Suberate (DMS) Cross-Linking
This compound (DMS) and Disuccinimidyl suberate (DSS) are homobifunctional cross-linking agents that react primarily with primary amines, such as the side chains of lysine residues and the N-termini of proteins.[1][2] This reaction forms stable amide bonds, covalently linking proteins that are in close proximity. These reagents are invaluable tools for studying protein-protein interactions, protein complex topology, and the subunit structure of oligomeric proteins.[1][2] Due to its membrane permeability, DSS can be used for both intracellular and extracellular cross-linking.[3]
The Critical Role of Negative Controls
Negative controls are essential to validate the specificity of the observed cross-linked products.[4] They help to demonstrate that the interactions detected are a result of specific binding between the proteins of interest and not due to experimental artifacts such as random collisions at high protein concentrations or non-specific reactivity of the cross-linker.[5]
Comparison of Negative Control Strategies
Effective negative control experiments are fundamental to interpreting cross-linking results accurately. Below is a comparison of common negative control strategies.
| Negative Control Strategy | Principle | Expected Outcome for a Specific Interaction | Typical Quantitative Readout | Advantages | Limitations |
| No Cross-linker Control | The cross-linking agent (DMS/DSS) is omitted from the reaction. All other conditions are kept identical. | No formation of the specific cross-linked product. | Absence of the cross-linked band on an SDS-PAGE gel or no detection of the cross-linked peptide in mass spectrometry. | Simple to implement; directly demonstrates the necessity of the cross-linker for the observed product. | Does not account for non-specific interactions that might be captured by the cross-linker. |
| Non-Interacting Protein Control | One of the putative interacting partners is replaced with a protein known not to interact with the other partner. | No or significantly reduced formation of a cross-linked product at the expected molecular weight. | Densitometry of SDS-PAGE bands showing a significant reduction in the cross-linked species.[6] Quantitative mass spectrometry showing a low abundance of cross-linked peptides between the target and the control protein.[7][8][9] | Provides strong evidence for the specificity of the interaction. Helps to rule out that any protein will be cross-linked under the experimental conditions. | Requires a well-characterized non-interacting protein that is similar in size and lysine content to the original protein. |
| Cross-linker Concentration Titration | The experiment is performed with a range of DMS/DSS concentrations, from low to high. | Specific interactions should be detectable at lower cross-linker concentrations, while non-specific cross-linking will increase with higher concentrations. | A graph of cross-linked product abundance versus cross-linker concentration, showing a plateau for the specific interaction and a linear increase for non-specific products.[5] | Helps to identify an optimal cross-linker concentration that maximizes specific cross-linking while minimizing random, non-specific events. | Can be time-consuming to perform multiple reactions. The optimal concentration can be system-dependent. |
| Competition with a Known Interactor | The cross-linking reaction is performed in the presence of an unlabeled, known binding partner that competes with the labeled or target protein. | A decrease in the amount of the cross-linked product of interest. | Quantitative analysis (densitometry or mass spectrometry) showing a dose-dependent decrease in the cross-linked product with an increasing concentration of the competitor. | Provides evidence for the specificity of the binding site. | Requires a known and purified competitor. |
Experimental Protocols
Below are detailed protocols for a standard DMS/DSS cross-linking experiment and key negative control experiments.
Protocol 1: Standard this compound (DSS) Cross-Linking
This protocol is a general guideline and should be optimized for the specific proteins and system under investigation.
Materials:
-
Purified protein samples in a non-amine-containing buffer (e.g., PBS, HEPES, or borate buffer, pH 7-9).
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous.
-
Disuccinimidyl suberate (DSS).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine).
-
SDS-PAGE reagents and equipment.
-
Mass spectrometer (for identification of cross-linked peptides).
Procedure:
-
Protein Preparation: Prepare the protein mixture of interest at an appropriate concentration in a non-amine-containing buffer.
-
DSS Stock Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO to a concentration of 10-25 mM.[10]
-
Cross-linking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess of DSS to protein).[10] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[10] Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the reaction products by SDS-PAGE to visualize the cross-linked species. For more detailed analysis, the cross-linked products can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the cross-linked peptides.[7][8][9]
Protocol 2: Negative Control - Non-Interacting Protein
Procedure:
-
Follow the Standard DSS Cross-Linking protocol, but in a parallel reaction, replace one of the interacting proteins with a molar equivalent of a known non-interacting protein.
-
Ensure the non-interacting protein has a similar molecular weight and number of accessible primary amines if possible.
-
Analyze the results alongside the positive control (with the interacting protein pair) and a no cross-linker control.
Protocol 3: Negative Control - Cross-linker Concentration Titration
Procedure:
-
Set up a series of parallel reactions following the Standard DSS Cross-Linking protocol.
-
In each reaction, vary the final concentration of DSS. A typical range to test would be from a 10-fold molar excess to a 500-fold molar excess of DSS to protein.
-
Analyze the products of each reaction on the same SDS-PAGE gel to compare the extent of cross-linking at different concentrations.
Visualizing Experimental Logic and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.
Caption: Logical diagram of negative controls in cross-linking experiments.
Caption: General experimental workflow for DMS/DSS cross-linking.
Caption: Insulin receptor signaling pathway and the application of DMS/DSS.
By carefully designing experiments with the appropriate negative controls, researchers can confidently identify and characterize specific protein-protein interactions, leading to a deeper understanding of complex biological systems.
References
- 1. Use of dimethyl suberimidate, a cross-linking reagent, in studying the subunit structure of oligomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscrm.uw.edu [iscrm.uw.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Quantification of ProteinâProtein Interactions with Chemical Cross-Linking and Mass Spectrometry - figshare - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
Navigating the Maze: A Guide to Mass Spectrometry Software for Dimethyl Suberate Cross-Linking Data
For researchers, scientists, and drug development professionals venturing into the world of protein-protein interactions, cross-linking mass spectrometry (XL-MS) offers a powerful lens. Among the various cross-linking reagents, dimethyl suberate (DMS) stands out as a non-cleavable, amine-reactive option for capturing protein complexes. However, the journey from a complex mixture of cross-linked peptides to meaningful structural insights hinges on the right data analysis software. This guide provides a comparative overview of popular software packages for analyzing DMS cross-linking data, complete with experimental protocols and performance metrics to aid in your selection process.
The analysis of data from non-cleavable cross-linkers like DMS presents a significant computational challenge due to the quadratic increase in search space. Several software solutions have been developed to tackle this, each with its own algorithms, strengths, and limitations. Here, we compare five prominent software packages: pLink 2, StavroX, MeroX, xiSEARCH, and XlinkX .
Software at a Glance: A Comparative Overview
To provide a clear comparison, the following table summarizes the key features and reported performance of each software. It is important to note that direct, head-to-head benchmark studies using the exact same DMS-cross-linked dataset are scarce in published literature. The data presented here is a collation from various studies using DMS or the structurally similar non-cleavable cross-linker disuccinimidyl suberate (DSS).
| Software | Algorithm Highlights | Key Features | Reported Performance Insights (Non-cleavable Cross-linkers) |
| pLink 2 [1][2][3][4] | High-speed search engine with a two-stage open search strategy and fragment indexing.[1] | High speed and reliability for proteome-scale identification.[1] Systematic evaluation methods for credibility.[1] | Outperforms many other search engines in precision and sensitivity, especially at the proteome scale.[1] Identified a high number of correct cross-links in a synthetic peptide library benchmark. |
| StavroX [5][6] | Identifies all kinds of cross-linked peptides.[6] | User-friendly graphical user interface.[6] Automated analysis of MS and MS/MS data.[6] | Identified a moderate number of correct cross-links in a synthetic peptide library benchmark with a low calculated FDR. |
| MeroX [7][8][9] | Offers a "quadratic mode" specifically for non-cleavable cross-linkers.[7] | User-friendly interface. Capable of analyzing data from various instruments.[8] Calculates false discovery rates (FDR) for different types of cross-links.[8] | Successfully completed analysis of non-cleavable cross-linker data where other software failed due to high system requirements.[10] |
| xiSEARCH [11][12] | Computationally unlinks cross-linked peptides to simplify the search.[11] | Flexible search engine allowing extensive configuration.[12] Utilizes a target-decoy approach for FDR estimation.[12] | Identified the highest number of interactions in a comparison with MeroX and MaxLynx using a cleavable cross-linker.[10] Performance with non-cleavable linkers can be resource-intensive.[10] |
| XlinkX [13][14] | Integrated into Proteome Discoverer, supporting any non-cleavable cross-linker.[13] | User-friendly interface within the Proteome Discoverer environment.[13] Advanced FDR control.[13] | Performance can be influenced by the database size and analysis mode.[7] |
Delving Deeper: Experimental Protocols and Data Analysis Workflows
Successful XL-MS analysis begins with a robust experimental protocol. Below are detailed methodologies for DMS cross-linking and subsequent sample preparation for mass spectrometry analysis.
Experimental Protocol: this compound (DMS) Cross-Linking of Protein Complexes[15][16][17]
This protocol is adapted from a method for cross-linking yeast nucleosomes and can be generalized for other protein complexes.[15][16][17]
Materials:
-
Dimethyl suberimidate (DMS)
-
Cross-linking buffer (e.g., 20 mM HEPES, pH 7.5-8.5)[1]
-
Protein sample in a compatible buffer
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer at a suitable concentration (e.g., > 5 mg/mL).[15]
-
DMS Preparation: Immediately before use, dissolve DMS in the cross-linking buffer to the desired concentration (e.g., 11 mg/mL).[15][17]
-
Cross-Linking Reaction: Add the DMS solution to the protein sample to a final concentration of 1 mg/mL.[15][17] Incubate at room temperature with gentle rotation for 60 minutes.[15][17]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.[15][17] Continue to rotate for another 15 minutes at room temperature.[15][17]
-
Sample Preparation for MS: The cross-linked sample is now ready for downstream processing, including denaturation, reduction, alkylation, and enzymatic digestion.
Experimental Protocol: In-Solution Digestion of Cross-Linked Proteins[18][19][20]
This protocol outlines the steps for digesting the cross-linked protein sample to generate peptides for mass spectrometry analysis.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium Bicarbonate
-
Formic Acid
Procedure:
-
Denaturation and Reduction: Resuspend the cross-linked protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate). Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 1 hour.
-
Quenching of Alkylation: Add DTT to a final concentration of 20 mM to quench the excess IAA.
-
Dilution and Digestion: Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to below 1.5 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.
Visualizing the Path: Workflows and Logic
To better understand the processes involved, the following diagrams illustrate the experimental and data analysis workflows.
References
- 1. fgsc.net [fgsc.net]
- 2. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 7. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 9. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 11. An integrated workflow for crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xiSEARCH – Rappsilber Laboratory [rappsilberlab.org]
- 13. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]
- 14. Technical documentation [docs.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dimethyl Suberate vs. Disuccinimidyl Suberate for Protein Cross-Linking
For researchers, scientists, and drug development professionals navigating the complexities of protein interactions, the choice of a cross-linking agent is a critical decision that can profoundly impact experimental outcomes. This guide provides an objective comparison of two widely used homobifunctional, amine-reactive cross-linkers: Dimethyl suberate (DMS) and Disuccinimidyl suberate (DSS). By examining their chemical properties, reaction mechanisms, and performance characteristics, this document aims to equip researchers with the necessary information to select the optimal reagent for their specific application.
At the heart of many biological processes lie intricate networks of protein-protein interactions. Chemical cross-linking, coupled with techniques like mass spectrometry, has emerged as a powerful tool to capture these transient interactions and provide valuable insights into protein structure and function. Both DMS and DSS are popular choices for covalently linking interacting proteins, yet they possess distinct chemical features that influence their efficacy and suitability for different experimental goals.
Chemical and Physical Properties: A Tale of Two Reactive Groups
This compound and Disuccinimidyl suberate share an identical eight-carbon (suberate) spacer arm, resulting in a similar cross-linking distance. However, the key difference lies in their amine-reactive functional groups: DMS is an imidoester, while DSS is an N-hydroxysuccinimide (NHS) ester. This fundamental difference dictates their reactivity, the stability of the resulting cross-links, and the optimal reaction conditions.
| Property | This compound (DMS) | Disuccinimidyl suberate (DSS) |
| Reactive Group | Diimidoester | Di-N-hydroxysuccinimide (NHS) ester |
| Target Residues | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Resulting Bond | Amidine bond | Amide bond |
| Spacer Arm Length | 11 Å | 11.4 Å |
| Solubility | Soluble in aqueous buffers | Insoluble in aqueous buffers; requires an organic solvent (e.g., DMSO, DMF) for stock solution preparation.[1] |
| Membrane Permeability | Permeable | Permeable[2] |
| Optimal pH | 8.0 - 10.0 | 7.0 - 9.0[1][3] |
Reaction Mechanism and Performance
The choice between an imidoester and an NHS-ester cross-linker has significant implications for the experimental workflow and the nature of the resulting cross-linked products.
This compound (DMS): DMS reacts with primary amines to form amidine bonds. A key feature of this reaction is that it preserves the positive charge of the modified amine group, which can be advantageous in maintaining the native charge distribution of the protein.[4] However, the amidine bond is susceptible to hydrolysis, particularly at high pH, which can lead to the reversal of the cross-link.[5] The reaction with DMS is most efficient at alkaline pH, typically between 8.0 and 10.0.[5]
Disuccinimidyl Suberate (DSS): DSS reacts with primary amines to form highly stable amide bonds.[6] This stability is a major advantage, as the cross-links are essentially irreversible under physiological conditions. The reaction proceeds efficiently at a neutral to slightly alkaline pH range of 7.0 to 9.0.[1][3] However, a significant competing reaction is the hydrolysis of the NHS ester group, which is accelerated at higher pH and in dilute protein solutions.[7] This hydrolysis results in the inactivation of the cross-linker. Additionally, while primarily reacting with amines, NHS esters have been reported to exhibit some side reactions with the hydroxyl groups of serine, threonine, and tyrosine residues, although these are generally less frequent under controlled conditions.[8]
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible cross-linking experiments. Below are generalized protocols for protein cross-linking using DMS and DSS.
Protocol 1: Protein Cross-Linking with Dimethyl Suberimidate (DMS)
This protocol is adapted from procedures used for cross-linking yeast nucleosomes.[9]
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer, such as HEPES or phosphate buffer, at a concentration suitable for your experiment.
-
DMS Stock Solution Preparation: Immediately before use, prepare a stock solution of DMS in the reaction buffer. The concentration will need to be optimized for the specific protein system.
-
Cross-Linking Reaction: Add the freshly prepared DMS solution to the protein sample to achieve the desired final concentration. Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes), which should be optimized for the target protein.
-
Reaction Quenching: Terminate the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration that is in excess of the DMS used. Incubate for an additional 15 minutes at room temperature.
-
Downstream Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other characterization techniques.
Protocol 2: Protein Cross-Linking with Disuccinimidyl Suberate (DSS)
This protocol is a generalized procedure based on common practices for in-solution protein cross-linking.[1][7][3][10]
-
Reagent Equilibration: Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation, as DSS is moisture-sensitive.[3]
-
DSS Stock Solution Preparation: Immediately before use, dissolve DSS in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 25-50 mM).[1][3]
-
Protein Sample Preparation: The protein of interest should be in an amine-free buffer (e.g., HEPES, phosphate) at a pH between 7.0 and 9.0.[1][3]
-
Cross-Linking Reaction: Add the DSS stock solution to the protein sample to the desired final concentration (typically in the range of 0.25-5 mM). The final concentration of the organic solvent should be kept to a minimum to avoid protein denaturation. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][7]
-
Reaction Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1][7][3]
-
Sample Clean-up: Remove excess, unreacted, and hydrolyzed cross-linker by dialysis, desalting columns, or buffer exchange.
-
Downstream Analysis: The cross-linked protein sample can then be analyzed by methods such as SDS-PAGE and mass spectrometry.
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Applications in Studying Protein Complexes
The choice of cross-linker can be influenced by the specific biological system under investigation. Here are examples of how DMS and DSS have been applied to study large protein complexes.
Dimethyl Suberimidate (DMS) and the Ribosome
DMS has been instrumental in studying the structure and function of the ribosome, a large and complex molecular machine responsible for protein synthesis. Early studies used DMS to cross-link ribosomal subunits, providing evidence for the proximity of different ribosomal proteins and RNA molecules. This information was crucial in building early topographical models of the ribosome.
Disuccinimidyl Suberate (DSS) and the Proteasome
DSS is frequently used to investigate the architecture of the proteasome, a multi-subunit protein complex responsible for protein degradation. By cross-linking subunits of the 20S core particle and the 19S regulatory particle, researchers can map the interaction interfaces and gain insights into the dynamic conformational changes that occur during proteasome function.
Conclusion: Making an Informed Choice
The selection of this compound or Disuccinimidyl suberate for protein cross-linking depends on a careful consideration of the experimental objectives and the specific characteristics of the protein system under study.
Choose this compound (DMS) when:
-
Preserving the native charge of the protein is a priority.
-
A reversible cross-linking strategy is desired, as the amidine bond can be cleaved under certain conditions.
-
Working with systems where a more alkaline reaction environment is tolerated.
Choose Disuccinimidyl suberate (DSS) when:
-
A highly stable, irreversible cross-link is required for robust analysis.
-
The primary goal is to capture and permanently stabilize protein interactions.
-
The experiment can be conducted within a neutral to slightly alkaline pH range.
-
The use of an organic solvent for stock solution preparation is not a concern.
Ultimately, both DMS and DSS are valuable tools in the arsenal of researchers studying protein-protein interactions. By understanding their respective strengths and weaknesses, scientists can design more effective cross-linking experiments, leading to more reliable and insightful data that advances our understanding of complex biological systems.
References
- 1. store.sangon.com [store.sangon.com]
- 2. Disuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
Dimethyl Suberate vs. Formaldehyde for In Vivo Cross-Linking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and drug development, the ability to capture and analyze protein-protein and protein-nucleic acid interactions within a living system is paramount. In vivo cross-linking is a powerful technique that "freezes" these transient interactions, allowing for their subsequent isolation and identification. Formaldehyde has long been the go-to reagent for this purpose; however, its limitations have prompted the exploration of alternatives. This guide provides an objective comparison between the traditional cross-linker, formaldehyde, and an alternative, Dimethyl Suberate (DMS), for in vivo cross-linking applications.
Executive Summary
This compound (DMS) and formaldehyde are both membrane-permeable cross-linking agents that react with primary amines, making them suitable for in vivo applications. However, they possess distinct chemical properties that confer different advantages and disadvantages. Formaldehyde is a zero-length cross-linker that is highly reactive and its cross-links are easily reversible with heat. These characteristics have made it a staple in techniques like Chromatin Immunoprecipitation (ChIP). Its major drawbacks are its high toxicity and its propensity to form extensive, sometimes artifactual, cross-linking networks.
This compound, a homobifunctional N-hydroxysuccinimide (NHS) ester, offers a longer and more defined spacer arm, providing greater specificity for capturing protein complexes. It is considered to be less toxic than formaldehyde. However, the amide bonds it forms are largely irreversible under standard biological conditions, which can be a significant limitation for downstream applications that require the release of the cross-linked molecules. The selection of the appropriate cross-linker is therefore a critical experimental consideration that depends on the specific research question and the requirements of the downstream analytical methods.
Performance Comparison: this compound vs. Formaldehyde
| Feature | This compound (DMS) | Formaldehyde |
| Mechanism of Action | Reacts with primary amines (e.g., lysine residues) to form stable amide bonds. | Reacts with primary amines and other nucleophiles to form Schiff bases and subsequently methylene bridges. |
| Spacer Arm Length | ~11.4 Å (8 atoms) | 0 Å (zero-length cross-linker) |
| Reversibility | Largely irreversible under physiological conditions. | Reversible with heat and changes in pH.[1][2] |
| Toxicity | Generally considered to have lower toxicity. Disuccinimidyl suberate (DSS), a close analog, is reported to produce no toxic side products. | High toxicity; classified as a human carcinogen.[3][4][5][6] |
| Specificity | More specific due to the defined spacer arm, primarily targeting lysine residues that are within a certain distance of each other. | Less specific, can react with multiple amino acid residues and nucleic acids, leading to a higher risk of artifactual cross-links.[1] |
| Permeability | Membrane permeable. | Highly membrane permeable.[2] |
| Cross-linking Efficiency | Reported to be around 10% for specific applications (e.g., histone dimers in yeast). | Highly variable and dependent on experimental conditions; can be inefficient for certain protein complexes.[1] |
| Known Artifacts | Can lead to the formation of stable aggregates that are difficult to analyze. | Can induce DNA-protein cross-links that may not reflect physiological interactions and can trigger cellular stress responses.[1] |
Experimental Protocols
In Vivo Cross-Linking with this compound (DMS) in Yeast
This protocol is adapted from a method for cross-linking histone dimers in yeast.
-
Cell Culture and Harvest: Grow yeast cells to the desired density (e.g., OD600 of 0.25). Harvest the cells by centrifugation.
-
Spheroplasting: Resuspend the cell pellet in a spheroplasting buffer containing zymolyase to digest the cell wall.
-
Cross-linking Reaction:
-
Resuspend the spheroplasts in a suitable buffer (e.g., a buffer containing sorbitol).
-
Prepare a fresh stock solution of DMS in an organic solvent like DMSO.
-
Add the DMS stock solution to the spheroplast suspension to a final concentration of 1 mg/mL.
-
Incubate at room temperature with gentle rotation for 60 minutes.
-
-
Quenching: Stop the reaction by adding a quenching buffer containing Tris-HCl (e.g., to a final concentration of 50 mM) and incubate for an additional 15 minutes at room temperature.
-
Downstream Processing: The cross-linked cells can now be lysed and the protein complexes of interest can be purified and analyzed.
In Vivo Cross-Linking with Formaldehyde in Drosophila Embryos
This protocol is a general method for cross-linking protein complexes in Drosophila embryos.
-
Embryo Collection and Permeabilization: Collect and dechorionate Drosophila embryos. Permeabilize the embryos using a suitable solvent (e.g., heptane).
-
Cross-linking Reaction:
-
Immediately transfer the permeabilized embryos to a freshly prepared solution of 0.2% formaldehyde in a suitable buffer (e.g., PBST).
-
Incubate at room temperature with gentle agitation for 10-15 minutes. The optimal time and formaldehyde concentration may need to be determined empirically.
-
-
Quenching: Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Washing: Wash the embryos extensively with buffer to remove residual formaldehyde and glycine.
-
Downstream Processing: The cross-linked embryos can then be homogenized and the target protein complexes can be isolated via immunoprecipitation or other affinity purification methods.
Visualization of Mechanisms and Workflows
Caption: Workflow for in vivo cross-linking with this compound (DMS) in yeast.
References
- 1. In vivo formaldehyde cross-linking: it is time for black box analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the Sub-Acute Toxicity of Formaldehyde Fumes in an In Vitro Human Airway Epithelial Tissue Model [mdpi.com]
A Researcher's Guide to Cross-linker Spacer Arm Length: A Comparison Featuring Dimethyl Suberimidate
For researchers, scientists, and drug development professionals navigating the complexities of protein interaction analysis, the choice of a chemical cross-linker is a critical decision. The spacer arm length of these reagents plays a pivotal role in the successful capture and identification of protein-protein interactions. This guide provides a detailed comparison of Dimethyl Suberimidate (DMS) with other common cross-linkers, focusing on the influence of spacer arm length and supported by experimental data.
Dimethyl suberimidate (DMS) is a homobifunctional, amine-reactive cross-linker widely used to study the quaternary structure of proteins.[1] Its spacer arm, the distance between the two reactive groups, is a key determinant of its utility in capturing specific protein interactions. A longer spacer arm can bridge greater distances between interacting amino acid residues, potentially increasing the number of captured interactions, including transient or weak ones.[2][3] Conversely, a shorter spacer arm provides higher-resolution structural information by constraining the possible distances between cross-linked residues.[2][3]
Comparative Analysis of Cross-linker Spacer Arm Lengths
The selection of an appropriate cross-linker is dictated by the specific research question. For mapping the general topology of a protein complex, a longer spacer may be advantageous. For high-resolution structural modeling, a shorter spacer is often preferred. The following table summarizes the spacer arm lengths of DMS and other commonly used amine-reactive cross-linkers.
| Cross-linker | Spacer Arm Length (Å) | Reactive Group | Key Characteristics |
| Dimethyl suberimidate (DMS) | 11.0[4] | Imidoester | Amine-reactive, membrane-permeable, preserves positive charge of modified amines.[5] |
| Disuccinimidyl suberate (DSS) | 11.4[6] | N-hydroxysuccinimide | Amine-reactive, membrane-permeable, widely used for intracellular cross-linking.[6][7] |
| Disuccinimidyl glutarate (DSG) | 7.7[8] | N-hydroxysuccinimide | Shorter spacer arm than DSS, useful for probing closer-range interactions.[2] |
| Dimethyl adipimidate (DMA) | 8.6[2] | Imidoester | Shorter imidoester analog of DMS. |
| Dimethyl pimelimidate (DMP) | 9.2[2] | Imidoester | Intermediate length imidoester cross-linker. |
| Ethylene glycol bis(succinimidylsuccinate) (EGS) | 16.1 | N-hydroxysuccinimide | Longer, flexible spacer arm, cleavable with hydroxylamine. |
| Bis(sulfosuccinimidyl) suberate (BS3) | 11.4 | Sulfo-NHS ester | Water-soluble, membrane-impermeable analog of DSS, for cell surface cross-linking.[9] |
The Impact of Spacer Arm Length on Experimental Outcomes
The choice of spacer arm length directly influences the number and type of cross-links identified in a mass spectrometry (XL-MS) experiment. A study comparing Disuccinimidyl suberate (DSS) with its shorter analog, Disuccinimidyl glutarate (DSG), on a mixture of seven proteins with known three-dimensional structures provides a clear illustration of this principle. The experiment revealed that the absolute number of non-redundant cross-links identified decreased from 22 with the longer DSS (11.4 Å) to 10 with the shorter DSG (7.7 Å).[2] Interestingly, the average distances of the cross-linked residues, as determined from their known structures, were similar for both cross-linkers, averaging around 17 Å for DSS and 16 Å for DSG.[2] This suggests that while a longer spacer arm can capture a greater number of interactions, both long and short spacers can effectively identify residues in close proximity.
This relationship between spacer arm length and the nature of the captured structural information is visualized in the following diagram.
Detailed Experimental Protocols
The following are generalized protocols for protein cross-linking using amine-reactive reagents like DMS, DSS, and DSG. It is crucial to optimize these protocols for each specific protein system.
Protocol 1: Cross-linking with Dimethyl Suberimidate (DMS)
This protocol is adapted from procedures for imidoester cross-linkers.[4]
Materials:
-
Dimethyl suberimidate dihydrochloride (DMS)
-
Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0 (or other amine-free buffers like phosphate, borate, or HEPES at pH 7-10)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M glycine
-
Protein sample in a compatible buffer
Procedure:
-
Equilibrate the vial of DMS to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a stock solution of DMS in the Cross-linking Buffer (e.g., 10-20 mM). Do not store the DMS solution as it is susceptible to hydrolysis.
-
Add the DMS stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of cross-linker to protein is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted DMS is quenched.
-
The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: Comparative Cross-linking with DSS and DSG
This protocol is based on a comparative study of DSS and DSG.[2]
Materials:
-
Disuccinimidyl suberate (DSS) and Disuccinimidyl glutarate (DSG)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 20 mM HEPES-KOH, pH 7.8, containing 150 mM KCl, 5 mM MgCl2, and 1 mM DTT
-
Quenching Solution: 50 mM ammonium bicarbonate
-
Protein mixture of interest
Procedure:
-
Prepare fresh 25 mM stock solutions of DSS and DSG in anhydrous DMSO immediately before use.
-
Divide the protein mixture into two separate reaction tubes.
-
To one tube, add the DSS stock solution to a final concentration of 1 mM. To the other tube, add the DSG stock solution to a final concentration of 1 mM.
-
Incubate both reactions for 30 minutes at 37°C.
-
Quench the reactions by adding the Quenching Solution and incubating for 10 minutes at 37°C.
-
The cross-linked samples can then be analyzed in parallel. For mass spectrometry analysis, the samples would typically be denatured, reduced, alkylated, and digested with a protease like trypsin.
-
The resulting peptide mixtures are then analyzed by LC-MS/MS to identify the cross-linked peptides. The number and identity of cross-links from the DSS and DSG reactions can then be compared.
Conclusion
The spacer arm length is a fundamental parameter to consider when selecting a cross-linker for protein interaction studies. Dimethyl suberimidate (DMS), with its 11.0 Å spacer, is a versatile tool for capturing a broad range of interactions. For higher-resolution structural information, shorter cross-linkers like DSG may be more appropriate, while for mapping the topology of large complexes, longer and more flexible cross-linkers could be advantageous. The provided protocols offer a starting point for the empirical optimization required to achieve the best results for your specific biological system. By carefully considering the interplay between spacer arm length and experimental goals, researchers can effectively harness chemical cross-linking to unravel the intricate networks of protein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. epigenome-noe.net [epigenome-noe.net]
A Researcher's Guide to Cleavable Cross-Linkers: A Comparative Analysis of Dimethyl Suberate Analogs
In the landscape of structural biology and proteomics, chemical cross-linking serves as a powerful tool to elucidate protein-protein interactions and probe the three-dimensional structure of protein complexes. For researchers requiring the reversal of these covalent linkages for downstream analysis, cleavable analogs of traditional cross-linkers like Dimethyl Suberate (DMS) are indispensable. This guide provides a comprehensive comparison of three major classes of cleavable DMS analogs: disulfide-based, diol-based, and mass spectrometry (MS)-cleavable cross-linkers.
Performance Comparison of Cleavable Cross-Linkers
The choice of a cleavable cross-linker is dictated by the specific experimental requirements, including the desired cleavage chemistry, the complexity of the sample, and the analytical method to be employed. Below is a summary of the key performance characteristics of disulfide-based (e.g., Dithiobis(succinimidyl)propionate - DSP), diol-based (e.g., Disuccinimidyl tartrate - DST), and various MS-cleavable cross-linkers.
| Feature | Disulfide-Based (e.g., DSP) | Diol-Based (e.g., DST) | MS-Cleavable (e.g., DSBU, DSSO) |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | N-hydroxysuccinimide (NHS) esters | N-hydroxysuccinimide (NHS) esters |
| Spacer Arm Length | 12.0 Å | 6.4 Å | Variable (e.g., DSBU: 12.5 Å, DSSO: 10.1 Å) |
| Cleavage Chemistry | Reduction of disulfide bond | Oxidation of vicinal diols | Collision-induced dissociation (CID) or Higher-energy C-trap dissociation (HCD) in a mass spectrometer |
| Cleavage Reagents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | Sodium meta-periodate (NaIO₄) | Not applicable (gas-phase fragmentation) |
| Cleavage Conditions | Mild, reducing conditions (e.g., 10-50 mM DTT at 37°C for 30 min) | Mild, oxidative conditions (e.g., 15 mM NaIO₄) | In-source fragmentation in MS |
| Protein Recovery | High protein recovery after cleavage.[1] Cleavage of DSP improves protein recovery from fixed tissue by a factor of 18.[1] | Lower protein recovery due to potential side reactions.[1] | Not directly applicable; analysis is on cross-linked peptides. |
| Identified Cross-links | Well-defined modifications allowing for confident identification.[1] | Side reactions can interfere with protein identification.[1] | High numbers of identified cross-links in complex samples (e.g., >7,400 with DSBU in Drosophila extracts).[2] |
| Potential Side Reactions | Minimal side reactions reported. | Periodate oxidation can lead to non-specific modifications, complicating analysis.[1] | Minimal side reactions in the cross-linking step; fragmentation is controlled in the MS. |
| Compatibility | Not compatible with reducing agents in sample buffers. | Compatible with reducing agents. | Generally compatible with a wide range of buffers. |
Experimental Protocols
Detailed methodologies for the application of each class of cross-linker are crucial for reproducible and reliable results.
Disulfide-Based Cross-Linking with DSP
Materials:
-
Dithiobis(succinimidyl)propionate (DSP)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Cleavage Buffer: 50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer for downstream analysis.
Protocol:
-
Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO or DMF to a final concentration of 20 mM.
-
Prepare Protein Sample: Ensure the protein sample is in a primary amine-free buffer (e.g., PBS). The protein concentration should be in the range of 0.1-5 mg/mL.
-
Cross-linking Reaction: Add the DSP stock solution to the protein sample to a final concentration of 0.5-2 mM. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove non-reacted cross-linker by dialysis, size-exclusion chromatography, or buffer exchange.
-
Cleavage of Cross-links: To cleave the cross-links, incubate the sample in Cleavage Buffer for 30 minutes at 37°C.
Diol-Based Cross-Linking with DST
Materials:
-
Disuccinimidyl tartrate (DST)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Cleavage Solution: 15 mM Sodium meta-periodate (NaIO₄) in water.
Protocol:
-
Prepare DST Stock Solution: Dissolve DST in anhydrous DMSO or DMF to a final concentration of 20 mM immediately before use.
-
Prepare Protein Sample: The protein sample should be in a primary amine-free buffer at a concentration of 0.1-5 mg/mL.
-
Cross-linking Reaction: Add the DST stock solution to the protein sample to a final concentration of 0.5-2 mM.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove non-reacted DST via dialysis or size-exclusion chromatography.
-
Cleavage of Cross-links: Incubate the cross-linked sample with the Cleavage Solution for 1 hour at room temperature. It is important to note that periodate cleavage can lead to side reactions, which may affect downstream analysis.[1]
MS-Cleavable Cross-Linking (General Protocol)
Materials:
-
MS-cleavable cross-linker (e.g., DSBU, DSSO)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS or HEPES buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Ammonium Bicarbonate
Protocol:
-
Prepare Cross-linker Stock Solution: Dissolve the MS-cleavable cross-linker in anhydrous DMSO or DMF to a final concentration of 20 mM.
-
Prepare Protein Sample: The protein sample should be in a primary amine-free buffer at an appropriate concentration for mass spectrometry analysis (typically in the low mg/mL range).
-
Cross-linking Reaction: Add the cross-linker stock solution to the protein sample. The optimal cross-linker-to-protein molar ratio should be determined empirically, but a 20-50 fold molar excess is a common starting point.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.
-
Sample Preparation for MS: The cross-linked sample is then processed for mass spectrometry analysis. This typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Mass Spectrometry Analysis: The digested peptides are analyzed by LC-MS/MS. The cross-linker is cleaved in the gas phase during fragmentation (CID or HCD), simplifying the identification of the cross-linked peptides.
Visualizing Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the general workflow for reversible cross-linking and the specific cleavage mechanisms for each class of cross-linker.
References
A Researcher's Guide to Isotope-Labeled Dimethyl Suberate for Quantitative Cross-Linking Studies
For researchers, scientists, and drug development professionals navigating the complexities of protein interactions and conformational dynamics, quantitative cross-linking mass spectrometry (qXL-MS) has emerged as a powerful analytical technique. This guide provides a comprehensive comparison of isotope-labeled dimethyl suberate and its analogs with other leading quantitative cross-linking strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Isotope-labeled this compound, and its more water-soluble counterpart bis(sulfosuccinimidyl) suberate (BS3), are homobifunctional amine-reactive cross-linkers widely used to capture protein-protein interactions and study protein topography. By incorporating stable isotopes, typically deuterium, into the cross-linker, a "heavy" version is created that can be distinguished from the unlabeled "light" version by mass spectrometry. This enables the relative quantification of cross-linked peptides between two or more states of a protein or protein complex, providing insights into dynamic structural changes.
Comparative Analysis of Quantitative Cross-Linking Reagents
The choice of a quantitative cross-linking strategy is critical and depends on the specific biological question, sample complexity, and available instrumentation. Here, we compare isotope-labeled this compound/BS3 with other prominent methods: MS-cleavable cross-linkers with isobaric tags (e.g., DSSO with TMT), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and label-free quantification.
| Parameter | Isotope-Labeled this compound/BS3 (d0/d4) | MS-Cleavable Cross-linker (e.g., DSSO) + Isobaric Tags (e.g., TMT) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Label-Free Quantification (LFQ) |
| Principle of Quantification | MS1-level quantification based on the intensity ratio of heavy and light cross-linked peptide pairs.[1][2] | MS2 or MS3-level quantification based on reporter ion intensities from isobaric tags.[3] | MS1-level quantification of peptides from cells metabolically labeled with "heavy" and "light" amino acids.[1] | MS1-level quantification based on the peak intensity or spectral counting of identified cross-linked peptides across different runs.[1] |
| Multiplexing Capability | Typically binary (heavy vs. light).[1] | High (e.g., up to 18-plex with TMTpro). | Typically binary or ternary. | High, limited by the number of LC-MS runs.[1] |
| Sample Complexity | Best suited for purified proteins or simple to moderately complex mixtures. MS1-level quantification can be challenging in highly complex samples due to overlapping isotopic envelopes.[1] | Well-suited for complex samples due to MSn-level quantification, which reduces interference.[3] | Applicable to cell culture experiments; can be used for in vivo cross-linking. | Can be applied to any sample type, but requires high reproducibility between runs.[1] |
| Data Analysis Complexity | Requires specialized software (e.g., XiQ, xQuest) to identify and quantify cross-linked peptide pairs.[2] | Complex data analysis workflows are required to handle MSn data and identify both the cross-linked peptides and the reporter ions. Software like XlinkX is often used. | Standard proteomics software can be adapted for SILAC quantification, but specialized tools are needed for cross-link identification. | Requires robust alignment and normalization algorithms to compare features across multiple runs.[1] |
| Advantages | - Direct labeling of the cross-linker simplifies the workflow.- Cost-effective compared to some other methods.- Well-established chemistry. | - High multiplexing capability.- Reduced interference in complex samples.- MS-cleavable nature simplifies peptide identification. | - In vivo labeling provides high accuracy as samples are mixed at the cell level.- Can be combined with various cross-linkers. | - Applicable to any cross-linker and sample type.- No need for expensive isotopic labels.[1] |
| Disadvantages | - Limited multiplexing.- Potential for chromatographic separation of deuterated and non-deuterated forms.- MS1 quantification can be prone to interference in complex mixtures.[1] | - More complex and expensive workflow.- Requires MSn capable instrumentation.- Potential for ratio compression. | - Limited to cell culture systems that can be metabolically labeled.- Can be expensive and time-consuming. | - Susceptible to run-to-run variation.- Requires a large number of MS runs for multiple conditions.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of quantitative cross-linking experiments. Below are generalized protocols for key methods.
Protocol 1: Quantitative Cross-Linking using Isotope-Labeled BS3 (d0/d4)
This protocol is adapted from studies on purified protein complexes.[2]
-
Sample Preparation:
-
Prepare two aliquots of the protein sample (e.g., 1 mg/mL) in an amine-free buffer (e.g., HEPES, PBS, pH 7.5). One aliquot will be the "light" sample and the other the "heavy".
-
-
Cross-Linking Reaction:
-
Equilibrate the BS3-d0 and BS3-d4 vials to room temperature. Prepare fresh stock solutions (e.g., 25 mM) in reaction buffer.
-
Add BS3-d0 to the "light" sample and BS3-d4 to the "heavy" sample to a final concentration of 1 mM.
-
Incubate the reactions for 30-60 minutes at room temperature.
-
-
Quenching:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Combination and Protein Digestion:
-
Combine the "light" and "heavy" samples at a 1:1 ratio.
-
Denature the protein mixture (e.g., by adding urea to 8 M).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins with an appropriate protease (e.g., trypsin) overnight at 37°C.
-
-
Enrichment of Cross-Linked Peptides (Optional but Recommended):
-
Enrich for cross-linked peptides using size-exclusion chromatography (SEC) to separate the larger cross-linked peptides from smaller, linear peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
Use a data-dependent acquisition (DDA) method, prioritizing higher charge state precursors for fragmentation.
-
-
Data Analysis:
-
Use specialized software such as xQuest or XiQ to identify cross-linked peptides and quantify the light-to-heavy ratios.[2]
-
Protocol 2: Quantitative Cross-Linking using DSSO and TMT Labeling
This protocol is a generalized workflow based on established methods for MS-cleavable cross-linkers and isobaric tagging.[4][3]
-
Sample Preparation:
-
Prepare multiple aliquots of your protein sample, one for each condition to be compared.
-
-
Cross-Linking Reaction:
-
Dissolve DSSO in an organic solvent like DMSO to prepare a stock solution.
-
Add DSSO to each sample to the desired final concentration and incubate.
-
-
Quenching:
-
Quench the reaction with an amine-containing buffer.
-
-
Protein Digestion:
-
Denature, reduce, alkylate, and digest the proteins in each sample separately.
-
-
Isobaric Labeling:
-
Label the peptides from each sample with a different TMT reagent according to the manufacturer's protocol.
-
-
Sample Combination and Fractionation:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the combined sample using techniques like high-pH reversed-phase chromatography to reduce complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
Employ an MS3-based acquisition method where precursor ions are fragmented in MS2 to generate characteristic reporter ions from the cross-linker, and these fragments are then further fragmented in MS3 for peptide identification.
-
-
Data Analysis:
-
Use software capable of handling MSn data and identifying MS-cleavable cross-linkers, such as Proteome Discoverer with the XlinkX node.
-
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a clearer understanding of the experimental processes and their applications, we provide diagrams generated using the Graphviz DOT language.
Caption: Workflow for quantitative cross-linking using isotope-labeled this compound.
Caption: Workflow for multiplexed quantitative cross-linking with DSSO and TMT.
Application Example: EGFR Signaling Pathway
Quantitative cross-linking mass spectrometry can be employed to study the conformational changes and alterations in protein-protein interactions within signaling pathways upon stimulation. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, crucial in cell proliferation and a key target in cancer therapy, serves as an excellent example.[5][6]
References
- 1. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for Dimethyl Suberate in Protein Interaction Studies
For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and identifying therapeutic targets. Chemical cross-linking is a powerful technique to capture and analyze these interactions. Dimethyl suberate (DMS), a homobifunctional imidoester, has been a traditional choice for cross-linking primary amines on proteins. However, a diverse landscape of alternative reagents offers distinct advantages in terms of specificity, cleavability, membrane permeability, and spacer arm length, enabling more sophisticated experimental designs. This guide provides a comprehensive comparison of alternatives to DMS, complete with experimental data and detailed protocols to aid in the selection of the optimal cross-linker for your research needs.
Comparing the Arsenal: Alternatives to this compound
The choice of a cross-linking reagent is critical and depends on the specific application, the nature of the proteins being studied, and the downstream analytical methods. Alternatives to DMS can be broadly categorized based on their reactivity, spacer arm characteristics, and cleavability.
Homobifunctional N-hydroxysuccinimide (NHS) Esters
These reagents, like DMS, possess two identical reactive groups that target primary amines (lysine residues and N-termini). However, NHS esters form stable amide bonds, which are more resistant to hydrolysis than the amidine bonds formed by imidoesters like DMS.
Table 1: Comparison of Homobifunctional NHS Ester Cross-linkers
| Feature | Dimethyl Suberimidate (DMS) | Disuccinimidyl Suberate (DSS) | Bis(sulfosuccinimidyl) Suberate (BS3) | Disuccinimidyl Glutarate (DSG) |
| Reactive Group | Imidoester | NHS Ester | Sulfo-NHS Ester | NHS Ester |
| Target | Primary Amines | Primary Amines | Primary Amines | Primary Amines |
| Spacer Arm Length | 11.0 Å[1] | 11.4 Å[2] | 11.4 Å | 7.7 Å |
| Membrane Permeability | Permeable[1] | Permeable[3] | Impermeable[4] | Permeable |
| Cleavable | No | No[3][5] | No[5] | No |
| Solubility | Water-soluble[1] | Water-insoluble (requires organic solvent)[3] | Water-soluble | Water-insoluble (requires organic solvent) |
| Key Advantage | Preserves protein charge | Forms stable amide bonds | Ideal for cell-surface cross-linking | Shorter spacer arm for proximal interactions |
Heterobifunctional Cross-linkers
These reagents possess two different reactive groups, allowing for more controlled, sequential cross-linking reactions. This is particularly useful for linking two different types of functional groups or for preparing antibody-drug conjugates.
Table 2: Comparison of Heterobifunctional Cross-linkers
| Feature | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) |
| Reactive Group 1 | Sulfo-NHS Ester |
| Target 1 | Primary Amines |
| Reactive Group 2 | Maleimide |
| Target 2 | Sulfhydryls (cysteine residues) |
| Spacer Arm Length | 8.3 Å |
| Membrane Permeability | Impermeable |
| Cleavable | No |
| Solubility | Water-soluble |
| Key Advantage | Allows for specific, two-step conjugation of amine- and sulfhydryl-containing molecules.[6][7] |
Zero-Length Cross-linkers
These reagents facilitate the formation of a direct covalent bond between two reactive groups without introducing a spacer arm. This provides the most precise distance constraints for structural studies.
Table 3: Comparison of Zero-Length Cross-linkers
| Feature | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) |
| Reactive Groups | Carbodiimide |
| Targets | Carboxyls (aspartate, glutamate) and Primary Amines (lysine) |
| Spacer Arm Length | 0 Å[8] |
| Membrane Permeability | Permeable |
| Cleavable | No (forms a stable amide bond) |
| Solubility | Water-soluble[9] |
| Key Advantage | Forms a direct peptide bond between interacting residues, providing high-resolution structural information.[9][10] |
Experimental Protocols
The success of a cross-linking experiment is highly dependent on the protocol. Below are detailed methodologies for three common alternatives to DMS.
Protocol 1: Protein Cross-linking with Disuccinimidyl Suberate (DSS)
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7-9).[11][12]
-
DSS cross-linker.[2]
-
Anhydrous DMSO or DMF.[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[11]
Procedure:
-
Protein Preparation: Ensure the protein sample is at an appropriate concentration (typically 1-5 mg/mL) in an amine-free buffer.[12]
-
DSS Preparation: Immediately before use, prepare a stock solution of DSS in DMSO or DMF (e.g., 25 mM).[13] DSS is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.[2][12][13]
-
Cross-linking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-5 mM.[12][13] The optimal molar excess of DSS over the protein needs to be determined empirically but often ranges from 20- to 50-fold for dilute protein solutions.[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[12]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[12] Incubate for 15 minutes at room temperature.[12]
-
Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry.[14][15]
Protocol 2: Two-Step Protein Conjugation with Sulfo-SMCC
Materials:
-
Amine-containing protein (Protein 1) and sulfhydryl-containing protein (Protein 2) in an appropriate conjugation buffer (e.g., PBS, pH 7.2-7.5).[16]
-
Sulfo-SMCC cross-linker.[16]
-
Desalting column.
-
Reducing agent (optional, e.g., TCEP or DTT) if Protein 2 has disulfide bonds.
Procedure:
-
Activate Protein 1:
-
Prepare Protein 2: If necessary, reduce disulfide bonds in Protein 2 to generate free sulfhydryl groups. Remove the reducing agent before proceeding.[6]
-
Conjugation:
-
Combine the maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2.
-
Incubate for 1-2 hours at room temperature at pH 6.5-7.5.[6]
-
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted components.[6]
Protocol 3: Zero-Length Cross-linking with EDC
Materials:
-
Protein sample containing molecules with carboxyl groups (Protein 1) and primary amine groups (Protein 2).
-
EDC (EDAC).[8]
-
N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase efficiency).[9]
-
Conjugation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[8]
-
Quenching solution (e.g., 2-mercaptoethanol or hydroxylamine).[9][17]
Procedure:
-
Reaction Setup: Dissolve the protein(s) in the conjugation buffer.
-
Activation:
-
Quench EDC (optional for two-step reactions): To prevent EDC from reacting with the second protein, quench the reaction by adding 2-mercaptoethanol to a final concentration of 20 mM.[17]
-
Cross-linking:
-
Quench the Reaction: Stop the overall reaction by adding hydroxylamine to a final concentration of 10 mM.[9][17]
-
Purification: Purify the cross-linked product using a desalting column to remove excess reagents and by-products.[9]
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental procedures.
References
- 1. High-density chemical cross-linking for modeling protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteochem.com [proteochem.com]
- 3. proteinsandproteomics.org [proteinsandproteomics.org]
- 4. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 5. Proteome-wide non-cleavable crosslink identification with MS Annika 3.0 reveals the structure of the C. elegans Box C/D complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. store.sangon.com [store.sangon.com]
- 14. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]
- 16. proteochem.com [proteochem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Dimethyl Suberate in Proteomics: A Comparative Guide to a Classic Cross-Linking Agent
For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions, the choice of chemical cross-linking agent is a critical decision. This guide provides a comprehensive comparison of Dimethyl suberate (DMS), a homobifunctional imidoester cross-linker, with other commonly used reagents in proteomics. We delve into its performance, supported by experimental data, and provide detailed protocols to aid in experimental design.
This compound (DMS), also known as dimethyl suberimidate, has long been utilized in proteomics to study the subunit structure of oligomeric proteins and to capture protein-protein interactions.[1][2][3] Its utility stems from its ability to covalently link primary amine groups on adjacent protein residues, primarily the ε-amino groups of lysines, that are within a certain spatial proximity.
Performance Comparison of Cross-Linking Agents
The selection of a cross-linking agent significantly impacts the outcome of a proteomics experiment. Key performance indicators include cross-linking efficiency, the ability to identify cross-linked peptides by mass spectrometry, and the reagent's properties such as cell permeability and its effect on protein charge.
One of the most significant advantages of imidoester cross-linkers like DMS is that they do not alter the net charge of the modified protein.[4] The reaction of the imidoester with a primary amine results in the formation of an amidine bond, which is protonated at physiological pH, thus preserving the positive charge of the original amine.[4] This is in contrast to N-hydroxysuccinimide (NHS) ester-based cross-linkers like Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl) suberate (BS3), which form a stable amide bond and neutralize the positive charge of the lysine residue. This charge preservation can be advantageous in maintaining the native conformation and solubility of protein complexes.
However, NHS-ester cross-linkers are generally more popular in proteomics because the resulting amide bond is more stable than the amidine bond formed by imidoesters.[5] The amidine bond can be reversible at high pH.[4]
| Feature | This compound (DMS) | Disuccinimidyl suberate (DSS) / Bis(sulfosuccinimidyl) suberate (BS3) | Glutaraldehyde |
| Reactive Group | Imidoester | N-hydroxysuccinimide (NHS) ester | Aldehyde |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine), other nucleophiles |
| Spacer Arm Length | 11.0 Å | 11.4 Å | ~7.5 Å (variable) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
| Effect on Protein Charge | Preserves positive charge | Neutralizes positive charge | Can form complex adducts, may alter charge |
| Bond Stability | Amidine bond, reversible at high pH | Amide bond, highly stable | Schiff base, can be unstable, often requires reduction |
| Cell Permeability | Membrane permeable | DSS is membrane permeable; BS3 is not | Membrane permeable |
| Cross-linking Efficiency | Moderate | High | High, but can lead to extensive polymerization |
| MS Identification | Can be challenging due to complex fragmentation | Well-established workflows and software support | Difficult to identify specific cross-linked sites |
Experimental Protocols
Detailed methodologies are crucial for the successful application of cross-linking agents. Below are summarized protocols for the use of this compound and a common alternative, Disuccinimidyl suberate.
This compound (DMS) Cross-Linking of Yeast Nucleosomes
This protocol is adapted from a study on the biochemical analysis of yeast nucleosomes.[6]
Materials:
-
Yeast cell pellet
-
E buffer (e.g., 0.1 M NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Glass beads
-
Dimethyl suberimidate (DMS) solution (11 mg/ml in E buffer, freshly prepared)
-
1 M Tris-HCl, pH 7.5
-
2x SB (Sodium Borate) buffer
Procedure:
-
Thoroughly wash the yeast cell pellet with ice-cold E buffer to remove any amine-containing compounds.
-
Resuspend the cell pellet in 900 µl of E buffer and add 0.5 ml of glass beads.
-
Lyse the cells by vortexing.
-
Add 1/10 volume of the 11 mg/ml DMS solution to the cell lysate to a final concentration of 1 mg/ml.
-
Incubate at room temperature with rotation for 60 minutes.
-
Quench the cross-linking reaction by adding 1/20 volume of 1 M Tris-HCl, pH 7.5, to a final concentration of 50 mM.
-
Continue to rotate for an additional 15 minutes at room temperature.
-
The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE and immunoblotting or mass spectrometry.
Disuccinimidyl Suberate (DSS) Cross-Linking of a Protein Complex
This is a general protocol for in vitro cross-linking of a purified protein complex.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)
-
Disuccinimidyl suberate (DSS) stock solution (e.g., 25 mM in DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare the protein complex at a suitable concentration (e.g., 0.1-1 mg/ml) in an amine-free buffer.
-
Add the DSS stock solution to the protein sample to achieve the desired final concentration (a 20- to 500-fold molar excess of cross-linker to protein is a common starting point).
-
Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.
-
Incubate for an additional 15 minutes to ensure all unreacted DSS is quenched.
-
The cross-linked sample can then be analyzed by SDS-PAGE, followed by in-gel digestion and mass spectrometry.
Visualizing Experimental Workflows and Chemical Reactions
Diagrams are essential for understanding the complex workflows and chemical principles in proteomics.
Caption: A typical experimental workflow for protein cross-linking using DMS.
Caption: The reaction of DMS with lysine residues on two proteins.
Conclusion
This compound remains a valuable tool in the proteomics toolbox, particularly when preserving the native charge of a protein complex is a priority. While NHS-ester cross-linkers like DSS and BS3 offer greater bond stability and are more widely used, the choice of reagent should be guided by the specific experimental goals and the nature of the protein system under investigation. For applications such as studying the subunit stoichiometry of soluble protein complexes, DMS can be an excellent choice. However, for in-cell cross-linking or experiments requiring the highest possible stability of the cross-linked product, NHS-esters may be more suitable. As with any proteomics technique, optimization of reaction conditions is key to achieving reliable and informative results.
References
- 1. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl suberimidate cross-linking of oligo(dT) to DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of dimethyl suberimidate, a cross-linking reagent, in studying the subunit structure of oligomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dimethyl Suberate in a Laboratory Setting
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of dimethyl suberate, ensuring the safety of laboratory personnel and compliance with general waste management principles. Researchers, scientists, and drug development professionals should always consult their institution's specific waste disposal protocols and local regulations in conjunction with this guide.
This compound, while not classified as a hazardous substance under the Globally Harmonized System (GHS), requires careful handling and disposal to maintain a safe laboratory environment.[1][2] Its toxicological properties have not been fully investigated, and it may cause eye and skin irritation.[3] Adherence to proper disposal procedures is crucial to mitigate any potential risks.
Summary of Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Appearance | Clear, colorless to light yellow liquid[4][5] |
| Odor | Mild, pleasant odor[6] |
| Boiling Point | 268 °C (514.4 °F)[4][5][7] |
| Density | 1.014 g/mL at 25 °C[4][7] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether.[6] |
| Incompatibilities | Acids, bases, oxidizing agents, and reducing agents[5] |
| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon thermal decomposition[5] |
Step-by-Step Disposal Protocol
This protocol outlines the general steps for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Designate a specific waste container for this compound.
-
Do not mix this compound with incompatible materials such as acids, bases, oxidizing agents, or reducing agents.[5]
-
Keep liquid waste separate from solid waste.[8]
2. Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container.[8] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition with a secure, tight-fitting lid.
-
Label the container clearly with "this compound Waste" and include the date when the first waste was added.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area that is away from heat sources and direct sunlight.[9]
-
Ensure the container is kept closed except when adding waste.
-
Secondary containment, such as a spill tray, is recommended to prevent the spread of any potential leaks.[8]
4. Disposal of Empty Containers:
-
A container that has held this compound is considered "RCRA empty" when no freestanding liquid remains.
-
To ensure the container is empty, triple-rinse it with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as chemical waste.
-
Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[10]
5. Final Disposal:
-
Arrange for the collection of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never pour this compound down the drain or dispose of it in the regular trash.[9][11]
Spill Management Protocol
In the event of a this compound spill, follow these procedures:
1. Immediate Actions:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation.
2. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
3. Containment and Cleanup:
-
For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[5]
-
Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as this compound waste.
4. Decontamination:
-
Clean the spill area with soap and water.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. scribd.com [scribd.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. This compound | 1732-09-8 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. CAS 1732-09-8: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound 99 1732-09-8 [sigmaaldrich.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Dimethyl suberate
Essential Safety and Handling Guide for Dimethyl Suberate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, ensuring a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Octanedioic acid, dimethyl ester; Suberic acid dimethyl ester
-
CAS Number: 1732-09-8
Primary Hazards: While not classified as hazardous under GHS standards, this compound may cause skin and eye irritation.[1][2] Inhalation of high concentrations of its vapors may lead to respiratory tract irritation.[1][2] The toxicological properties of this chemical have not been fully investigated.[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Body Protection | Laboratory Coat | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Not generally required | Use with adequate ventilation. A respirator may be necessary if workplace conditions warrant it, following OSHA's 29 CFR 1910.134 or European Standard EN 149.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
Handling:
-
Ensure adequate ventilation in the work area.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale vapors.[1]
-
Wash hands thoroughly after handling.[1]
-
Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as acids, bases, oxidizing agents, and heavy metals.[1]
Emergency and First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect: Place the absorbed material into a suitable, labeled container for disposal.[1]
-
Clean: Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[1]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
